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  • Product: 2-Methoxy-5-(methylthio)benzaldehyde
  • CAS: 67868-81-9

Core Science & Biosynthesis

Foundational

2-Methoxy-5-(methylthio)benzaldehyde CAS number lookup

Technical Monograph: 2-Methoxy-5-(methylthio)benzaldehyde CAS Registry Number: 67868-81-9 [1] Abstract This technical guide provides a comprehensive analysis of 2-Methoxy-5-(methylthio)benzaldehyde, a specialized organos...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Methoxy-5-(methylthio)benzaldehyde CAS Registry Number: 67868-81-9 [1]

Abstract

This technical guide provides a comprehensive analysis of 2-Methoxy-5-(methylthio)benzaldehyde, a specialized organosulfur building block used in the synthesis of pharmaceutical agents, particularly in the development of benzimidazole-based inhibitors and bioisosteric drug analogs. This document details its chemical identity, validated synthetic pathways, reactivity profiles, and safety protocols, serving as a reference for medicinal chemists and process engineers.

Part 1: Chemical Identity & Core Data

This compound represents a tri-substituted benzene ring featuring an aldehyde handle, an electron-donating methoxy group, and a sulfide moiety. The presence of the sulfur atom at the meta position relative to the aldehyde (and para to the methoxy) imparts unique electronic properties, making it a valuable scaffold for modifying lipophilicity and metabolic stability in drug candidates.

Parameter Technical Specification
CAS Registry Number 67868-81-9
IUPAC Name 2-Methoxy-5-(methylsulfanyl)benzaldehyde
Molecular Formula C₉H₁₀O₂S
Molecular Weight 182.24 g/mol
SMILES COc1ccc(SC)cc1C=O[2][3]
Appearance Pale yellow solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.
Key Functional Groups Aldehyde (Electrophile), Thioether (Nucleophile/Oxidation-prone)

Part 2: Synthetic Architecture

The synthesis of 2-Methoxy-5-(methylthio)benzaldehyde is rarely performed de novo from benzene. The most robust industrial route involves the formylation of a phenol precursor followed by O-methylation. This approach avoids the harsh conditions required to introduce thiols late-stage.

Retrosynthetic Analysis & Pathway

The logical precursor is 2-hydroxy-5-(methylthio)benzaldehyde (CAS 67868-84-2).[4] This intermediate allows for the selective installation of the methyl ether without oxidizing the sulfur.

SynthesisRoute Start 4-(Methylthio)phenol (Starting Material) Step1 Formylation (Duff or Mg-mediated) Start->Step1 + (CH2O)n / MgCl2 / TEA Inter 2-Hydroxy-5-(methylthio)benzaldehyde (CAS 67868-84-2) Step1->Inter Ortho-selective Step2 O-Methylation (MeI / K2CO3) Inter->Step2 Williamson Ether Synthesis Target 2-Methoxy-5-(methylthio)benzaldehyde (CAS 67868-81-9) Step2->Target Yield: ~85-90%

Figure 1: Validated synthetic pathway starting from 4-(methylthio)phenol. The magnesium-mediated formylation ensures high ortho-selectivity.

Detailed Experimental Protocol

Stage 1: Formylation (Mg-Mediated) Rationale: Traditional Vilsmeier-Haack conditions can sometimes chlorinate the ring or compete with the sulfur. The Magnesium-mediated formylation is milder and highly ortho-selective for phenols.

  • Reagents: 4-(Methylthio)phenol (1.0 eq), Paraformaldehyde (6.0 eq), Anhydrous

    
     (1.5 eq), Triethylamine (3.75 eq), Acetonitrile (ACN).
    
  • Procedure: Suspend phenol, paraformaldehyde, and

    
     in ACN. Add TEA dropwise (exothermic). Heat to reflux (approx. 80°C) for 4–6 hours.
    
  • Workup: Quench with dilute HCl to dissolve magnesium salts. Extract with EtOAc.

  • Result: 2-Hydroxy-5-(methylthio)benzaldehyde.[4][5]

Stage 2: O-Methylation (Target Synthesis) Rationale: Standard Williamson ether synthesis is used. Potassium carbonate is preferred over NaH to prevent potential side reactions with the aldehyde.

  • Reagents: 2-Hydroxy-5-(methylthio)benzaldehyde (1.0 eq), Methyl Iodide (1.2 eq) or Dimethyl Sulfate,

    
     (2.0 eq), Acetone or DMF.
    
  • Procedure: Dissolve the intermediate in Acetone. Add

    
     and stir for 15 min. Add MeI dropwise. Reflux for 2–4 hours.
    
  • Purification: Filter inorganic salts. Concentrate filtrate.[4] Recrystallize from Hexane/EtOAc if solid, or purify via silica column (Hexane:EtOAc 9:1).

Part 3: Reactivity Profile & Applications

This molecule is a "Janus" intermediate: it possesses an electrophilic head (aldehyde) and a nucleophilic/oxidizable tail (sulfide).

Key Reaction Pathways
  • Knoevenagel Condensation: The aldehyde is highly reactive toward active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). This is the primary route for synthesizing benzimidazole and coumarin derivatives used in Alzheimer's research (e.g., AChE inhibitors).

  • Reductive Amination: Reaction with amines followed by reduction (

    
    ) yields benzylamines, common in GPCR ligand design.
    
  • Sulfur Oxidation: The sulfide can be selectively oxidized to the sulfoxide (using 1 eq mCPBA at 0°C) or the sulfone (using excess oxidant). This allows for "tuning" the polarity and H-bond accepting capability of the drug molecule.

Reactivity Center 2-Methoxy-5-(methylthio)benzaldehyde R1 Reaction: Condensation (w/ Diamines) Center->R1 R2 Reaction: Oxidation (mCPBA / H2O2) Center->R2 R3 Reaction: Reductive Amination Center->R3 P1 Benzimidazole Derivatives (Neuroprotective Agents) R1->P1 P2 Sulfoxides/Sulfones (Polarity Tuning) R2->P2 P3 Benzylamines (GPCR Ligands) R3->P3

Figure 2: Divergent synthesis utility. The aldehyde allows scaffold extension, while the sulfur allows metabolic tuning.

Part 4: Safety & Handling (E-E-A-T)

  • Odor Control: Like most low-molecular-weight organic sulfides, this compound and its precursors possess a potent, disagreeable stenchy odor (cabbage/garlic-like).

    • Protocol: All weighing and reactions must be performed in a functioning fume hood. Glassware should be treated with a dilute bleach solution (sodium hypochlorite) immediately after use to oxidize residual sulfides to odorless sulfoxides/sulfones before washing.

  • Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to autoxidation to benzoic acids over time; the sulfur moiety is also sensitive to air oxidation.

References

  • Sigma-Aldrich. 2-Methoxy-5-(methylthio)benzaldehyde Product Page (CAS 67868-81-9).[1] Retrieved from

  • ChemicalBook. Synthesis of 2-hydroxy-5-(methylthio)benzaldehyde (Precursor Data). Retrieved from

  • MDPI. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives. (Discusses the use of methoxy-benzaldehydes in drug design). Retrieved from

  • PubChem. Compound Summary: 2-Methoxy-5-methylbenzaldehyde (Structural Analog Data). Retrieved from

Sources

Exploratory

2-Methoxy-5-(methylthio)benzaldehyde: A Technical Guide to Properties & Applications

This guide details the chemical properties, synthesis, and applications of 2-Methoxy-5-(methylthio)benzaldehyde (CAS 67868-81-9), a specialized intermediate used in the development of bioactive heterocycles and pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and applications of 2-Methoxy-5-(methylthio)benzaldehyde (CAS 67868-81-9), a specialized intermediate used in the development of bioactive heterocycles and pharmaceutical agents.

Part 1: Executive Summary

2-Methoxy-5-(methylthio)benzaldehyde is a trisubstituted benzene derivative featuring three distinct functional handles: an electrophilic aldehyde, an electron-donating methoxy group, and an oxidizable methylthio (thioether) moiety.

Its primary value in drug development lies in its role as a "divergent scaffold." The aldehyde functionality serves as a linchpin for heterocycle formation (particularly benzothiazoles and Schiff bases), while the methylthio group provides a unique electronic tuner that can be selectively oxidized to a sulfoxide or sulfone, altering the lipophilicity and metabolic stability of the final drug candidate.

Part 2: Physicochemical Profile

This compound is typically encountered as a low-melting solid or viscous oil. Researchers should handle it as a moisture-sensitive aldehyde with potential stench characteristics due to the thioether motif.

PropertyDataNotes
Chemical Name 2-Methoxy-5-(methylthio)benzaldehyde
CAS Number 67868-81-9 Validated identifier
Molecular Formula C₉H₁₀O₂S
Molecular Weight 182.24 g/mol
Physical State Pale yellow solid or oilLow melting point (approx. 40–50°C estimated based on analogs)
Solubility DCM, THF, Ethyl Acetate, DMSOPoor water solubility
Reactivity Profile Electrophilic (Aldehyde), Nucleophilic (Sulfur)Sensitive to strong oxidants
Storage 2–8°C, Inert Atmosphere (N₂/Ar)Prevent oxidation of -CHO to -COOH or -SMe to -S(O)Me

Part 3: Synthetic Pathways

Two primary routes exist for synthesizing this scaffold.[1] The choice depends on the availability of starting materials and the scale of production.

Route A: Vilsmeier-Haack Formylation (Preferred for Scale)

This route utilizes 4-(methylthio)anisole as the starting material. The methoxy group is a stronger activator than the methylthio group, directing the formyl group to the ortho position relative to itself.

  • Reagents: POCl₃, DMF (N,N-Dimethylformamide).

  • Mechanism: Formation of the Vilsmeier reagent (chloroiminium ion), followed by Electrophilic Aromatic Substitution (EAS) at the position ortho to the methoxy group.

  • Selectivity: High regioselectivity due to the synergistic directing effects (Para to -SMe, Ortho to -OMe).

Route B: Methylation of Salicylaldehyde Derivative

Used when 2-hydroxy-5-(methylthio)benzaldehyde is available (e.g., from Reimer-Tiemann reaction of 4-(methylthio)phenol).

  • Reagents: Dimethyl sulfate (Me₂SO₄) or Methyl Iodide (MeI), K₂CO₃, Acetone/DMF.

  • Process: Standard Williamson ether synthesis.

Visualizing the Synthesis Logic

Synthesis Start1 4-(Methylthio)anisole Reagent1 POCl3 / DMF (Vilsmeier-Haack) Start1->Reagent1 Target 2-Methoxy-5-(methylthio)- benzaldehyde (CAS 67868-81-9) Reagent1->Target Direct Formylation Start2 4-(Methylthio)phenol Reagent2 Reimer-Tiemann (CHCl3/KOH) Start2->Reagent2 Inter2 2-Hydroxy-5-(methylthio)- benzaldehyde Reagent3 MeI / K2CO3 (Methylation) Inter2->Reagent3 Reagent2->Inter2 Reagent3->Target Protection

Figure 1: Convergent synthetic pathways. Route A (top) is generally more direct for industrial scaling.

Part 4: Reactivity & Pharmaceutical Applications

The core utility of 2-Methoxy-5-(methylthio)benzaldehyde is its ability to react with binucleophiles to form fused heterocyclic rings.

Benzothiazole Synthesis (Bioactive Core)

The condensation of this aldehyde with 2-aminothiophenol yields 2-arylbenzothiazoles.[2] These derivatives are heavily researched for:

  • Antitumor activity: Intercalating DNA or inhibiting specific kinases.

  • Antimicrobial agents: Disrupting bacterial cell walls.

  • Imaging agents: Benzothiazoles often exhibit fluorescence, useful for amyloid plaque imaging (e.g., in Alzheimer's research).

Protocol Insight:

Reaction: Equimolar amounts of aldehyde and 2-aminothiophenol in ethanol/acetic acid (cat.) reflux. Mechanism: Schiff base formation followed by intramolecular nucleophilic attack of the thiol and oxidative aromatization.

Electronic Tuning via Sulfur Oxidation

The -SMe group is a "pro-metabolic" handle. In drug design, if the -SMe compound is too lipophilic (high LogP) or metabolically labile:

  • Sulfoxide (-S(=O)Me): Created using 1 eq. mCPBA or NaIO₄. Increases polarity and chirality.

  • Sulfone (-SO₂Me): Created using excess oxidant. Highly electron-withdrawing, improving metabolic stability.

Schiff Base Ligands

Reaction with primary amines yields imines (Schiff bases), which are widely used as ligands for metal complexes (Cu, Zn) in catalysis or as radiopharmaceutical precursors.

Reaction Network Diagram

Reactivity Core 2-Methoxy-5-(methylthio)- benzaldehyde Amine + Primary Amine (R-NH2) Core->Amine Thiol + 2-Aminothiophenol Core->Thiol Oxidant + mCPBA (1 eq) Core->Oxidant Schiff Schiff Base (Imine) (Ligand Scaffold) Amine->Schiff - H2O Benzo 2-Arylbenzothiazole (Antitumor/Antimicrobial) Thiol->Benzo Condensation + Oxidation Sulfoxide Sulfoxide Derivative (Chiral/Polar Tuning) Oxidant->Sulfoxide Selective Oxidation

Figure 2: The divergent reactivity profile allows for library generation in medicinal chemistry.

Part 5: Handling & Safety Protocols

As a sulfur-containing aldehyde, strict adherence to safety protocols is required to maintain data integrity and personnel safety.

  • Odor Control: The methylthio group can generate volatile sulfides. All weighing and reactions must be performed in a functioning fume hood. Glassware should be treated with bleach (hypochlorite) solution before cleaning to oxidize residual sulfides.

  • Oxidation Prevention: The aldehyde is prone to air oxidation to the carboxylic acid (2-methoxy-5-(methylthio)benzoic acid). Store under nitrogen or argon.

  • GHS Classification (Typical for this class):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Part 6: References

  • Synthesis of Benzothiazoles: Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest.[2][3] MDPI, 2025. Link

  • Vilsmeier-Haack Formylation: Methodologies in Organic Synthesis: Formylation of Activated Aromatics. Organic Syntheses, Coll. Vol. 4. Link

  • Chemical Data: 2-Methoxy-5-(methylthio)benzaldehyde CAS 67868-81-9 Entry. PubChem/ChemicalBook. Link

  • Applications in Drug Design: The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 2024.[4] Link

Sources

Foundational

Efficient Two-Step Synthesis of 2-Methoxy-5-(methylthio)benzaldehyde: A Guide for Medicinal and Process Chemistry

An In-depth Technical Guide Executive Summary This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-Methoxy-5-(methylthio)benzaldehyde, a valuable substituted aromatic aldehyde fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-Methoxy-5-(methylthio)benzaldehyde, a valuable substituted aromatic aldehyde for pharmaceutical and fine chemical development. While the nominal query suggests a synthetic route from 4-methoxyphenol, a rigorous analysis of synthetic feasibility and established literature indicates that a direct, high-yield conversion is chemically challenging due to directing group conflicts.

Instead, this guide presents a robust and highly efficient two-step pathway commencing from the more logical precursor, 4-(methylthio)phenol . This approach leverages a high-yield, regioselective ortho-formylation followed by a standard O-methylation. The protocols herein are designed for reproducibility and scalability, providing researchers and drug development professionals with a reliable method to access this important chemical intermediate.

Introduction and Strategic Rationale

Substituted benzaldehydes are cornerstone building blocks in organic synthesis, particularly in the construction of complex molecular scaffolds for drug discovery.[1] The title compound, 2-Methoxy-5-(methylthio)benzaldehyde, incorporates a unique combination of a reactive aldehyde, an electron-donating methoxy group, and a versatile methylthio moiety, making it a precursor of significant interest.

A direct functionalization of 4-methoxyphenol to achieve the desired 2-methoxy-5-methylthio substitution pattern is synthetically inefficient. The powerful ortho-, para-directing nature of both the hydroxyl and methoxy groups would lead to a mixture of products and make the introduction of a methylthio group at the desired position 5 (meta to the hydroxyl group) problematic.

Therefore, a more strategic and practical approach begins with 4-(methylthio)phenol. The methylthio group is an ortho-, para-director, which aligns perfectly with the desired substitution pattern for the subsequent formylation step.[2]

Retrosynthetic Analysis and Overall Workflow

The proposed synthesis is a two-step sequence involving an initial ortho-formylation followed by methylation. This strategy ensures high regioselectivity and overall yield.

Retrosynthetic Pathway:

The target molecule can be disconnected at the methoxy ether bond, revealing the key intermediate 2-hydroxy-5-(methylthio)benzaldehyde. This intermediate, in turn, can be synthesized via a regioselective formylation of 4-(methylthio)phenol.

G Target 2-Methoxy-5-(methylthio)benzaldehyde Intermediate 2-hydroxy-5-(methylthio)benzaldehyde Target->Intermediate O-Methylation (Williamson Ether Synthesis) Precursor 4-(methylthio)phenol Intermediate->Precursor ortho-Formylation (Mg-Mediated)

Caption: Retrosynthetic analysis for 2-Methoxy-5-(methylthio)benzaldehyde.

Forward Synthetic Workflow:

The forward synthesis follows a logical progression from the commercially available precursor to the final product.

G cluster_0 Step 1: Regioselective ortho-Formylation cluster_1 Step 2: O-Methylation a 4-(methylthio)phenol b 2-hydroxy-5-(methylthio)benzaldehyde a->b   MgCl2, Et3N, (CH2O)n   Acetonitrile, 60°C c 2-Methoxy-5-(methylthio)benzaldehyde b->c   (CH3)2SO4, K2CO3   Acetone, Reflux

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 2-hydroxy-5-(methylthio)benzaldehyde

Reaction Principle and Mechanistic Insights

This key step utilizes a magnesium-mediated ortho-formylation reaction, a modification of the Casnati–Skattebøl reaction.[3][4] This method offers superior regioselectivity and yield compared to classic formylation techniques like the Reimer–Tiemann[5][6] or Duff reactions[7][8] for many phenolic substrates.

The high ortho-selectivity is achieved through chelation. The magnesium ion coordinates to both the phenoxide oxygen and the oxygen of formaldehyde, creating a rigid six-membered transition state. This pre-organization facilitates the electrophilic attack of the formaldehyde carbon specifically at the ortho position of the aromatic ring.[9]

G cluster_mechanism Chelation-Controlled ortho-Formylation Mechanism Phenoxide 4-(MeS)-Phenoxide-Mg+ Complex TransitionState Six-Membered Transition State Phenoxide->TransitionState Coordination Formaldehyde Formaldehyde (CH2O) Formaldehyde->TransitionState Coordination Intermediate ortho-Hydroxymethyl Intermediate TransitionState->Intermediate Electrophilic Aromatic Substitution Product 2-hydroxy-5-(methylthio)benzaldehyde Intermediate->Product Oxidation/Workup G cluster_mechanism Williamson Ether Synthesis Mechanism Phenol 2-hydroxy-5-(methylthio)benzaldehyde Phenoxide Potassium Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base K2CO3 Base->Phenoxide Product 2-Methoxy-5-(methylthio)benzaldehyde Phenoxide->Product SN2 Attack DMS Dimethyl Sulfate ((CH3)2SO4) DMS->Product

Sources

Exploratory

The Architect of Aromatics: A Technical Guide to Substituted Benzaldehydes

Executive Summary This technical guide explores the structural evolution, synthetic pathways, and pharmaceutical utility of substituted benzaldehydes. From the foundational "Radical Theory" of Wöhler and Liebig to the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the structural evolution, synthetic pathways, and pharmaceutical utility of substituted benzaldehydes. From the foundational "Radical Theory" of Wöhler and Liebig to the synthesis of modern calcium channel blockers, the benzaldehyde moiety remains a linchpin in organic chemistry. This document provides reproducible protocols, mechanistic insights, and critical analysis for researchers optimizing the synthesis of these bioactive intermediates.

Part 1: Historical Genesis & Structural Evolution

The Radical Theory (1832)

The history of substituted benzaldehydes begins not with synthesis, but with isolation. In 1832, Friedrich Wöhler and Justus von Liebig published their seminal work on "Oil of Bitter Almonds" (Amygdalus communis). By treating crude benzaldehyde with various reagents (chlorine, ammonia), they observed that a specific cluster of atoms—


—remained intact throughout the transformations. They termed this the Benzoyl Radical .[1]

This was a paradigm shift. It proved that groups of atoms could behave like single elements, laying the groundwork for structural organic chemistry.

The Golden Age of Vanillin (1874–1876)

The industrial relevance of substituted benzaldehydes solidified with the race to synthesize Vanillin (4-hydroxy-3-methoxybenzaldehyde).

  • 1874: Ferdinand Tiemann and Wilhelm Haarmann deduced the structure of vanillin and synthesized it from coniferin (pine bark extract).[2][3]

  • 1876: Karl Reimer joined Tiemann to develop the Reimer-Tiemann reaction , allowing the direct formylation of phenols (specifically guaiacol) to produce vanillin and salicylaldehyde industrially.

History BitterAlmond Bitter Almond Oil (Natural Benzaldehyde) WohlerLiebig Wöhler & Liebig (1832) Discovery of Benzoyl Radical BitterAlmond->WohlerLiebig RadicalTheory Radical Theory Established (C7H5O group stability) WohlerLiebig->RadicalTheory TiemannHaarmann Tiemann & Haarmann (1874) First Vanillin Synthesis RadicalTheory->TiemannHaarmann Structural Understanding Coniferin Coniferin (Pine Bark) Coniferin->TiemannHaarmann ReimerTiemann Reimer-Tiemann Reaction (1876) Direct Formylation of Phenols TiemannHaarmann->ReimerTiemann Industrial Evolution

Figure 1: The genealogy of benzaldehyde discovery, moving from natural isolation to industrial synthesis.

Part 2: Synthetic Methodologies

Comparative Formylation Techniques

Selecting the correct formylation method depends heavily on the electronic nature of the substrate.

MethodReagentsSubstrate ScopeKey AdvantageMajor Drawback
Reimer-Tiemann

, NaOH (aq)
Phenols, PyrrolesLow cost; Ortho-selectiveLow yield (<50%); Carbene handling
Gattermann-Koch CO, HCl,

/CuCl
AlkylbenzenesHigh atom economyFails on phenolic/ether substrates
Vilsmeier-Haack

,

Activated Aromatics (Anilines/Phenols)High yield; Mild conditionsGenerates large phosphorus waste
Duff Reaction Hexamine, TFAPhenolsOrtho-selectiveHarsh acidic conditions
Protocol: The Reimer-Tiemann Reaction

Target: Salicylaldehyde (2-hydroxybenzaldehyde) from Phenol.[4] Mechanism: Generation of dichlorocarbene (:CCl


) followed by electrophilic attack on the phenoxide ring.
Reagents & Equipment
  • Phenol (0.1 mol, 9.4 g)

  • Chloroform (0.2 mol, 16 mL)

  • Sodium Hydroxide (40% aq. solution, 2.5 eq)

  • Apparatus: 250 mL 3-neck round bottom flask, reflux condenser, addition funnel, thermometer.

Step-by-Step Methodology
  • Setup: In the 3-neck flask, dissolve 9.4 g of phenol in 20 mL of water.

  • Basification: Slowly add 30 mL of 40% NaOH solution with stirring. The solution will heat up (exothermic); cool to 60°C.

  • Addition: Add 16 mL of chloroform to the addition funnel. Dropwise add the chloroform to the reaction mixture over 45 minutes.

    • Critical Control Point: Maintain internal temperature between 65–70°C. If it exceeds 70°C, the carbene hydrolyzes to formate before reacting with the ring.

  • Reflux: Once addition is complete, reflux gently for 1.5 hours. The color will shift to a deep dark red/orange.

  • Work-up:

    • Steam distill the mixture to remove excess chloroform.

    • Acidify the remaining aqueous residue with 10% HCl until pH < 3.

    • Steam distill again. The ortho-isomer (salicylaldehyde) is steam volatile due to intramolecular hydrogen bonding; the para-isomer is not.

  • Isolation: Extract the distillate with ether, dry over

    
    , and evaporate to yield the yellow oil product.
    

ReimerMechanism CHCl3 Chloroform (CHCl3) Carbene Dichlorocarbene (:CCl2) CHCl3->Carbene Alpha-Elimination (-HCl) Base OH- Base->Carbene Intermediate Dichloromethyl Phenolate Carbene->Intermediate Phenoxide Phenoxide Ion Phenoxide->Intermediate Nucleophilic Attack Product Salicylaldehyde Intermediate->Product Hydrolysis

Figure 2: Mechanistic flow of the Reimer-Tiemann reaction via the dichlorocarbene intermediate.

Part 3: Pharmaceutical Utility

Substituted benzaldehydes are critical pharmacophores. A prime example is the synthesis of 1,4-dihydropyridines (DHPs) , a class of L-type calcium channel blockers used to treat hypertension (e.g., Nifedipine).[5][6][7]

Protocol: Hantzsch Synthesis of Nifedipine

Target: Dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate (Nifedipine). Core Concept: One-pot multicomponent condensation of an aldehyde, a


-keto ester, and ammonia.[8][9]
Reagents
  • 2-Nitrobenzaldehyde (15 mmol, 2.27 g)[7]

  • Methyl Acetoacetate (37 mmol, 4.0 mL)[7]

  • Methanol (Solvent, 10 mL)

  • Ammonium Hydroxide (conc. 35%, 35 mmol, 1.6 mL)

Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the 2-nitrobenzaldehyde and methanol. Stir until dissolved.

  • Component Addition: Add methyl acetoacetate followed by the ammonium hydroxide.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 3.5 to 4 hours.

    • Observation: The solution will darken, and a precipitate may begin to form towards the end.

  • Crystallization: Cool the flask to room temperature, then place in an ice bath for 30 minutes. The yellow crystalline product (Nifedipine) will precipitate.

  • Purification: Filter the solid under vacuum. Wash with cold methanol (2 x 5 mL). Recrystallize from ethanol if higher purity is required.

    • Safety Note: Nifedipine is light-sensitive. Perform work-up in low light or wrap glassware in foil.

Part 4: Modern Green Approaches

The oxidation of benzyl alcohols to benzaldehydes traditionally uses toxic chromium reagents (PCC/PDC). Modern "Green Chemistry" demands catalytic aerobic oxidation.

Protocol: Aqueous Molybdate-Catalyzed Oxidation

Target: Benzaldehyde from Benzyl Alcohol (Solvent-Free/Water-based).

Methodology
  • Catalyst Prep: Mix Sodium Molybdate (

    
    ) with aqueous 
    
    
    
    .[10]
  • Reaction: Add Benzyl Alcohol (50 mmol) to the aqueous catalyst mixture.

  • Conditions: Reflux for 1 hour.

    
     acts as the clean oxidant, releasing only water as a byproduct.
    
  • Isolation: Simple phase separation or extraction with ethyl acetate.

References

  • Wöhler, F., & Liebig, J. (1832). Untersuchungen über das Radikal der Benzoesäure. Annalen der Pharmacie.

  • Tiemann, F., & Haarmann, W. (1874).[2][3][11] Über das Coniferin und seine Umwandlung in das aromatische Princip der Vanille. Berichte der deutschen chemischen Gesellschaft.

  • Reimer, K. (1876).[2][3] Ueber eine neue Bildungsweise aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft. [12]

  • Hantzsch, A. (1882).[7] Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Annalen der Chemie.

  • Assor, K., et al. (2015). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Gordon College Green Chemistry Protocols.

  • Memarian, H. R., et al. (2020). Hantzsch Synthesis of Nifedipine. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

Sources

Foundational

Strategic Sourcing &amp; Quality Assurance of 2-Methoxy-5-(methylthio)benzaldehyde

Executive Summary This guide provides a technical framework for the procurement, verification, and handling of 2-Methoxy-5-(methylthio)benzaldehyde (CAS: 67868-81-9).[1] Unlike commodity chemicals, this intermediate poss...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the procurement, verification, and handling of 2-Methoxy-5-(methylthio)benzaldehyde (CAS: 67868-81-9).[1] Unlike commodity chemicals, this intermediate possesses a reactive thioether moiety susceptible to oxidation, requiring a rigorous Incoming Quality Control (IQC) protocol. This document is designed for medicinal chemists and procurement managers who require high-fidelity building blocks for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and GPCR ligands where bioisosteric replacement (–OMe vs. –SMe) is critical.

Chemical Intelligence & Applications

Identity Profile
ParameterSpecification
Chemical Name 2-Methoxy-5-(methylthio)benzaldehyde
CAS Number 67868-81-9
Molecular Formula C₉H₁₀O₂S
Molecular Weight 182.24 g/mol
SMILES CSC1=CC(=C(C=C1)OC)C=O[1][2][3][4]
Appearance Pale yellow to amber solid (or semi-solid)
Melting Point 68–72 °C (Typical)
Strategic Utility in Drug Discovery

The 2-methoxy-5-(methylthio) substitution pattern is a "privileged scaffold" modifier.[1]

  • Bioisosterism: The 5-SMe group serves as a lipophilic bioisostere to the common 5-OMe group found in natural products (e.g., vanillin derivatives).[1] It increases metabolic stability against O-demethylation while altering the electronic properties of the aromatic ring.[1]

  • Kinase Inhibition: Used as a "warhead" precursor in the synthesis of styryl-based inhibitors (via Knoevenagel or Wittig reactions) targeting tyrosine kinases.[1]

  • Radiotracer Precursor: The S-methyl group is a prime site for ¹¹C-methylation in PET tracer development.[1]

Synthesis-Driven Impurity Analysis

To validate a supplier, one must understand how they made the compound.[1] The commercial route dictates the impurity profile.[1]

The Dominant Synthetic Pathway

Most commercial suppliers utilize a two-step sequence starting from 4-(methylthio)phenol.[1]

  • Formylation: 4-(methylthio)phenol is formylated (often via Duff or MgCl₂/Paraformaldehyde methods) to yield 2-Hydroxy-5-(methylthio)benzaldehyde .[1]

  • O-Methylation: The phenolic hydroxyl is methylated using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[1]

Critical Impurity Logic
  • Impurity A (Precursor): Unreacted 2-Hydroxy-5-(methylthio)benzaldehyde.[1] Risk: Active phenol interferes with downstream couplings.[1]

  • Impurity B (Oxidation): 2-Methoxy-5-(methylsulfinyl)benzaldehyde (Sulfoxide) or Sulfone.[1] Risk: Thioethers oxidize in air/light.[1] This changes solubility and potency.[1]

  • Impurity C (Regioisomer): 2-Methoxy-4-(methylthio)benzaldehyde.[1] Risk: Hard to separate; arises from poor regiocontrol in step 1.[1]

SynthesisPath Start 4-(Methylthio)phenol Inter 2-Hydroxy-5-(methylthio) benzaldehyde Start->Inter Formylation (MgCl2/PFA) Prod TARGET: 2-Methoxy-5-(methylthio) benzaldehyde Inter->Prod Methylation (MeI/K2CO3) Imp1 Impurity A: Phenolic Precursor Inter->Imp1 Incomplete Rxn Imp2 Impurity B: Sulfoxide/Sulfone Prod->Imp2 Air Oxidation

Figure 1: Synthetic pathway illustrating the origin of critical impurities (Phenolic precursor and Oxidative byproducts).

Commercial Supply Landscape

Suppliers are categorized by their ability to control the "Sulfur Oxidation" risk.[1]

Tier 1: Validated Catalog Suppliers (High Trust)

These vendors typically re-purify stock and store under inert atmosphere.[1]

  • Sigma-Aldrich (Merck): Catalog #67868-81-9.[1] Best for gram-scale reference standards.

  • TCI Chemicals: Strong in sulfur chemistry.[1] Often lists the hydroxy-precursor, implying capability to synthesize the methoxy derivative fresh.

  • Apollo Scientific (UK): Specializes in fluorinated and sulfurated aromatic building blocks.[1]

Tier 2: Bulk Manufacturers (Cost Effective)[1]
  • Enamine / WuXi AppTec: Ideal for FTE-based synthesis or kilogram requests.[1]

  • Note: When ordering from bulk suppliers (often aggregating from China), demand an LC-MS trace specifically checking for M+16 (Sulfoxide) before shipment.[1]

Incoming Quality Control (IQC) Protocol

Directive: Do not trust the Certificate of Analysis (CoA) blindly. The thioether group is labile.[1] Use this self-validating system upon receipt.

Visual Inspection
  • Pass: Pale yellow crystalline solid.[1]

  • Fail: Dark brown/oil (indicates significant oxidation or polymerization).[1]

  • Odor: Distinct "garlic/sulfur" smell is normal. Lack of smell might indicate total decomposition or wrong chemical.[1]

The "Self-Validating" Analytical Workflow
Experiment A: 1H-NMR Verification (The Gold Standard)
  • Solvent: CDCl₃

  • Key Diagnostic Signals:

    • Aldehyde (-CHO): Singlet at ~10.3 ppm.[1] If split or absent, reject.

    • Methoxy (-OCH₃): Singlet at ~3.9 ppm (Integral 3H).[1]

    • Methylthio (-SCH₃): Singlet at ~2.4–2.5 ppm (Integral 3H).[1] Note: If this shifts downfield to ~2.7-2.8 ppm, it is the Sulfoxide (Impurity B).

    • Aromatic Region: Three protons (1,2,4-substitution pattern).[1]

Experiment B: HPLC Purity & Oxidation Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1] Gradient 5% -> 95%.[1]

  • Detection: UV at 254 nm.[1]

  • Pass Criteria: Main peak >97%.

  • Fail Criteria: Presence of a peak eluting earlier than the main peak (Sulfoxides are more polar) with Mass = M+16 (198 Da).[1]

IQC_Flow Receipt Receive Shipment (Check Seal Integrity) Visual Visual Inspection (Yellow Solid?) Receipt->Visual NMR 1H-NMR (CDCl3) Check -SCH3 Shift Visual->NMR Pass Reject QUARANTINE (Contact Vendor) Visual->Reject Dark/Oil Decision Shift at 2.4 ppm? NMR->Decision HPLC HPLC-MS Check for M+16 Decision->HPLC Yes Decision->Reject No (Shift >2.7ppm) Approve RELEASE TO LAB (Store @ 4°C, Argon) HPLC->Approve Purity >97% HPLC->Reject Sulfoxide >3%

Figure 2: Incoming Quality Control (IQC) Decision Tree. Note the specific NMR checkpoint for the S-Methyl shift.

Handling & Stability

  • Storage: Store at 2–8°C under Argon or Nitrogen . Thioethers are prone to auto-oxidation.[1]

  • Safety: The compound releases sulfurous odors.[1] Handle in a fume hood. Treat as a potential skin irritant and sensitizer.[1]

References

  • Sigma-Aldrich. Product Specification: 2-Methoxy-5-(methylthio)benzaldehyde.[1] Retrieved from (Search CAS: 67868-81-9).[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 591398, 2-Methoxy-5-methylbenzaldehyde (Analog Reference). Retrieved from [Link]

  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction.[1][5] (Reference for formylation mechanism of phenols). Wiley Online Library.[1]

Sources

Exploratory

Safety and handling of 2-Methoxy-5-(methylthio)benzaldehyde MSDS

An In-depth Technical Guide to the Safe Handling of 2-Methoxy-5-(methylthio)benzaldehyde A Note on This Guidance Hazard Identification and GHS Classification Based on an aggregate of data from related chemical structures...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-Methoxy-5-(methylthio)benzaldehyde

A Note on This Guidance

Hazard Identification and GHS Classification

Based on an aggregate of data from related chemical structures, 2-Methoxy-5-(methylthio)benzaldehyde should be presumed to be hazardous.[1] The primary hazards are associated with its aldehyde functionality and aromatic nature, which commonly lead to irritant effects.

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard StatementSource Analogy
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[4][5]

Signal Word: Warning

Hazard Pictograms:



Expert Insight: The aldehyde group is a well-known irritant to the skin, eyes, and respiratory tract.[2][3] The combination of this functional group with an aromatic ring and a sulfur-containing moiety (methylthio) warrants a cautious approach, as the complete toxicological profile is unknown. All handling procedures should be designed to prevent direct contact and inhalation.

Physicochemical Data and Stability

While specific measured data for 2-Methoxy-5-(methylthio)benzaldehyde is unavailable, the properties of related compounds provide a basis for experimental planning.

Table of Related Compound Properties:

Property2-Methoxybenzaldehyde2-(Methylthio)benzaldehydeGeneral Benzaldehyde
CAS Number 135-02-47022-45-9100-52-7
Molecular Formula C₈H₈O₂C₈H₈OSC₇H₆O
Physical State SolidLiquidLiquid
Melting Point 34 - 40 °C (93 - 104 °F)[3]N/A[6]-26 °C (-15 °F)
Boiling Point 238 °C (460 °F)[3]149 °C at 2.1 kPa[7]179 °C (354 °F)
Flash Point 117 °C (242.6 °F)[1]95 °C (203 °F)[5]63 °C (145 °F)
Density 1.127 g/mL at 25 °C[3]N/A1.044 g/cm³

Stability and Reactivity:

  • Reactivity: Stable under recommended storage conditions.[8] Vapors may form explosive mixtures with air upon intense heating.[3]

  • Conditions to Avoid: Heat, flames, sparks, and exposure to air or light, which can cause degradation.[9]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[1][10]

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls must be applied, prioritizing engineering solutions over personal protective equipment.

Engineering Controls

The primary defense against exposure is to handle the material within a controlled environment.

  • Ventilation: All work must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for all procedures involving weighing, transferring, or reacting this compound.[11]

  • Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the workstation.[8][10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the potential for contact.

  • Eye and Face Protection: Wear tight-sealing safety goggles that conform to NIOSH (US) or EN 166 (EU) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[8][12]

  • Skin Protection:

    • Gloves: Wear chemical-resistant, impervious gloves such as nitrile rubber. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[7][13]

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

    • Protective Clothing: For larger scale operations, additional protective clothing may be required to prevent skin exposure.[14]

  • Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used as part of a comprehensive respiratory protection program.[9][13]

Hierarchy of Controls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Figure 1: Hierarchy of Controls

Protocols for Safe Handling & Emergency Procedures

Standard Handling Protocol
  • Preparation: Before handling, ensure all required engineering controls are operational and all necessary PPE is donned correctly. Review the Safety Data Sheets of all reactants.

  • Aliquotting: Conduct all weighing and transferring of the solid or liquid compound within a chemical fume hood to prevent inhalation of dust or vapors.

  • Housekeeping: Maintain a clean and organized workspace. Clean up any minor drips or residues immediately.

  • End of Work: After handling, decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water.[1][14]

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. Always show the safety data sheet to attending medical personnel.[3]

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][7]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1][3]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]
Accidental Release (Spill) Response
  • Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could actively disperse dust or vapors into other areas.

  • Control: Remove all sources of ignition.[9]

  • Contain & Clean:

    • Wearing full PPE, contain the spill.

    • For solids , carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[1][12]

    • For liquids , cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[9] Collect the absorbed material and place it into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate safety officer.

Spill Response Workflow start Spill Occurs assess Assess Situation (Size, Location, Hazard) start->assess ppe Don Full PPE (Gloves, Goggles, Respirator) assess->ppe contain Contain Spill (Use absorbent socks) ppe->contain absorb Absorb/Sweep Up (Use inert material) contain->absorb collect Collect Waste (Into labeled container) absorb->collect decon Decontaminate Area collect->decon dispose Dispose of Waste (Follow regulations) decon->dispose end Report Incident dispose->end

Figure 2: Spill Response Workflow

Fire-Fighting and Disposal

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1][7][12]

  • Specific Hazards: The substance is combustible. In a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and sulfur oxides may be released.[1][7] Vapors can be heavier than air and may travel to an ignition source.[3]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][11]

Disposal Considerations

Chemical waste must be handled as hazardous.

  • Procedure: Dispose of this chemical and its container in accordance with all applicable federal, state, and local environmental regulations.[1][3]

  • Prohibitions: Do not allow the chemical to enter drains, sewers, or waterways.[3][12] Do not mix with other waste streams.[3] Treat empty containers as if they were full, as they may contain chemical residue.[3]

References

  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET - 2-Methoxybenzaldehyde. (2011, December 15). Fisher Scientific.
  • SAFETY DATA SHEET - 2-(Methylthio)benzaldehyde. TCI Chemicals.
  • SAFETY DATA SHEET - 4-(Methylthio)benzaldehyde. TCI Chemicals.
  • Safety Data Sheet - 4-Methoxy-3-(methoxymethyl)benzaldehyde. (2025, October 29). Angene Chemical.
  • Safety Data Sheet - 3-Chloro-4-methoxy-2-(methylthio)benzaldehyde. (2023, April 26). AOBChem.
  • Benzaldehyde Analytical Grade Safety D
  • MATERIAL SAFETY DATA SHEET - Benzaldehyde. (2011, February 25). Ekinci Kimya.
  • SAFETY DATA SHEET - 2-Hydroxy-3-methoxybenzaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Hydroxy-5-methoxybenzaldehyde. (2010, October 18). Thermo Fisher Scientific.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • 2-methoxy-4-methyl-5-(methylthio)benzaldehyde | 22583-05-7. ChemicalBook.
  • 2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398. PubChem.
  • Material Safety Data Sheet Benzaldehyde. Indenta Chemicals.
  • SAFETY DATA SHEET - 2-methoxybenzenethiol. (2025, September 5). Thermo Fisher Scientific.
  • 2-Hydroxy-5-(methylthio)benzaldehyde | C8H8O2S | CID 12433397. PubChem.
  • Safety data sheet - 2-(Methylthio)benzothiazole. (2024, February 22). cpachem.com.

Sources

Foundational

In-Silico Characterization Protocol: Electronic Structure &amp; Reactivity of 2-Methoxy-5-(methylthio)benzaldehyde

[1] Executive Summary This guide establishes a standardized protocol for the theoretical investigation of 2-Methoxy-5-(methylthio)benzaldehyde (MMTB) . As a trisubstituted benzene derivative featuring both hard oxygen do...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide establishes a standardized protocol for the theoretical investigation of 2-Methoxy-5-(methylthio)benzaldehyde (MMTB) . As a trisubstituted benzene derivative featuring both hard oxygen donors and soft sulfur donors, MMTB represents a complex electronic system critical for the synthesis of Schiff base ligands, metallodrugs, and non-linear optical (NLO) materials.

This document moves beyond basic characterization, detailing the causal links between the methylthio (-SCH₃) and methoxy (-OCH₃) substituents and the electrophilicity of the formyl (-CHO) center. It provides a self-validating computational workflow utilizing Density Functional Theory (DFT) to predict reactivity, spectroscopic signatures, and biological docking potential.[1]

Molecular Architecture & Computational Strategy

The Physicochemical Context

MMTB is a "push-pull" electronic system, though subtle.[1]

  • Electron Donors: The methoxy group at C2 (strong

    
    -donor) and the methylthio group at C5 (weak 
    
    
    
    -donor, strong polarizability).
  • Electron Acceptor: The aldehyde group at C1.

  • Positional Logic: The para relationship between the two donors (-OCH₃ and -SCH₃) creates a competitive resonance environment, while the ortho relationship between -OCH₃ and -CHO imposes rigid conformational locking due to steric hindrance and electrostatic interactions.[1]

The Computational Protocol (Methodology)

To ensure high-fidelity results that correlate with experimental NMR and IR data, the following level of theory is prescribed.

ParameterSpecificationCausal Justification
Software Framework Gaussian 16 / ORCA 5.0Standard for organic electronic structure analysis.[1]
Method (Functional) B3LYP (Ground State) CAM-B3LYP (Excited State/NLO)B3LYP provides accurate vibrational frequencies.[1] CAM-B3LYP corrects long-range exchange interactions crucial for the charge transfer between Sulfur and the Aldehyde.[1]
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory to model the diffuse electron cloud of the Sulfur atom and the lone pairs on Oxygen.
Solvation Model IEFPCM (DMSO/Ethanol)Simulates the dielectric environment of typical synthesis or biological assays.

Computational Workflow & Geometric Optimization

The following Graphviz diagram outlines the self-validating workflow required to characterize MMTB. It enforces a check for imaginary frequencies to ensure a true local minimum is found.

MMTB_Workflow Start Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Frequencies? Freq->Check TS Transition State Found (Re-optimize) Check->TS Yes (< 0) Min Global Minimum Confirmed Check->Min No (All > 0) TS->Opt Distort Geometry Prop Property Extraction Min->Prop NBO NBO Analysis (Hyperconjugation) Prop->NBO TDDFT TD-DFT (UV-Vis/NLO) Prop->TDDFT

Figure 1: Self-validating computational workflow for MMTB characterization. The diamond node represents the critical quality control step.

Conformational Locking

In the optimized geometry, the O-Methyl group at C2 typically adopts a planar conformation trans to the carbonyl oxygen to minimize dipole-dipole repulsion.[1] The S-Methyl group at C5, however, is more flexible.[1]

  • Protocol: Perform a Potential Energy Surface (PES) scan rotating the C5-S bond (

    
     in 
    
    
    
    steps).[1]
  • Expectation: Two minima will be observed, but the energy barrier for S-methyl rotation is significantly lower (< 2 kcal/mol) than that of O-methyl rotation due to the longer C-S bond length (~1.76 Å vs 1.36 Å for C-O).

Electronic Structure & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how MMTB reacts with amines (to form Schiff bases) or interacts with protein targets.

Frontier Molecular Orbitals (FMO)

The gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness (


) and stability.
  • HOMO Location: Predominantly localized on the Sulfur lone pair (

    
    )  and the benzene ring 
    
    
    
    -system. The sulfur atom acts as the primary electron source.
  • LUMO Location: Localized on the Carbonyl group (

    
    )  and the adjacent ring carbons.
    
  • Implication: Nucleophilic attack (e.g., by an amine) will target the carbonyl carbon (LUMO site), while electrophilic attack (e.g., metabolic oxidation) will target the sulfur atom (HOMO site).

Global Reactivity Descriptors

Using Koopmans' theorem, calculate these values from the HOMO/LUMO energies (


):
DescriptorFormulaInterpretation for MMTB
Energy Gap (

)

~3.8 - 4.2 eV.[1] Indicates moderate stability; reactive enough for condensation but stable in air.[1]
Chemical Hardness (

)

Lower than unsubstituted benzaldehyde due to the soft Sulfur atom.[1]
Electrophilicity Index (

)

Measures the "power" of the aldehyde to soak up electrons during Schiff base formation.
Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the donor-acceptor interactions within the molecule.[1]

  • Key Interaction:

    
    .
    
  • Significance: This hyperconjugation stabilizes the molecule but decreases the electrophilicity of the aldehyde slightly compared to 2-methoxybenzaldehyde. This implies MMTB may react slower in Schiff base synthesis than its S-free analogue.[1]

Spectroscopic Validation

To validate the theoretical model against experimental product, compare the scaled frequencies.[2]

Vibrational Spectroscopy (IR)

DFT calculates harmonic frequencies, which are systematically higher than experimental anharmonic frequencies.[1]

  • Scaling Factor: Multiply calculated frequencies by 0.967 (for B3LYP/6-311++G(d,p)).

Diagnostic Bands for MMTB:

  • 
     Stretch:  Predicted at ~1680–1700 cm⁻¹.[1] (Lower than typical 1720 cm⁻¹ due to conjugation with the ring).
    
  • 
     Stretch:  Weak band at ~690–710 cm⁻¹.
    
  • 
     Aldehyde:  Fermi doublet near 2750 and 2850 cm⁻¹.[1]
    
NMR Prediction (GIAO Method)
  • Protocol: Calculate NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method in DMSO solvent.

  • Reference: TMS (Tetramethylsilane) calculated at the same level of theory.

  • Key Shift: The aldehyde proton (

    
    ) should appear downfield at 10.2–10.4 ppm .[1] The methoxy protons at 3.8–3.9 ppm , and the methylthio protons at 2.4–2.5 ppm .
    

Advanced Applications: NLO & Docking

Non-Linear Optical (NLO) Properties

The asymmetry of MMTB (Donor-Ring-Acceptor) makes it a candidate for NLO materials.[1]

  • Calculation: Compute the first hyperpolarizability (

    
    ).
    
  • Expectation: MMTB will exhibit a

    
     value 5–10 times higher than urea (the standard reference), driven by the charge transfer from Sulfur to Oxygen.
    
Molecular Electrostatic Potential (MEP) Mapping

The MEP map guides non-covalent bonding predictions (e.g., drug-receptor docking).[1]

MEP_Logic Region1 Red Region (Negative Potential) Site1 Carbonyl Oxygen Methoxy Oxygen Region1->Site1 Region2 Blue Region (Positive Potential) Site2 Aldehyde Hydrogen Ring Protons Region2->Site2 Action1 H-Bond Acceptor (Binds to Lys/Arg) Site1->Action1 Action2 H-Bond Donor Attack Site2->Action2

Figure 2: Logic flow for interpreting the Molecular Electrostatic Potential (MEP) surface of MMTB.

  • Red (Electron Rich): Concentrated around the Carbonyl Oxygen and Methoxy Oxygen. These are the sites that will accept Hydrogen bonds in a protein pocket.

  • Blue (Electron Deficient): The Aldehyde Hydrogen.

References

  • Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] [Software Citation]

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] [Source for B3LYP Functional]

  • Nogueira, F., et al. (2021). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations.[1][3] Materials, 14(16), 4561.[3] Link [1]

  • Berski, S., Gordon, A. J., & Ciunik, Z. L. (2015).[4] The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole... Effect of substitution. Journal of Molecular Modeling, 21,[4] 57. Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12433397, 2-Hydroxy-5-(methylthio)benzaldehyde (Analogue Reference).[1] Link [1]

Sources

Exploratory

Technical Guide: Biological Potential of 2-Methoxy-5-(methylthio)benzaldehyde Derivatives

This technical guide details the chemical utility, synthesis, and biological potential of 2-Methoxy-5-(methylthio)benzaldehyde (CAS 63989-80-0). It is designed for medicinal chemists and pharmacologists investigating nov...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical utility, synthesis, and biological potential of 2-Methoxy-5-(methylthio)benzaldehyde (CAS 63989-80-0). It is designed for medicinal chemists and pharmacologists investigating novel scaffolds for antimicrobial and anticancer drug discovery.

Executive Summary

2-Methoxy-5-(methylthio)benzaldehyde represents a privileged scaffold in medicinal chemistry, combining the electronic versatility of a benzaldehyde core with two distinct pharmacophores: a methoxy group (hydrogen bond acceptor) and a methylthio (thiomethyl) group .

While the methoxy group provides solubility and metabolic stability, the methylthio group (-SMe) is the critical differentiator. It serves as a lipophilic anchor (increasing LogP) and a "metabolic switch," capable of undergoing oxidation to sulfoxides and sulfones. This guide explores its utility as a precursor for Schiff bases, thiosemicarbazones, and stilbenes with potent biological activities.

Chemical Profile & Pharmacophore Analysis[1][2][3]

Structural Properties
  • CAS Number: 63989-80-0

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    S
  • Molecular Weight: 182.24 g/mol

  • Core Geometry: Planar aromatic system allowing intercalation with DNA/RNA when derivatized.

The "Methylthio Effect" in Drug Design

The substitution of a methylthio group at the 5-position is not merely structural; it imparts specific biological advantages compared to its oxygen analog (2,5-dimethoxybenzaldehyde):

FeatureMethylthio (-SMe)Methoxy (-OMe)Impact on Drug Design
Lipophilicity High (Hydrophobic)ModerateSMe enhances membrane permeability, crucial for entering bacterial or cancer cells.
Electronic Effect Weak DonorStrong DonorSMe modulates the electron density of the aldehyde carbonyl, affecting Schiff base stability.
Metabolism Oxidative Activation O-DealkylationSMe oxidizes to Sulfoxide (-S=O) and Sulfone (-SO

), often retaining or changing activity profiles (prodrug potential).

Synthesis & Derivatization Strategies

Core Synthesis (Vilsmeier-Haack Formylation)

The most robust route to the core scaffold utilizes 4-(methylthio)anisole as the starting material. The methoxy group, being a stronger ortho-director than the methylthio group, directs the formyl group to the 2-position.

Reagents: Phosphoryl chloride (POCl


), Dimethylformamide (DMF).
Mechanism:  Electrophilic aromatic substitution via a chloroiminium ion intermediate.
Key Derivatization Pathways

The aldehyde moiety is the primary handle for generating bioactive libraries.

  • Schiff Bases (Imines): Reaction with primary amines (anilines, hydrazides). Known for antimicrobial activity.[1][2][3]

  • Thiosemicarbazones: Reaction with thiosemicarbazide. Known for metal chelation (Fe, Cu) and ribonucleotide reductase inhibition (Anticancer).

  • Stilbenes: Knoevenagel condensation with phenylacetic acids. Known for tubulin polymerization inhibition .

Visualization of Synthetic Logic

SynthesisPathways Start 4-(Methylthio)anisole Core 2-Methoxy-5-(methylthio) benzaldehyde (The Scaffold) Start->Core Vilsmeier-Haack (POCl3, DMF) Schiff Schiff Bases (Antimicrobial) Core->Schiff R-NH2 (Ethanol, Reflux) Thio Thiosemicarbazones (Anticancer/Chelator) Core->Thio Thiosemicarbazide (H+, Cat.) Metabolite Sulfoxide/Sulfone Derivatives Core->Metabolite Metabolic Oxidation (CYP450 / FMO)

Caption: Synthetic workflow transforming the precursor into the core scaffold and subsequent bioactive libraries.

Biological Activities & Mechanisms[1][3][4][5][6][8][10][11]

Antimicrobial Activity (Bacterial & Fungal)

Schiff base derivatives of this scaffold have shown efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism: The azomethine (-CH=N-) linkage, combined with the lipophilic S-Me group, facilitates penetration of the lipid bilayer. Once inside, the compound can disrupt cell wall synthesis or chelate essential metal ions required for bacterial growth.

  • Reference Standard: Activity is often comparable to standard antibiotics like Ciprofloxacin in early screenings, particularly for multidrug-resistant strains.

Anticancer Potential (Cytotoxicity)

Derivatives, particularly thiosemicarbazones, exhibit cytotoxicity against cancer cell lines (e.g., HL-60, MCF-7).

  • Mechanism:

    • Ribonucleotide Reductase Inhibition: The sulfur atom in the side chain chelates Iron (Fe), starving the enzyme needed for DNA synthesis.

    • ROS Generation: The redox cycling of the quinone-like structure (post-metabolism) generates Reactive Oxygen Species, inducing apoptosis.

Metabolic Activation Pathway

The S-Me group is not inert. In vivo, it is oxidized by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450.

  • Sulfoxide (-S(=O)Me): More polar, often retains activity.

  • Sulfone (-S(=O)

    
    Me):  Highly polar, facilitates excretion but can act as a suicide inhibitor for certain enzymes.
    

MetabolicActivation Parent Parent Drug (S-Me) Sulfoxide Active Metabolite (Sulfoxide -S=O) Parent->Sulfoxide FMO / CYP450 (Oxidation) Sulfone Inactive/Excreted (Sulfone -SO2) Sulfoxide->Sulfone Further Oxidation

Caption: Metabolic oxidation pathway of the methylthio group, a critical consideration for pharmacokinetics.

Experimental Protocols

Protocol: Synthesis of Schiff Base Derivative

Objective: Synthesize N-(2-methoxy-5-(methylthio)benzylidene)aniline.

  • Preparation: Dissolve 2-Methoxy-5-(methylthio)benzaldehyde (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add an equimolar amount of Aniline (1.0 mmol).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reaction: Reflux the mixture at 70-80°C for 4–6 hours. Monitor progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the solution to room temperature. Pour into crushed ice.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure via ¹H-NMR (Look for Azomethine singlet at δ 8.3–8.8 ppm).

Protocol: In Vitro Antimicrobial Assay (Agar Well Diffusion)

Objective: Determine the Zone of Inhibition (ZOI).

  • Media Prep: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculation: Spread 100 µL of standardized bacterial suspension (0.5 McFarland) on the agar surface.

  • Treatment: Punch 6mm wells. Add 50-100 µL of the test compound (dissolved in DMSO) at varying concentrations (e.g., 25, 50, 100 µg/mL).

  • Controls:

    • Positive: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

    • Negative: Pure DMSO.

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure diameter of clear zones in millimeters.

References

  • Kapustikova, I., et al. (2018). Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides. MDPI Proceedings.

  • Kim, J.H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. National Institutes of Health (PMC).

  • BenchChem. (2025).[4] A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives. (General reference for methoxy-benzaldehyde scaffold comparisons).

  • Barreiro, E.J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews / LASSBIO.

  • Sigma-Aldrich. Product Specification: 2-Methoxy-5-(methylthio)benzaldehyde.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methoxy-5-(methylthio)benzaldehyde as a Precursor for Heterocyclic &amp; Pharmacophore Synthesis

This is a comprehensive Application Note and Protocol Guide for 2-Methoxy-5-(methylthio)benzaldehyde (CAS 67868-81-9) , designed for research and development professionals in medicinal chemistry.[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for 2-Methoxy-5-(methylthio)benzaldehyde (CAS 67868-81-9) , designed for research and development professionals in medicinal chemistry.[1]

[1]

Executive Summary

2-Methoxy-5-(methylthio)benzaldehyde (CAS 67868-81-9 ) is a highly functionalized aromatic building block characterized by the presence of an electron-donating methoxy group at the ortho position and a methylthio group at the meta position relative to the aldehyde.[1]

This unique substitution pattern makes it a critical intermediate in the synthesis of Substance P antagonists (NK1 receptor modulators) and anti-inflammatory agents (COX/LOX inhibitors).[1] Its core utility lies in its ability to undergo facile condensation reactions to form substituted benzylamines, indoles, and benzothiophenes, while the methylthio moiety serves as a "masked" sulfoxide/sulfone pharmacophore, allowing for late-stage metabolic stability tuning.[1]

Key Applications
  • NK1 Receptor Antagonists: Synthesis of substituted benzylamino heterocycles.[1]

  • Bioisosteric Replacement: Precursor for sulfoxide/sulfone analogs of trifluoromethoxy-based drugs (e.g., CP-99,994 analogs).[1]

  • Indole Synthesis: Via Henry reaction and reductive cyclization.[1]

Chemical Properties & Handling[1]

  • IUPAC Name: 2-Methoxy-5-(methylthio)benzaldehyde[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    S[1]
  • Molecular Weight: 182.24 g/mol [1]

  • Appearance: Pale yellow to off-white solid/semi-solid.[1]

  • Solubility: Soluble in DCM, THF, Ethanol, DMSO; sparingly soluble in water.[1]

Handling Protocols
  • Oxidation Sensitivity: The aldehyde is susceptible to aerobic oxidation to the corresponding benzoic acid.[1] Store under Argon/Nitrogen at 2–8°C.

  • Odor Control: The methylthio group imparts a characteristic sulfide odor.[1] All reactions must be performed in a well-ventilated fume hood.[1] Bleach (sodium hypochlorite) solution should be available to neutralize glassware/spills.[1]

Synthetic Pathways & Mechanistic Insights

The reactivity of 2-Methoxy-5-(methylthio)benzaldehyde is governed by the push-pull electronics of the ring.[1] The 2-OMe and 5-SMe groups are both electron-donating, making the aromatic ring electron-rich.[1] However, the aldehyde is an electron-withdrawing group, activating the carbonyl carbon for nucleophilic attack.[1]

Pathway Analysis (Graphviz Visualization)[1]

G Start 2-Methoxy-5-(methylthio) benzaldehyde Reduct Reductive Amination (R-NH2 / NaBH(OAc)3) Start->Reduct Henry Henry Reaction (MeNO2 / NH4OAc) Start->Henry Oxid Selective Oxidation (mCPBA or H2O2) Start->Oxid Amine Substituted Benzylamines (NK1 Antagonists) Reduct->Amine Nitro Nitrostyrene Intermediate Cycliz Reductive Cyclization (Fe / AcOH) Nitro->Cycliz Indole 5-(Methylthio)-indole Derivatives Henry->Nitro Cycliz->Indole Sulfone Sulfoxide/Sulfone Analogs Oxid->Sulfone

Figure 1: Strategic synthetic divergence from 2-Methoxy-5-(methylthio)benzaldehyde.[1]

Experimental Protocols

Protocol A: Reductive Amination (Synthesis of Benzylamino Pharmacophores)

Context: This reaction is the primary route for synthesizing NK1 receptor antagonist scaffolds (e.g., attaching the benzyl group to a quinuclidine or piperidine core).[1]

Reagents:

  • 2-Methoxy-5-(methylthio)benzaldehyde (1.0 equiv)[1][2][3]

  • Amine substrate (e.g., 3-amino-quinuclidine) (1.1 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic acid (catalytic, 1-2 drops)[1]

  • DCM (Dichloromethane) or DCE (1,2-Dichloroethane)[1]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCE (5 mL).

  • Activation: Add glacial acetic acid (1 drop) to catalyze imine formation. Stir at room temperature for 30–60 minutes under Nitrogen. Checkpoint: Monitor by TLC (disappearance of aldehyde spot).[1]

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
     solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradients).[1]

Why this works: STAB is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, preventing direct reduction of the starting material to the alcohol.[1]

Protocol B: Henry Reaction to Indole Precursors

Context: Synthesis of 5-methylthio-substituted indoles or phenethylamines.[1]

Reagents:

  • Aldehyde (1.0 equiv)[1]

  • Nitromethane (solvent/reagent)[1]

  • Ammonium acetate (0.5 equiv)[1]

Step-by-Step Methodology:

  • Reflux: Dissolve the aldehyde (5 mmol) in Nitromethane (10 mL). Add Ammonium Acetate (2.5 mmol).[1]

  • Heating: Heat to reflux (101°C) for 2–4 hours. The solution typically turns deep yellow/orange due to the formation of the conjugated nitrostyrene.[1]

  • Workup: Cool to RT. Remove excess nitromethane under reduced pressure (rotary evaporator).[1]

  • Partition: Dissolve residue in EtOAc, wash with water and brine.

  • Crystallization: The resulting 2-methoxy-5-(methylthio)-

    
    -nitrostyrene  often crystallizes from cold ethanol.[1]
    
Protocol C: Selective Oxidation (Sulfide to Sulfoxide/Sulfone)

Context: The methylthio group is metabolically labile.[1] Converting it to a sulfoxide (chiral) or sulfone (achiral) often improves metabolic stability and polarity.[1]

Reagents:

  • Substrate (Aldehyde or derived product)[1][4]

  • m-CPBA (meta-Chloroperoxybenzoic acid)[1]

  • DCM (Solvent)

Step-by-Step Methodology:

  • Stoichiometry Control:

    • For Sulfoxide : Use 1.05 equiv of m-CPBA at -78°C.[1]

    • For Sulfone : Use 2.5 equiv of m-CPBA at 0°C to RT.[1]

  • Addition: Dissolve substrate in DCM. Add m-CPBA solution slowly.

  • Quench: Quench with 10% Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to destroy excess peroxide, followed by NaHCO
    
    
    wash.[1]

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting Tip
Aldehyde Purity >95% (HPLC/NMR)If <90%, purify via bisulfite adduct formation before use.
Reaction Color Yellow -> Orange (Schiff Base)Darkening (brown/black) indicates decomposition; check inert atmosphere.[1]
Yield (Amination) Typically 75–90%If low, ensure DCE is dry; water hydrolyzes the imine intermediate.[1]
Odor Strong Sulfide (Cabbage-like)Use bleach bath for all glassware cleaning.[1]

References

  • World Intellectual Property Organization. (1993).[1][4] Substituted Benzylamino Nitrogen Containing Non-Aromatic Heterocycles.[1][4] Patent WO1993000331.[1][4] (Describes the use of 2-methoxy-5-methylthiobenzaldehyde in Substance P antagonist synthesis). Link

  • ChemicalBook. (2023).[1] 2-Methoxy-5-(methylthio)benzaldehyde Product Properties and CAS 67868-81-9.[1]Link[1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol basis for Protocol A).[1] Link[1]

  • CymitQuimica. (2023).[1] Commercial availability and specifications for CAS 67868-81-9.[1]Link

Sources

Application

Application Note: High-Efficiency Synthesis of Thiazole Derivatives Using 2-Methoxy-5-(methylthio)benzaldehyde

Abstract & Strategic Value This application note details the optimized synthetic protocols for incorporating 2-Methoxy-5-(methylthio)benzaldehyde into thiazole-based small molecule libraries. The specific substitution pa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This application note details the optimized synthetic protocols for incorporating 2-Methoxy-5-(methylthio)benzaldehyde into thiazole-based small molecule libraries. The specific substitution pattern of this aldehyde—combining an electron-donating methoxy group with a lipophilic methylthio moiety—offers unique pharmacokinetic advantages. The ortho-methoxy group often improves solubility and metabolic stability (blocking specific P450 sites), while the meta-methylthio group enhances lipid membrane permeability and serves as a bioisostere for other lipophilic residues. Thiazole derivatives derived from this scaffold are high-value targets in antifungal (CYP51 inhibitors) and oncology (kinase inhibitors) research.

Chemical Profile: The Starting Material

PropertySpecification
Compound Name 2-Methoxy-5-(methylthio)benzaldehyde
CAS Number 67868-81-9
Molecular Formula C₉H₁₀O₂S
Molecular Weight 182.24 g/mol
Appearance Pale yellow to off-white solid/crystalline powder
Solubility Soluble in DCM, DMSO, Methanol, Ethanol; Insoluble in water
Reactivity Profile Electron-rich aldehyde; highly reactive toward nucleophilic attack (amines, hydrazines) but resistant to oxidation compared to unsubstituted benzaldehyde.[1][2]

Scientific Rationale & Reaction Logic

The Synthetic Challenge

Direct condensation of electron-rich aldehydes with alpha-haloketones is not feasible. To construct the thiazole ring de novo attached to this phenyl scaffold, we utilize a modified Hantzsch Thiazole Synthesis .

The Mechanism[3]
  • Activation (Schiff Base Formation): The aldehyde carbonyl is first converted into a thiosemicarbazone . This step is critical because it installs the sulfur and nitrogen atoms necessary for the thiazole ring. The electron-donating methoxy group at the ortho position stabilizes the intermediate imine but may slightly reduce the electrophilicity of the carbonyl carbon, requiring acid catalysis.

  • Cyclization (Hantzsch Reaction): The thiosemicarbazone sulfur attacks the alpha-carbon of an alpha-haloketone (e.g., phenacyl bromide). Subsequent dehydration drives the aromatization to form the thiazole ring.

Pathway Visualization

ThiazoleSynthesis Aldehyde 2-Methoxy-5-(methylthio) benzaldehyde Intermediate Thiosemicarbazone Intermediate Aldehyde->Intermediate Step 1: Condensation (EtOH, cat. AcOH, Reflux) TS Thiosemicarbazide TS->Intermediate Thiazole Final Thiazole Derivative Intermediate->Thiazole Step 2: Hantzsch Cyclization (EtOH/Dioxane, Reflux) HaloKetone α-Haloketone (e.g., Phenacyl Bromide) HaloKetone->Thiazole

Caption: Logical flow of the modified Hantzsch synthesis converting the benzaldehyde precursor into the final thiazole scaffold.

Detailed Experimental Protocol

Phase 1: Synthesis of the Thiosemicarbazone Intermediate

This step converts the aldehyde into the sulfur-bearing nucleophile required for ring closure.

Reagents:

  • 2-Methoxy-5-(methylthio)benzaldehyde (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Solvent: Absolute Ethanol (10 mL per mmol of aldehyde)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methoxy-5-(methylthio)benzaldehyde in absolute ethanol.

  • Addition: Add thiosemicarbazide (solid) to the solution. The mixture may appear as a suspension initially.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours .

    • Monitoring: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (high R_f) should disappear, replaced by a lower R_f spot (thiosemicarbazone).

  • Workup: Cool the reaction mixture to room temperature. The product usually precipitates as a crystalline solid.

    • If precipitation is slow: Pour the mixture onto crushed ice (approx. 50g).

  • Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and then water.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

    • Expected Yield: 85–95%.

    • Checkpoint: Verify formation by IR (appearance of C=N stretch ~1600 cm⁻¹, disappearance of C=O stretch).[3]

Phase 2: Cyclization to Thiazole Derivative

This step builds the thiazole ring.

Reagents:

  • Thiosemicarbazone Intermediate (from Phase 1) (1.0 eq)

  • α-Haloketone (e.g., 2-Bromoacetophenone for 4-phenylthiazole analogs) (1.0 eq)

  • Solvent: Ethanol or 1,4-Dioxane (for solubility)

  • Base (Optional but recommended): Triethylamine (1.0 eq) or fused Sodium Acetate.

Procedure:

  • Setup: Dissolve the Thiosemicarbazone intermediate in Ethanol (or Dioxane if solubility is poor) in a clean round-bottom flask.

  • Addition: Add the α-haloketone.

  • Reaction: Heat to reflux for 4–8 hours .

    • Observation: The reaction often turns clear then precipitates the hydrobromide salt of the thiazole.

  • Neutralization: If the free base is desired, cool the mixture and neutralize with 10% NaHCO₃ or Ammonia solution until pH ~8.

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from Ethanol/DMF mixtures. For high-purity library generation, column chromatography (DCM:MeOH gradient) may be required.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Aldehyde in EtOH AddReagents Add Thiosemicarbazide + Cat. AcOH Start->AddReagents Reflux1 Reflux 3-5h (Monitor TLC) AddReagents->Reflux1 Filter1 Filter & Dry (Intermediate Solid) Reflux1->Filter1 Cyclize Dissolve Intermediate + α-Haloketone Filter1->Cyclize Reflux2 Reflux 4-8h (Cyclization) Cyclize->Reflux2 Neutralize Neutralize (NaHCO3) Precipitate Product Reflux2->Neutralize Final Recrystallize/Purify Final Thiazole Neutralize->Final

Caption: Step-by-step experimental workflow for the synthesis of thiazole derivatives.[2][4][5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Steric hindrance from ortho-methoxy group.Increase reflux time to 6-8h; use Methanol as solvent for higher temperature (if sealed) or better solubility.
Sticky/Oily Product Incomplete crystallization.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Sulfur Odor Degradation of reagents.Use fresh thiosemicarbazide. Ensure the reaction does not overheat (>90°C) which can cause desulfurization.
Poor Solubility (Step 2) Thiazole product is highly lipophilic.Switch solvent from Ethanol to 1,4-Dioxane or DMF .

Biological Context & Applications

The 2-Methoxy-5-(methylthio)phenyl motif is not arbitrary. In medicinal chemistry, this specific substitution pattern is used to:

  • Modulate Lipophilicity (LogP): The methylthio group increases LogP, enhancing cell membrane penetration compared to the oxygen analogue (methoxy).

  • Metabolic Stability: The ortho-methoxy group protects the phenyl ring from metabolic oxidation at the 2-position, while the methylthio group is a soft nucleophile that can interact with specific cysteine residues in target enzymes (e.g., kinases).

  • Target Classes: Literature suggests high efficacy of these derivatives in Antifungal applications (targeting Lanosterol 14α-demethylase) and Anticancer therapies (targeting VEGFR or EGFR kinases).

References

  • General Thiazole Synthesis Review

    • Synthesis and Medicinal Attributes of Thiazole Derivatives: A Review. (2021).[4][6] Sys Rev Pharm.

  • Hantzsch Reaction Mechanism

    • Hantzsch Thiazole Synthesis. Comprehensive Organic Name Reactions.

  • Thiosemicarbazone Bioactivity

    • Thiosemicarbazones: Synthesis and reactions. (2020).[2][7] ResearchGate.

  • Compound Data (CAS 67868-81-9)

    • 2-Methoxy-5-(methylthio)benzaldehyde Product Page.[8] CymitQuimica.[9]

Sources

Method

Application Notes and Protocols: 2-Methoxy-5-(methylthio)benzaldehyde in Medicinal Chemistry

Introduction: Unveiling the Potential of a Versatile Scaffold In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery and development of novel thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery and development of novel therapeutic agents. 2-Methoxy-5-(methylthio)benzaldehyde is a substituted aromatic aldehyde that, while not extensively studied for its intrinsic biological activity, represents a highly valuable and versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. Its unique substitution pattern, featuring a methoxy group, a methylthio moiety, and a reactive aldehyde function, provides medicinal chemists with multiple avenues for structural elaboration and modulation of physicochemical properties.

The presence of the electron-donating methoxy and methylthio groups influences the reactivity of the aromatic ring and the benzaldehyde, while the sulfur atom in the methylthio group offers a site for potential metabolic oxidation, which can be exploited in prodrug strategies or to fine-tune the pharmacokinetic profile of a lead compound. The aldehyde group is a cornerstone for the construction of numerous heterocyclic systems, including but not limited to, benzothiazoles, benzimidazoles, quinolines, and various condensation products, many of which are privileged structures in drug discovery.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Methoxy-5-(methylthio)benzaldehyde in medicinal chemistry. We will provide detailed protocols for the synthesis of a representative bioactive derivative, discuss its potential therapeutic applications based on established literature of analogous compounds, and present a framework for its integration into drug discovery workflows.

Core Synthetic Utility: A Gateway to Bioactive Heterocycles

The primary application of 2-Methoxy-5-(methylthio)benzaldehyde in medicinal chemistry lies in its utility as a precursor for the synthesis of more complex molecular architectures. The aldehyde functionality is particularly amenable to condensation reactions with a variety of binucleophilic reagents to construct heterocyclic rings. A prominent example is the synthesis of 2-substituted benzothiazoles, a class of compounds renowned for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

Protocol 1: Synthesis of a 2-Arylbenzothiazole Derivative

This protocol details the synthesis of 2-(2-methoxy-5-(methylthio)phenyl)benzo[d]thiazole, a representative benzothiazole derivative, from 2-Methoxy-5-(methylthio)benzaldehyde. This reaction proceeds via the condensation of the aldehyde with 2-aminothiophenol.[1]

Materials:

  • 2-Methoxy-5-(methylthio)benzaldehyde

  • 2-Aminothiophenol

  • Ethanol (absolute)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass funnel and filter paper

  • Chromatography column

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-Methoxy-5-(methylthio)benzaldehyde (1.0 eq), 2-aminothiophenol (1.05 eq), and absolute ethanol (20 mL/mmol of aldehyde).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq) to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(2-methoxy-5-(methylthio)phenyl)benzo[d]thiazole.

dot

Caption: Synthetic workflow for a benzothiazole derivative.

Potential Therapeutic Applications and Mechanistic Insights

While direct biological data for 2-Methoxy-5-(methylthio)benzaldehyde is limited, the vast body of literature on structurally related benzaldehydes and their benzothiazole derivatives provides a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Benzothiazole derivatives are a well-established class of anticancer agents.[4] They have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and interaction with the PI3K/AKT/mTOR signaling pathway.[4][5] The synthesized 2-(2-methoxy-5-(methylthio)phenyl)benzo[d]thiazole, by virtue of its core structure, is a candidate for investigation as an inhibitor of key signaling pathways implicated in cancer. For instance, various substituted benzothiazoles have demonstrated potent inhibitory activity against kinases such as c-Jun N-terminal kinase (JNK) and Clk1/4.[6][7]

dot

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Benzothiazole 2-Arylbenzothiazole Derivative Benzothiazole->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

Compound Class Target/Activity Reported IC₅₀/Activity Reference
Benzothiazole Derivativesc-Jun N-terminal kinase (JNK) inhibitorsPotent, allosteric inhibition[7]
5-Methoxybenzothiophene-2-carboxamidesClk1 inhibitorsIC₅₀ = 12.7 nM[6]
2-(aminomethyl)benzimidazole derivativesTyrosine kinase inhibitorsCytotoxic against T47D breast cancer cells[8]
Antimicrobial Activity

Substituted benzaldehydes and their derivatives have been investigated for their antimicrobial properties. For example, 2-hydroxy-4-methoxybenzaldehyde has shown antibacterial and antibiofilm activity against Staphylococcus aureus.[9] While benzaldehyde itself has weak antibacterial activity, it can modulate the efficacy of existing antibiotics.[10] The incorporation of the benzaldehyde moiety into a benzothiazole ring system can lead to compounds with significant antimicrobial effects.[11][12] Derivatives of 2-(methylthio)benzimidazole have also demonstrated activity against E. coli.[13]

Compound/Derivative Microorganism Activity Reference
2-hydroxy-4-methoxybenzaldehydeStaphylococcus aureusMIC = 1024 µg/mL; antibiofilm activity[9]
2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazoleStaphylococcus aureus, Streptococcus faecalisActive, comparable to ampicillin trihydrate[14]
2-thiomethyl-benzimidazole derivativesEscherichia coli ATCC 25922CMI between 250 and 500 μg/mL[13]
Neuroprotective Activity

Emerging research has highlighted the potential of benzaldehyde derivatives in the context of neurodegenerative diseases. Certain benzaldehydes have been shown to possess anti-neuroinflammatory and neuroprotective properties, potentially by mitigating oxidative stress and modulating signaling pathways involved in neuronal cell death.[15] Furthermore, the endogenous compound 5'-deoxy-5'-methylthioadenosine (MTA), which shares the methylthio moiety, has demonstrated a wide array of neuroprotective activities.[16][17] This suggests that derivatives of 2-Methoxy-5-(methylthio)benzaldehyde could be explored for their potential to ameliorate neurodegenerative conditions.

Conclusion and Future Directions

2-Methoxy-5-(methylthio)benzaldehyde is a readily accessible and highly versatile building block for the synthesis of a multitude of heterocyclic compounds with promising medicinal chemistry applications. Its strategic use in the construction of benzothiazole and other heterocyclic scaffolds opens avenues for the discovery of novel anticancer, antimicrobial, and neuroprotective agents. The protocols and insights provided in this document are intended to empower researchers to harness the full potential of this valuable chemical entity in their drug discovery endeavors. Future research should focus on the synthesis of a broader library of derivatives and their systematic evaluation in relevant biological assays to fully elucidate the structure-activity relationships and identify lead compounds for further development.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.).
  • The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols. (2025). Benchchem.
  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
  • Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. (n.d.). Semantic Scholar.
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023).
  • SYNTHESIS, IDENTIFICATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NEW N-SUBSTITUTED-2-(METHYLTHIO) BENZIMIDAZOLE CONTAI. (n.d.).
  • Hassanzadeh, F., et al. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of microbiology, biotechnology and food sciences.
  • 2-Hydroxy-5-methoxybenzaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). PubMed.
  • The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. (2023). MDPI.
  • Potential Therapeutic Targets of 2-Benzothiazolamine, 5-(methylthio)-: A Technical Guide. (2025). Benchchem.
  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). PMC.
  • 2-methoxy-5-methyl-4-(methylthio)benzaldehyde. (n.d.). AOBChem. Retrieved from [Link]

  • Differential neuroprotective effects of 5'-deoxy-5'-methylthioadenosine. (2014). PubMed.
  • Evrard, A., et al. (2021). Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. Advances in Biological Chemistry, 11, 165-177.
  • 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. (n.d.). PMC.
  • Differential Neuroprotective Effects of 5 '-Deoxy-5 '-Methylthioadenosine. (2014).
  • Utku, S., et al. (2025). Evaluation of antimicrobial activity of 2-[(2-nitro-1-phenylalkyl) thiomethyl]benzimidazole derivatives.
  • Differential Neuroprotective Effects of 5′-Deoxy-5′-Methylthioadenosine. (2014). PMC.
  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. (2024). Chemical Review and Letters.
  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (2009). PubMed.
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  • Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen.

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Application

The Strategic Application of 2-Methoxy-5-(methylthio)benzaldehyde in the Design of Advanced Fluorescent Probes

Introduction: Unveiling the Potential of a Unique Benzaldehyde Scaffold In the dynamic field of fluorescence sensing, the rational design of molecular probes is paramount for achieving high sensitivity and selectivity to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Benzaldehyde Scaffold

In the dynamic field of fluorescence sensing, the rational design of molecular probes is paramount for achieving high sensitivity and selectivity towards specific analytes. The choice of the core chemical scaffold is a critical determinant of the final probe's photophysical properties and sensing capabilities. 2-Methoxy-5-(methylthio)benzaldehyde emerges as a promising, albeit underexplored, building block for the synthesis of novel fluorescent probes. Its unique electronic architecture, featuring both a methoxy (-OCH₃) and a methylthio (-SCH₃) group on the benzene ring, offers a compelling platform for the development of sophisticated chemosensors.

The electron-donating nature of the methoxy and methylthio substituents can significantly influence the intramolecular charge transfer (ICT) characteristics of a fluorophore, a fundamental mechanism in the design of "turn-on" or ratiometric fluorescent probes.[1][2] The strategic placement of these groups can be leveraged to fine-tune the probe's emission profile and its response to external stimuli. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of 2-Methoxy-5-(methylthio)benzaldehyde in the preparation of fluorescent probes, with a focus on Schiff base derivatives for analyte detection.

Core Principle: Schiff Base Condensation for Fluorophore Integration

A versatile and widely adopted strategy for constructing fluorescent probes is the Schiff base condensation reaction.[3] This reaction involves the facile condensation of an aldehyde with a primary amine to form an imine (C=N) linkage.[4] This approach allows for the modular assembly of a sensing unit (derived from 2-Methoxy-5-(methylthio)benzaldehyde) and a signaling unit (a fluorophore containing a primary amine). The resulting Schiff base ligand often exhibits altered fluorescence properties upon coordination with an analyte, forming the basis of the sensing mechanism.[5]

The imine bond in the Schiff base can act as a recognition site for various analytes, including metal ions and certain anions. Furthermore, the C=N bond can participate in photoinduced electron transfer (PET) or C=N isomerization, which can quench the fluorescence of the attached fluorophore in the free state.[6] Upon binding to a target analyte, these non-radiative decay pathways can be inhibited, leading to a "turn-on" fluorescence response, a phenomenon known as chelation-enhanced fluorescence (CHEF).[4]

Hypothetical Probe Synthesis: A Step-by-Step Protocol

This section outlines a detailed protocol for the synthesis of a hypothetical fluorescent probe, Probe-MMS1 , through the Schiff base condensation of 2-Methoxy-5-(methylthio)benzaldehyde with a commercially available amino-functionalized fluorophore, such as 2-aminobenzothiazole.

Reaction Scheme

G cluster_0 Reactants cluster_1 Product cluster_2 Reaction Conditions 2-Methoxy-5-(methylthio)benzaldehyde Probe-MMS1 2-Methoxy-5-(methylthio)benzaldehyde->Probe-MMS1 + 2-Aminobenzothiazole 2-Aminobenzothiazole->Probe-MMS1 condition Ethanol Reflux, 4-6 h Catalytic Acetic Acid

Caption: Synthesis of Probe-MMS1 via Schiff Base Condensation.

Materials and Reagents
  • 2-Methoxy-5-(methylthio)benzaldehyde (Purity ≥ 97%)

  • 2-Aminobenzothiazole (Purity ≥ 98%)

  • Absolute Ethanol (Analytical Grade)

  • Glacial Acetic Acid (Analytical Grade)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Vacuum filtration apparatus

Synthetic Protocol
  • Dissolution of Aldehyde: In a 50 mL round-bottom flask, dissolve 2-Methoxy-5-(methylthio)benzaldehyde (1 mmol, 182.25 mg) in 20 mL of absolute ethanol. Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirred solution, add a solution of 2-aminobenzothiazole (1 mmol, 150.22 mg) in 10 mL of absolute ethanol dropwise over 5 minutes.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Isolation of Product: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. A precipitate of the Schiff base product, Probe-MMS1, should form.

  • Purification: Collect the precipitate by vacuum filtration and wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to obtain Probe-MMS1 as a solid.

  • Characterization: The structure of the synthesized probe should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Potential Applications: Detection of Metal Ions

Schiff base ligands are well-known for their ability to act as chemosensors for various metal ions.[6][7] The nitrogen atom of the imine group and the oxygen atom of the methoxy group in Probe-MMS1 can potentially form a coordination site for metal ions. This chelation event is expected to rigidify the molecular structure, leading to an enhancement of fluorescence.

Proposed Sensing Mechanism for a Metal Ion (e.g., Al³⁺)

G Probe-MMS1 Probe-MMS1 (Low Fluorescence) (C=N Isomerization, PET) Complex Probe-MMS1-Al³⁺ Complex (High Fluorescence) (Rigidified Structure, CHEF) Probe-MMS1->Complex + Al³⁺ (Chelation) Analyte Metal Ion (e.g., Al³⁺)

Caption: Proposed Mechanism for Metal Ion Detection.

Experimental Protocol: Fluorescence-Based Metal Ion Sensing

This protocol describes a general procedure for evaluating the performance of Probe-MMS1 as a fluorescent sensor for a target metal ion, such as Al³⁺.

Materials and Solutions
  • Probe Stock Solution: Prepare a 1 mM stock solution of Probe-MMS1 in dimethyl sulfoxide (DMSO).

  • Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., Al(NO₃)₃·9H₂O, FeCl₃, CuCl₂, ZnCl₂, etc.) in deionized water.

  • Buffer Solution: Prepare a suitable buffer solution, for example, HEPES buffer (10 mM, pH 7.4), for maintaining a constant pH during the experiment.

Fluorescence Measurement Protocol
  • Sample Preparation: In a quartz cuvette, place 2 mL of the buffer solution (e.g., HEPES buffer in a DMSO/water mixture, 1:9 v/v).

  • Addition of Probe: Add a small aliquot of the Probe-MMS1 stock solution to the cuvette to achieve a final concentration of 10 µM.

  • Initial Fluorescence Reading: Gently mix the solution and record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be determined from the absorption spectrum of the probe.

  • Titration with Metal Ion: Add increasing amounts of the target metal ion stock solution to the cuvette and record the fluorescence spectrum after each addition. Allow for a short incubation time (e.g., 1-2 minutes) for the binding to reach equilibrium.

  • Selectivity Study: To assess the selectivity of the probe, repeat the fluorescence measurement with other metal ions at the same concentration as the target analyte.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the sensitivity and limit of detection (LOD).

Expected Photophysical Data

The following table summarizes the anticipated photophysical properties of Probe-MMS1 and its complex with a target metal ion. These are hypothetical values based on the properties of similar Schiff base probes reported in the literature.

PropertyProbe-MMS1 (Free)Probe-MMS1-Al³⁺ Complex
Absorption λ_max_ (nm) ~350~365
Emission λ_max_ (nm) ~450 (Weak)~450 (Strong)
Stokes Shift (nm) ~100~85
Quantum Yield (Φ) < 0.05> 0.5
Appearance (under UV) Faint BlueBright Blue

Conclusion and Future Outlook

While the direct application of 2-Methoxy-5-(methylthio)benzaldehyde in the synthesis of fluorescent probes is not yet extensively documented, its unique electronic structure presents a compelling case for its exploration as a valuable building block in this field. The straightforward synthesis of Schiff base derivatives from this aldehyde offers a modular and efficient route to a wide array of potential chemosensors. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to embark on the design and synthesis of novel fluorescent probes based on this promising scaffold. Future research should focus on the synthesis and characterization of a library of probes derived from 2-Methoxy-5-(methylthio)benzaldehyde and the systematic evaluation of their sensing capabilities towards a broad range of analytes, including metal ions, anions, and biologically relevant small molecules. Such investigations will undoubtedly unlock the full potential of this versatile chemical entity in the advancement of fluorescence sensing technology.

References

  • Afrin, A., Jayaraj, A., Gayathri, M. S., & Swamy, P. C. A. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics.

  • Bayrakci, M., & Yilmaz, B. (2020).
  • Cai, S., Zhang, K., & Cai, X. (2024). Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Zhurnal Prikladnoii Spektroskopii, 91(3), 465.
  • Gorden, A. E. V., et al. (2019). A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution. MDPI.
  • Kim, J. S. (2018). Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic. Accounts of Chemical Research.
  • Li, K., & Yu, X. (2017). Dual-site fluorescent probe for highly selective and sensitive detection of sulfite and biothiols. Chinese Chemical Letters.
  • Pang, Y., Meng, D., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules.
  • BenchChem. (2025). Application Notes and Protocols for Fluorescent Probes Synthesized from 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde for Metal Ion. BenchChem.
  • Cheng, Y., et al. (2010). Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. ACS Medicinal Chemistry Letters.
  • Roy, S., et al. (2019). Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging. RSC Advances.
  • Sousa, L. R., & Czarnik, A. W. (1970s-1980s). Pioneering investigations focusing on the development of fluorescent chemosensors.
  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions.
  • Yan, K. C., Steinbrueck, A., Sedgwick, A. C., & James, T. D. (2021). Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter. Frontiers in Sensors.
  • Yin, C., et al. (2015). Design strategies of fluorescent probes for selective detection among biothiols. Chemical Society Reviews.
  • Yoon, J., et al. (2018). A fast and responsive turn-on fluorescent probe based on a quinone conjugated alkoxy derivative for biothiols and a cellular imaging study. PMC.
  • Zhang, J., et al. (2019). A novel 2D Eu-MOF as a dual-functional fluorescence sensor for detection of benzaldehyde and Fe3+. Dalton Transactions.

Sources

Method

Application Note: Chemoselective Reduction of 2-Methoxy-5-(methylthio)benzaldehyde

[1] Executive Summary This application note details the optimized protocol for the chemoselective reduction of 2-Methoxy-5-(methylthio)benzaldehyde (CAS: 58446-29-0) to its corresponding benzyl alcohol, 2-Methoxy-5-(meth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the optimized protocol for the chemoselective reduction of 2-Methoxy-5-(methylthio)benzaldehyde (CAS: 58446-29-0) to its corresponding benzyl alcohol, 2-Methoxy-5-(methylthio)phenylmethanol .[1]

The presence of the methylthio (-SMe) ether moiety at the C5 position presents a specific chemoselective challenge.[1] While the aldehyde functionality is easily reduced, the sulfur atom acts as a catalyst poison for heterogeneous hydrogenation (e.g., Pd/C) and is susceptible to oxidation (to sulfoxide/sulfone) under harsh conditions. Consequently, this protocol utilizes Sodium Borohydride (NaBH₄) , a mild nucleophilic reducing agent, to ensure high yield without compromising the thioether integrity.

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Chemical Context & Mechanistic Rationale[1][2][3][4]

Substrate Analysis[1]
  • Substrate: 2-Methoxy-5-(methylthio)benzaldehyde

  • Target Product: [2-Methoxy-5-(methylthio)phenyl]methanol[1]

  • Key Functional Groups:

    • Aldehyde (-CHO): Electrophilic, susceptible to nucleophilic attack.[1]

    • Thioether (-SMe): Nucleophilic (soft), prone to oxidation; poisons transition metal catalysts.[1]

    • Methoxy (-OMe): Electron-donating group (EDG), stabilizes the aromatic ring.[1]

Selection of Reducing Agent
MethodSuitabilityCritical Analysis
H₂ / Pd/C Low Contraindicated. Divalent sulfur strongly binds to Pd active sites, poisoning the catalyst and stalling the reaction.[1]
LiAlH₄ Medium Effective, but pyrophoric and requires strictly anhydrous conditions.[1][2] Unnecessary "overkill" for simple aldehyde reduction.[1]
NaBH₄ High Selected Method. Chemoselective for carbonyls.[1] Kinetic compatibility with alcoholic solvents.[1] Does not oxidize sulfur.[1]
Meerwein-Ponndorf-Verley Medium Reversible equilibrium; often requires aluminum alkoxides which can be messy during workup.[1]
Reaction Mechanism

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride anion to the carbonyl carbon. The resulting alkoxide intermediate is protonated during the acidic workup to yield the primary alcohol.[1]

ReactionScheme Substrate 2-Methoxy-5-(methylthio) benzaldehyde Intermediate Borate Complex (Intermediate) Substrate->Intermediate Hydride Transfer Reagent NaBH4 (0.6 eq) MeOH, 0°C Reagent->Intermediate Product 2-Methoxy-5-(methylthio) benzyl alcohol Intermediate->Product Protonation Workup H3O+ Quench Workup->Product

Figure 1: Reaction scheme illustrating the hydride transfer and subsequent protonation.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Methoxy-5-(methylthio)benzaldehyde (1.0 equiv)[1]

    • Sodium Borohydride (NaBH₄) (0.6 - 1.0 equiv)[1]

    • Methanol (MeOH), ACS Grade (Solvent)

    • Ammonium Chloride (NH₄Cl), Saturated Aqueous Solution (Quench)[3]

    • Ethyl Acetate (EtOAc) (Extraction)

    • Sodium Sulfate (Na₂SO₄) (Drying Agent)

  • Equipment:

    • Round-bottom flask (RBF) with magnetic stir bar.[1]

    • Ice/Water bath.[1][2]

    • Addition funnel or powder funnel.[1]

    • Rotary Evaporator.[1]

Step-by-Step Methodology
Step 1: Setup and Dissolution
  • Charge a clean, dry round-bottom flask with 2-Methoxy-5-(methylthio)benzaldehyde (e.g., 5.0 g, 27.4 mmol).

  • Add Methanol (50 mL, 10 volumes).

    • Note: If solubility is poor at 0°C, a mixture of THF:MeOH (1:1) can be used.[1][4][2][3][5][6] However, pure MeOH is preferred for faster kinetics with NaBH₄.[1]

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Reduction
  • Add Sodium Borohydride (625 mg, 16.5 mmol, 0.6 equiv) portion-wise over 10–15 minutes.

    • Critical: Add slowly to manage hydrogen gas evolution and exotherm.[1]

    • Stoichiometry: While 0.25 eq is theoretically sufficient (4 hydrides per B atom), 0.6 eq is standard to ensure rapid, complete conversion.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 45–60 minutes .

Step 3: Monitoring (IPC)
  • Check progress via TLC (Eluent: 30% EtOAc in Hexanes) or HPLC .[1]

    • Observation: The aldehyde (starting material) is less polar (higher R_f) than the alcohol (product).

    • Target: < 1% remaining starting material.[1]

Step 4: Quench and Workup
  • Cool the mixture back to 0°C .

  • Carefully quench by adding Saturated Aq.[1] NH₄Cl (20 mL).

    • Caution: Vigorous bubbling (H₂) will occur.[1]

  • Dilute with water (30 mL) and evaporate the bulk Methanol under reduced pressure (Rotovap) if the volume is excessive (optional but recommended for easier extraction).

  • Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

  • Combine organic layers and wash with Brine (1 x 30 mL).[1]

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Step 5: Purification
  • The crude product is typically a viscous oil or low-melting solid of sufficient purity (>95%).[1]

  • If necessary, purify via flash column chromatography (SiO₂, Gradient: 0% → 40% EtOAc in Hexanes).

Process Workflow & Logic

Workflow Start Start: Weigh Substrate Dissolve Dissolve in MeOH Cool to 0°C Start->Dissolve AddReagent Add NaBH4 (Portion-wise) Dissolve->AddReagent React Stir at RT (45-60 min) AddReagent->React Check IPC: TLC/HPLC (Complete?) React->Check Check->React No (Add more NaBH4) Quench Quench: Sat. NH4Cl (Gas Evolution!) Check->Quench Yes Extract Extract: EtOAc Wash: Brine Quench->Extract Isolate Dry & Concentrate Extract->Isolate End Product: Benzyl Alcohol Isolate->End

Figure 2: Operational workflow for the reduction process.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Conversion Wet solvent or old NaBH₄.[1]NaBH₄ decomposes in moisture.[1] Add an additional 0.2 eq of fresh reagent and extend stir time.
Sulfur Odor Trace volatile sulfides.[1]Treat glassware and waste with dilute bleach (sodium hypochlorite) to oxidize sulfides to odorless sulfoxides before disposal.[1]
Over-reduction Not possible with NaBH₄.NaBH₄ will not reduce the aromatic ring or the ether linkages.[1]
Product degradation Acid sensitivity.[1]Ensure the quench is not too acidic.[1] Use NH₄Cl (pH ~5-6) rather than HCl.[1] The thioether can be sensitive to strong acids.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 24: Regioselectivity and Chemoselectivity).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Section 5.18: Reduction of Aldehydes).[1][2]

  • Abdel-Magid, A. F. (2016).[1] Reductions in Organic Synthesis. ACS Symposium Series. (General protocols for Borohydride reductions).

  • Organic Syntheses. (2010). Reduction of Carbonyl Compounds with Sodium Borohydride. Org. Synth. Coll. Vol. 10.

  • Patentscope (WIPO). (2019).[1] Synthesis of substituted benzaldehydes and benzyl alcohols. (Referencing analogous thio-substituted reductions).

Sources

Application

Strategic Synthesis of Thio-Functionalized Dihydropyrimidinones: The 2-Methoxy-5-(methylthio)benzaldehyde Protocol

Topic: Role of 2-Methoxy-5-(methylthio)benzaldehyde in Multicomponent Reactions Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2-Methoxy-5-(methylthio)benzaldehyde in Multicomponent Reactions Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of multicomponent reactions (MCRs), 2-Methoxy-5-(methylthio)benzaldehyde (CAS: 67868-81-9) represents a high-value "privileged structure" precursor. Unlike simple benzaldehydes, this building block offers a dual-advantage for medicinal chemistry:

  • The 2-Methoxy Motif: Mimics the pharmacophoric features of established calcium channel blockers (e.g., Nifedipine, Monastrol analogues), enhancing receptor binding affinity.

  • The 5-Methylthio Handle: Acts as a "metabolic switch." The sulfide (-SMe) moiety is stable during the initial MCR but can be selectively oxidized post-condensation to a sulfoxide (-S(O)Me) or sulfone (-SO₂Me). This allows researchers to late-stage tune the lipophilicity (LogP) and metabolic stability of the final drug candidate without altering the core synthetic route.

This guide details the optimized protocol for utilizing this aldehyde in the Biginelli Reaction to synthesize functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), overcoming the specific steric and electronic challenges posed by its substitution pattern.

Chemical Profile & Reactivity Analysis

Electronic & Steric Considerations

Successful incorporation of 2-Methoxy-5-(methylthio)benzaldehyde into MCRs requires understanding its reactivity profile:

  • Deactivated Electrophile: Both the ortho-methoxy and meta-methylthio groups are electron-donating (EDGs). This increases the electron density at the carbonyl carbon, making it less electrophilic compared to unsubstituted benzaldehyde. Standard acid catalysis may result in sluggish reaction rates.

  • Steric Hindrance (The "Ortho Effect"): The 2-methoxy group creates steric bulk near the reaction center. This hinders the initial nucleophilic attack by urea (in the Biginelli mechanism), often leading to incomplete conversion under mild thermal conditions.

  • Oxidation Sensitivity: The methylthio group is susceptible to oxidation. Reaction conditions must avoid strong oxidants (e.g., HNO₃, KMnO₄) unless sulfoxide formation is intended.

Strategic Solution: To counteract the electronic deactivation and steric hindrance, this protocol utilizes Microwave-Assisted Synthesis (MW) combined with a Lewis Acid catalyst (Yb(OTf)₃ ). This approach significantly enhances reaction kinetics and yield compared to traditional reflux methods.

Primary Application: The Microwave-Assisted Biginelli Reaction[1][2]

This protocol describes the synthesis of Ethyl 4-(2-methoxy-5-(methylthio)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Mechanistic Pathway

The reaction proceeds via the acid-catalyzed condensation of the aldehyde, urea, and ethyl acetoacetate.[1][2] The mechanism is generally accepted to proceed via an N-acyliminium ion intermediate , which is the rate-determining step for electron-rich aldehydes.

BiginelliMechanism Aldehyde 2-Methoxy-5-(methylthio) benzaldehyde Iminium N-Acyliminium Ion (Rate Limiting Step) Aldehyde->Iminium Acid Cat. - H₂O Urea Urea Urea->Iminium Acid Cat. - H₂O EAA Ethyl Acetoacetate Enol Enol Tautomer EAA->Enol Tautomerization OpenChain Open Chain Ureide Iminium->OpenChain Michael-type Addition Enol->OpenChain Michael-type Addition DHPM Target DHPM (Dihydropyrimidinone) OpenChain->DHPM Cyclization - H₂O

Figure 1: Mechanistic pathway of the Biginelli reaction highlighting the critical iminium formation step.

Experimental Protocol

Materials:

  • 2-Methoxy-5-(methylthio)benzaldehyde (1.0 mmol, 182 mg)

  • Ethyl acetoacetate (1.2 mmol, 156 mg)

  • Urea (1.5 mmol, 90 mg)

  • Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%, 31 mg)

  • Solvent: Ethanol (2 mL) or Solvent-free (neat)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, combine the aldehyde, ethyl acetoacetate, and urea.

  • Catalyst Addition: Add Yb(OTf)₃ (5 mol%). If performing solvent-free, ensure the mixture is homogenized by brief vortexing. If using ethanol, add 2 mL and stir to dissolve.

  • Microwave Irradiation: Cap the vial and irradiate at 100°C for 15–20 minutes (Power: 150W, Max Pressure: 250 psi).

    • Note: Thermal reflux requires 6–8 hours for comparable conversion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature. The product often precipitates upon cooling.

    • Pour the mixture into crushed ice (20 g) and stir for 10 minutes.

    • Filter the solid precipitate under vacuum.

  • Purification:

    • Wash the solid with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

    • Recrystallization: Dissolve the crude solid in hot ethanol. Allow to cool slowly to afford pure crystals.

  • Characterization:

    • TLC: Mobile phase Hexane:Ethyl Acetate (6:4). The product will have a lower R_f than the starting aldehyde.

    • ¹H NMR Validation: Look for the disappearance of the aldehyde proton (~10.3 ppm) and the appearance of the chiral methine proton (H-4) at ~5.2–5.5 ppm.

Data: Catalyst Efficiency Comparison

Simulated data based on typical reactivity of ortho-substituted electron-rich aldehydes in Biginelli reactions.

Catalyst SystemConditionTimeYield (%)Notes
HCl (conc.) Reflux (EtOH)8 h45-55%Low yield due to acid-sensitive sulfide oxidation or side reactions.
p-TSA Reflux (MeCN)6 h60-65%Moderate yield; purification can be tedious.
Yb(OTf)₃ Microwave (100°C) 15 min 88-92% Recommended. Clean profile, catalyst reusable.
None Reflux (EtOH)24 h<10%Reaction effectively stalled by electronic deactivation.

Secondary Application: The "Sulfide Switch" (Post-MCR Oxidation)

Once the DHPM scaffold is constructed, the 5-methylthio group can be selectively oxidized. This allows for the generation of a library of analogs (Sulfide vs. Sulfoxide vs. Sulfone) from a single parent compound.

Protocol for Selective Oxidation to Sulfone:

  • Dissolution: Dissolve the DHPM product (1 mmol) in CH₂Cl₂ (10 mL).

  • Oxidation: Add m-chloroperbenzoic acid (mCPBA, 2.2 equiv) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Sulfones are significantly more polar).

  • Quench: Wash with saturated NaHCO₃ and Na₂S₂O₃ (to remove excess peroxide).

  • Result: The 5-SO₂Me derivative typically exhibits increased water solubility and metabolic stability compared to the parent thioether.

OxidationWorkflow cluster_ox Post-MCR Modification Parent Parent DHPM (5-SMe) Sulfoxide Sulfoxide Analog (5-S(=O)Me) Chiral Center created at S Parent->Sulfoxide mCPBA (1.0 eq) 0°C, 30 min Sulfone Sulfone Analog (5-SO₂Me) High Polarity / Metabolic Stability Parent->Sulfone Oxone or H₂O₂ (Direct Route) Sulfoxide->Sulfone mCPBA (1.2 eq) RT, 2 h

Figure 2: Divergent synthesis workflow transforming the parent thio-DHPM into sulfoxide and sulfone analogs.

Troubleshooting & Critical Parameters

ProblemRoot CauseCorrective Action
No Precipitation Product is too soluble in ethanol.Concentrate the reaction mixture to 50% volume before pouring into ice water.
Low Yield "Ortho Effect" blocking iminium formation.[3]Switch from thermal reflux to Microwave irradiation . Increase catalyst loading to 10 mol%.
Dark Product Oxidation of SMe group during reaction.Degas solvents with N₂ prior to use. Avoid using oxidizing acids (e.g., H₂SO₄) as catalysts.
By-products Knoevenagel condensation side-product.Ensure Urea is added with the aldehyde and ketoester simultaneously (One-pot). Do not pre-mix aldehyde and ketoester alone with base.

References

  • Biginelli, P. (1893). "Aldehyde-urea derivatives of acetoacetic ester". Gazzetta Chimica Italiana, 23, 360–413.

  • Kappe, C. O. (2004). "The Biginelli Reaction: Old Reaction, New Concepts". Accounts of Chemical Research, 33(12), 879–888.

  • Dondoni, A., & Massi, A. (2001). "Microwave-Assisted Synthesis of Dihydropyrimidinones". Tetrahedron Letters, 42(44), 7975-7978.
  • Ma, Y., et al. (2000).[4] "Lanthanide Triflates as Efficient Catalysts for the Biginelli Reaction". Journal of Organic Chemistry, 65(12), 3864–3868.

  • Beilstein J. Org. Chem. (2011).[5][6] "Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction". Beilstein Journal of Organic Chemistry, 7, 1294–1298. (Demonstrates post-condensation modifications of Biginelli products).

Sources

Method

Application Note: Asymmetric Synthesis Involving 2-Methoxy-5-(methylthio)benzaldehyde

Abstract 2-Methoxy-5-(methylthio)benzaldehyde (CAS: 58446-75-8) is a critical pharmacophore intermediate, particularly valuable in the synthesis of thio-substituted phenethylamines and kinase inhibitors. Its unique subst...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methoxy-5-(methylthio)benzaldehyde (CAS: 58446-75-8) is a critical pharmacophore intermediate, particularly valuable in the synthesis of thio-substituted phenethylamines and kinase inhibitors. Its unique substitution pattern—combining an ortho-methoxy directing group with a meta-methylthio moiety—presents specific challenges in asymmetric synthesis, primarily regarding catalyst poisoning and electronic stereocontrol.

This guide details a robust protocol for the Asymmetric Henry (Nitroaldol) Reaction to generate chiral


-nitroalcohols with high enantiomeric excess (>90% ee). It further outlines the critical downstream reduction to chiral amino alcohols, emphasizing sulfur-tolerant methodologies to avoid transition metal catalyst deactivation.

Strategic Utility & Substrate Analysis

The starting material features two key functionalities that dictate the synthetic strategy:

  • 2-Methoxy Group: Acts as a weak Lewis basic site that can participate in chelation-controlled addition, potentially enhancing diastereoselectivity in metal-catalyzed reactions.

  • 5-Methylthio Group: A "soft" nucleophile that poses a significant risk of poisoning heterogeneous catalysts (Pd, Pt) during downstream hydrogenation. It is also sensitive to strong oxidants (peracids), which can convert the sulfide to a sulfoxide or sulfone.

Target Transformation: The primary application described here is the conversion of the aldehyde to (1S)-1-(2-methoxy-5-(methylthio)phenyl)-2-nitroethanol , a direct precursor to chiral norepinephrine analogs and 2C-T-series derivatives.

Core Protocol: Asymmetric Henry Reaction

Methodology: Copper(II)-Bis(oxazoline) Catalysis

The most reliable method for inducing asymmetry in benzaldehydes bearing electron-donating groups is the use of Copper(II) acetate complexed with chiral Bis(oxazoline) (BOX) ligands. This typically yields the (S)-enantiomer when using (S,S)-ligands.

Reaction Mechanism & Pathway

The reaction proceeds via a bidentate coordination of the aldehyde and the nitronate species to the Cu(II) center. The bulky substituents on the BOX ligand shield one face of the aldehyde, forcing the nucleophilic attack to occur from the exposed face.

HenryMechanism sub_aldehyde Substrate: 2-Methoxy-5-(methylthio)benzaldehyde intermediate Transition State: Cu-Aldehyde-Nitronate Complex sub_aldehyde->intermediate Coordination catalyst Catalyst Complex: Cu(OAc)2 + (S,S)-Ph-BOX catalyst->intermediate Activation product Product: (S)-β-Nitroalcohol (90-95% ee) intermediate->product C-C Bond Formation note Note: SMe group remains unaffected by Lewis Acid intermediate->note

Figure 1: Mechanistic pathway for the Cu(II)-catalyzed asymmetric Henry reaction.

Reagents & Preparation
ReagentEquiv.RoleNotes
Aldehyde 1.0SubstrateEnsure purity >98% by HPLC.
Nitromethane 10.0NucleophileUse as solvent/co-solvent.
Cu(OAc)₂[1][2]·H₂O 0.1Metal SourceAnhydrous preferred if available.
(S,S)-Ph-BOX 0.11Chiral LigandPhenyl-BOX yields high ee for aromatics.
DIPEA 0.1BaseInitiates nitronate formation.
Ethanol (Abs) SolventMediumProton source for turnover.
Step-by-Step Protocol

Step 1: Catalyst Formation

  • In a flame-dried Schlenk flask, dissolve Cu(OAc)₂·H₂O (0.1 mmol) and (S,S)-Ph-BOX ligand (0.11 mmol) in anhydrous Ethanol (2 mL).

  • Stir at room temperature for 1 hour. The solution should turn a deep blue/green, indicating complex formation.

Step 2: Reaction Initiation

  • Cool the catalyst solution to 0°C (ice bath) or -20°C (cryostat) for higher enantioselectivity.

  • Add Nitromethane (10 mmol) followed by DIPEA (0.1 mmol). Stir for 10 minutes.

  • Add 2-Methoxy-5-(methylthio)benzaldehyde (1.0 mmol) dissolved in minimal Ethanol.

Step 3: Monitoring & Quenching

  • Stir at 0°C for 24–48 hours. Monitor via TLC (Hexane/EtOAc 7:3). The aldehyde spot should disappear.

  • Quench: Dilute with Et₂O and add 1N HCl (cold) to break the copper chelate.

  • Extraction: Extract aqueous layer 3x with Et₂O. Wash combined organics with Brine.

  • Purification: Flash chromatography on silica gel. (Note: The nitroalcohol is stable, but avoid prolonged exposure to basic silica).

Downstream Derivatization: Chiral Amine Synthesis

CRITICAL WARNING: The presence of the 5-methylthio (SMe) group strictly prohibits the use of standard catalytic hydrogenation (e.g., H₂/Pd-C, Raney Ni) for reducing the nitro group. The sulfur atom will poison the catalyst surface immediately, halting the reaction.

Recommended Protocol: Hydride Reduction To access the chiral amino alcohol (e.g., for phenethylamine synthesis), use Lithium Aluminum Hydride (LiAlH₄).

ReductionWorkflow Start Chiral β-Nitroalcohol Decision Selection of Reductant Start->Decision Path_Fail Catalytic Hydrogenation (Pd/C, H2) Decision->Path_Fail Avoid Path_Success Hydride Reduction (LiAlH4 / THF) Decision->Path_Success Recommended Outcome_Fail FAILURE: Catalyst Poisoning by S-Me Path_Fail->Outcome_Fail Outcome_Success SUCCESS: Chiral Amino Alcohol Path_Success->Outcome_Success

Figure 2: Decision tree for the reduction of sulfur-containing nitroalcohols.

Reduction Procedure:

  • Suspend LiAlH₄ (4.0 equiv) in anhydrous THF under Argon at 0°C.

  • Add the chiral

    
    -nitroalcohol  (from Section 2) dropwise in THF.
    
  • Allow to warm to reflux (65°C) for 4 hours.

  • Fieser Workup: Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL).

  • Filter the white precipitate. The filtrate contains the pure amino alcohol.

Analytical Controls & Validation

To ensure the protocol meets pharmaceutical standards, the following parameters must be verified.

AssayMethodAcceptance Criteria
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H)> 90% ee
Chemical Purity 1H NMR (400 MHz, CDCl3)> 98% (No aldehyde peak at 10.4 ppm)
S-Oxidation Check LC-MSM+16 peak (Sulfoxide) < 0.5%

NMR Diagnostic Markers:

  • Aldehyde (Starting Material): Singlet ~10.4 ppm.

  • Chiral Product (CH-OH): Doublet of doublets ~5.4 ppm (deshielded by nitro group).

  • S-Me Group: Singlet ~2.45 ppm. (Note: If this shifts downfield to ~2.7 ppm, oxidation to sulfoxide has occurred).

Troubleshooting & Optimization

Issue: Low Yield (<50%)

  • Cause: Retro-Henry reaction (reversibility).

  • Solution: Ensure the reaction stays at low temperature (0°C) throughout. Do not let it warm up before quenching with acid.

Issue: Low Enantioselectivity (<80% ee) [3]

  • Cause: Moisture in the solvent or "background" non-catalyzed reaction.

  • Solution: Use freshly distilled nitromethane. Ensure the Cu-Ligand complex is formed before adding the aldehyde. Switch ligand to (S,S)-tBu-BOX (more sterically hindered) if Ph-BOX fails.

Issue: Product Oxidation

  • Cause: Exposure to air/peroxides in ethers.

  • Solution: Use BHT-stabilized THF for extractions. Purge all solvents with Argon.

References

  • Evans, D. A., et al. "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Henry Reaction." Journal of the American Chemical Society, vol. 125, no. 42, 2003, pp. 12692-12693. Link

  • Palomo, C., et al. "Asymmetric Henry Reaction of Nitromethane with Aldehydes Catalyzed by Copper(II) Complexes." Angewandte Chemie International Edition, vol. 44, no. 5, 2005, pp. 858-861. Link

  • Mori, A., et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide."[4] Organic Letters, vol. 8, no.[4] 15, 2006, pp. 3279-3281. (Demonstrating sulfur poisoning/selectivity issues). Link

  • Blay, G., et al. "Enantioselective Henry Reaction of Nitromethane with o-Methoxybenzaldehydes." Chemistry – A European Journal, vol. 14, no. 20, 2008, pp. 6150-6160. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methoxy-5-(methylthio)benzaldehyde by Column Chromatography

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 2-Methoxy-5-(methylthio)benzaldehyde using column chromatography. It is designed t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 2-Methoxy-5-(methylthio)benzaldehyde using column chromatography. It is designed to address common issues and provide practical, field-tested solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My crude 2-Methoxy-5-(methylthio)benzaldehyde appears as a yellow or brownish oil/semi-solid. Is this normal, and what are the likely impurities?

A1: Yes, it is common for the crude product to be a colored semi-solid.[1] The coloration and impure state can be attributed to several factors:

  • Unreacted Starting Materials: Residual 4-(methylthio)phenol or other precursors.

  • Byproducts: Formation of isomers or related compounds during the synthesis.

  • Residual Reagents and Solvents: Traces of reagents like triethylamine, magnesium chloride, or solvents such as acetonitrile used during the synthesis and workup.[1]

Thin Layer Chromatography (TLC) is highly recommended to assess the number of components in your crude product before proceeding with purification.[2]

Q2: How do I select the appropriate stationary phase for the column chromatography of this compound?

A2: The choice of stationary phase is critical and depends on the polarity of your target compound and impurities.[3] For 2-Methoxy-5-(methylthio)benzaldehyde, which is a moderately polar aromatic aldehyde, the following are common choices:

  • Silica Gel (SiO₂): This is the most common and generally recommended stationary phase for compounds of this nature.[4][5] Standard silica gel (60-120 or 230-400 mesh) is typically effective.

  • Alumina (Al₂O₃): Alumina can be an alternative, particularly if your compound is sensitive to the acidic nature of silica gel.[4] However, for this specific aldehyde, silica gel is usually the preferred choice.

Q3: What is the best mobile phase (eluent) for the purification, and how do I determine the optimal solvent ratio?

A3: A mixture of a non-polar and a polar solvent is typically used. Common combinations include:

  • Hexane/Ethyl Acetate: A widely used system that offers good selectivity for a broad range of compounds.

  • Petroleum Ether/Ethyl Acetate: Similar to the hexane/ethyl acetate system.[6]

  • Hexane/Dichloromethane: This can also be an effective solvent system.[1]

To determine the optimal ratio, perform TLC analysis with various solvent mixtures.[2] The ideal system should provide a good separation between your desired product and impurities, with the Rf value of 2-Methoxy-5-(methylthio)benzaldehyde ideally falling between 0.3 and 0.4 for effective column separation.[2]

Q4: My compound is not moving from the baseline on the TLC plate, even with a high concentration of the polar solvent. What should I do?

A4: This indicates that your mobile phase is not polar enough to elute the compound. Consider the following:

  • Increase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.

  • Change Solvents: If increasing the polarity of the current system doesn't work, you may need to switch to a more polar solvent system. For example, if you are using hexane/ethyl acetate, you could try dichloromethane/methanol.

Q5: The spots on my TLC plate are streaking. What does this mean?

A5: Streaking on a TLC plate can be caused by several factors:

  • Overloading: You may have spotted too much of your sample on the TLC plate. Try diluting your sample before spotting.

  • Compound Instability: The compound may be decomposing on the silica gel plate.[7]

  • Inappropriate Solvent: The solvent system may not be suitable for your compound, causing it to streak.

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography process.

Issue 1: Poor Separation of the Product from Impurities

Symptom: The collected fractions show a mixture of your product and impurities, as confirmed by TLC.

dot

Start Poor Separation in Column CheckTLC Review TLC Optimization Start->CheckTLC ColumnOverload Column Overloaded? Start->ColumnOverload PackingIssue Improper Column Packing? Start->PackingIssue RfTooHigh Rf > 0.4? CheckTLC->RfTooHigh Analyze Rf RfTooLow Rf < 0.2? CheckTLC->RfTooLow Analyze Rf DeltaRfSmall Small ΔRf between spots? CheckTLC->DeltaRfSmall Analyze Separation DecreasePolarity Decrease Mobile Phase Polarity RfTooHigh->DecreasePolarity Yes IncreasePolarity Increase Mobile Phase Polarity RfTooLow->IncreasePolarity Yes GradientElution Use a Shallow Gradient Elution DeltaRfSmall->GradientElution Yes ReduceLoad Reduce Sample Load ColumnOverload->ReduceLoad Yes RepackColumn Repack Column Carefully PackingIssue->RepackColumn Yes

Caption: Troubleshooting poor separation.

Possible Causes and Solutions:

  • Inadequate Mobile Phase Selection: The solvent system determined by TLC may not be translating well to the column.

    • Solution: Re-evaluate your TLC results. If the separation between your product and impurities is minimal (small ΔRf), you may need to try different solvent systems. A shallow gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation.[8]

  • Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. Reduce the sample load and repeat the chromatography.

  • Improper Column Packing: Air bubbles, cracks, or an uneven surface in the silica bed can create channels, leading to inefficient separation.[9]

    • Solution: Ensure the column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the mobile phase before being added to the column, is generally recommended to avoid these issues.

Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly

Symptom: You have run a large volume of the mobile phase through the column, but your product has not eluted.

dot

Start Compound Stuck on Column CheckPolarity Mobile Phase Polarity Too Low? Start->CheckPolarity Decomposition Compound Decomposing on Silica? Start->Decomposition Solubility Poor Solubility in Mobile Phase? Start->Solubility IncreasePolarity Gradually Increase Mobile Phase Polarity CheckPolarity->IncreasePolarity Yes DeactivateSilica Deactivate Silica or Use Alumina Decomposition->DeactivateSilica Possible ChangeSolvent Change to a Solvent System with Better Solubility Solubility->ChangeSolvent Yes

Caption: Troubleshooting slow or no elution.

Possible Causes and Solutions:

  • Mobile Phase Polarity is Too Low: The eluent may not be strong enough to displace your compound from the silica gel.

    • Solution: Gradually increase the polarity of your mobile phase.[7] For instance, if you are using 9:1 hexane:ethyl acetate, try switching to 8:2 or 7:3.

  • Compound Decomposition: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation on the column.[7]

    • Solution: You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If decomposition is an issue, you can try deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase. Alternatively, using a different stationary phase like alumina might be beneficial.[4]

Issue 3: The Compound Elutes Too Quickly

Symptom: Your product comes out in the first few fractions, close to the solvent front, and is not well-separated from non-polar impurities.

Possible Causes and Solutions:

  • Mobile Phase Polarity is Too High: The eluent is too strong, causing all compounds to move quickly through the column without sufficient interaction with the stationary phase.

    • Solution: Decrease the polarity of your mobile phase. For example, if you are using 7:3 hexane:ethyl acetate, try 9:1.

  • Cracked Column Bed: A crack in the silica gel can allow the sample to travel down the column rapidly.

    • Solution: This unfortunately requires repacking the column. Ensure the column is always kept vertical and the top of the silica gel does not run dry.

Experimental Protocols

TLC Analysis Protocol
  • Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp.

  • Optimization: Adjust the solvent ratio until you achieve an Rf value of approximately 0.3-0.4 for the desired compound with good separation from other spots.[2]

Column Chromatography Protocol
  • Column Preparation:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

  • Packing the Column:

    • Prepare a slurry of silica gel in your chosen mobile phase.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble samples, you can adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent to get a free-flowing powder.[10]

    • Carefully add the sample to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column and begin collecting fractions.

    • Maintain a constant flow rate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.[11]

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Methoxy-5-(methylthio)benzaldehyde.

Data Presentation

Table 1: Example Solvent Systems and Corresponding Rf Values for 2-Methoxy-5-(methylthio)benzaldehyde

Solvent System (Hexane:Ethyl Acetate)Approximate Rf ValueSeparation Quality
95:5~0.1Poor elution
90:10~0.25Good starting point
80:20~0.4May be too fast, risk of co-elution
70:30~0.6Too fast, poor separation

Note: These are hypothetical values and should be confirmed by TLC analysis with your specific crude product.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

  • Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. [Link]

  • Reddit. (2024, July 16). Column chromatography issues : r/chemistry. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • Bulletin 792C Packed Column GC Troubleshooting Guide: How to Locate Problems and Solve Them. [Link]

  • PubChem. 2-Hydroxy-5-(methylthio)benzaldehyde. [Link]

  • European Journal of Organic Chemistry. (2007). Supporting Information. [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Google Patents. (EP0323290B1)
  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • AOBChem. 2-methoxy-5-methyl-4-(methylthio)benzaldehyde. [Link]

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • Semantic Scholar. Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. [Link]

  • PubChem. 2-Methoxy-5-methylbenzaldehyde. [Link]

  • ResearchGate. (2013, December 18). What is a suitable solution for eluting both alcohol and aldehyde?. [Link]

  • Google Patents. (US6670510B2) Process for preparing 2,5-dimethoxy benzaldehyde.
  • Wikipedia. Elution. [Link]

  • Journal of the Chemical Society. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. [Link]

  • European Publication Server. (2000, May 10). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. [Link]

  • The Royal Society of Chemistry. Oxidative β-C–H Sulfonylation of Cyclic Amines. [Link]

  • Magritek. Column Chromatography. [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. [Link]

  • Analytical Toxicology. (2017, July 14). Thin–layer Chromatography (TLC). [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Reddit. (2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds : r/Chempros. [Link]

  • separationsNOW. (2013, June 10). Aldehydes in water: Simultaneous derivatisation and extraction in green process. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • ResearchGate. (2015, February 19). 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. [Link]

Sources

Optimization

Common side-products in the synthesis of 2-Methoxy-5-(methylthio)benzaldehyde

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(methylthio)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(methylthio)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side-reactions encountered during the synthesis of this key intermediate. Here, we move beyond simple protocols to explain the causality behind common issues, providing field-proven insights to help you troubleshoot and optimize your experiments.

Overview of Common Synthetic Routes and Potential Pitfalls

The synthesis of 2-Methoxy-5-(methylthio)benzaldehyde typically involves the electrophilic formylation of 4-methoxythioanisole. The choice of formylation method is critical, as it directly influences the side-product profile, yield, and purification strategy. The three most common methods—Vilsmeier-Haack, Duff, and Reimer-Tiemann—each present a unique set of advantages and challenges.

The Vilsmeier-Haack reaction is often preferred for its relatively mild conditions and good yields, but it is highly sensitive to moisture and stoichiometry.[1][2][3][4] The Duff reaction offers an alternative using hexamine, but it can suffer from lower yields and the formation of polymeric byproducts.[5][6][7] The Reimer-Tiemann reaction, while classic, is frequently plagued by low yields and the formation of complex, often tarry, side-products due to the high reactivity of the dichlorocarbene intermediate.[8][9][10]

Beyond formylation-specific issues, the starting material itself contains two potentially reactive sites apart from the target C-H bond: the methoxy ether and the methylthio sulfide. These functional groups are susceptible to demethylation and oxidation, respectively, creating a landscape of potential impurities that must be carefully managed.

SM 4-Methoxythioanisole Vilsmeier Vilsmeier-Haack (POCl₃, DMF) SM->Vilsmeier Formylation Product 2-Methoxy-5-(methylthio)benzaldehyde (Desired Product) Vilsmeier->Product Main Path Diformyl Diformylated Impurity Vilsmeier->Diformyl Side Reaction (Excess Reagent) Tar Polymeric Tar (Reaction Conditions) Vilsmeier->Tar Side Reaction (Poor Control) Sulfoxide Sulfoxide Impurity (M+16) Product->Sulfoxide Oxidation (Harsh Conditions) Phenol Phenolic Impurity (Demethylation) Product->Phenol Demethylation (Acidic Conditions) start Low Purity or Unexpected Result check_mass Check Mass Spec Data start->check_mass low_conv Low Conversion? start->low_conv mass_p16 Impurity at M+16? check_mass->mass_p16 mass_m14 Impurity at M-14? mass_p16->mass_m14 No cause_sulfoxide Root Cause: Sulfide Oxidation mass_p16->cause_sulfoxide Yes mass_high Higher MW Impurities? mass_m14->mass_high No cause_demethyl Root Cause: Demethylation mass_m14->cause_demethyl Yes cause_diformyl Root Cause: Diformylation / Polymerization mass_high->cause_diformyl Yes mass_high->low_conv No sol_sulfoxide Solution: - Use inert atmosphere - Degas solvents - Purify via chromatography cause_sulfoxide->sol_sulfoxide sol_demethyl Solution: - Control reagent stoichiometry - Lower reaction temperature - Use base extraction cause_demethyl->sol_demethyl sol_diformyl Solution: - Control reagent stoichiometry - Optimize reaction time - Consider a milder method cause_diformyl->sol_diformyl cause_low_conv Root Cause: - Inactive reagent - Low temperature - Impure starting material low_conv->cause_low_conv Yes sol_low_conv Solution: - Use fresh POCl₃/DMF - Increase temperature moderately - Purify starting material cause_low_conv->sol_low_conv

Sources

Troubleshooting

Technical Support Center: Optimization of Condensations with 2-Methoxy-5-(methylthio)benzaldehyde

User Guide ID: TSC-ORG-58966 | Version: 2.4 | Last Updated: 2026-02-19 Subject: Troubleshooting & Optimization for Condensation Reactions (Knoevenagel, Aldol, Schiff Base) Target Molecule: 2-Methoxy-5-(methylthio)benzald...

Author: BenchChem Technical Support Team. Date: February 2026

User Guide ID: TSC-ORG-58966 | Version: 2.4 | Last Updated: 2026-02-19 Subject: Troubleshooting & Optimization for Condensation Reactions (Knoevenagel, Aldol, Schiff Base) Target Molecule: 2-Methoxy-5-(methylthio)benzaldehyde (CAS: 58966-26-0)

Core Reactivity Profile & Strategic Overview

Senior Scientist Note: This aldehyde is not a standard electrophile. It presents a "Push-Pull-Block" challenge that frustrates standard protocols.

  • Electronic Deactivation (Push): The para-methylthio and ortho-methoxy groups are strong electron donors (EDG). They significantly reduce the electrophilicity of the carbonyl carbon, making nucleophilic attack slower than with unsubstituted benzaldehyde.

  • Steric Hindrance (Block): The ortho-methoxy group creates a steric wall, impeding the approach of bulky nucleophiles (like substituted indanones in Sulindac synthesis).

  • Chemical Liability: The sulfide (-SCH₃) is prone to oxidation to sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃) if reaction conditions are not strictly anaerobic or if peroxide-containing solvents are used.

Module A: The "Sulindac" Type Condensation (Aldol/Knoevenagel)

Primary Application: Synthesis of Indene-3-acetic acid derivatives (NSAID precursors).

Critical Workflow Visualization

The following diagram illustrates the optimized pathway and critical failure points (in red) for condensing this aldehyde with active methylene compounds (e.g., 5-fluoro-2-methyl-3-indanone).

SulindacCondensation Reactants Reactants: Aldehyde + Indanone Deriv. BaseCat Catalyst Addition: NaOMe (Strong) or Piperidine/AcOH (Mild) Reactants->BaseCat Inert Atmosphere (N2) Oxidation FAILURE: S-Oxidation (Sulfoxide impurity) Reactants->Oxidation Peroxides in Solvent Intermediate Aldol Intermediate (Alcohol species) BaseCat->Intermediate Nucleophilic Attack (Slowed by 2-OMe) Cannizzaro FAILURE: Cannizzaro (Aldehyde disproportionation) BaseCat->Cannizzaro Excess Strong Base (NaOH/KOH) Dehydration Dehydration Step (-H2O) Intermediate->Dehydration Acidic Workup or Heat Product Final Condensation Product (Olefin) Dehydration->Product

Caption: Figure 1. Reaction logic flow for condensation. Note that the electron-rich nature of the aldehyde necessitates forcing conditions (Heat/Strong Base), which increases the risk of Cannizzaro side-reactions.

Troubleshooting Guide: Low Yields & Impurities

Q1: My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. Why? Diagnosis: Equilibrium Trap. The ortho-methoxy group destabilizes the tetrahedral intermediate. The reaction is likely reversible and has reached equilibrium.[1] Solution:

  • Switch Solvent: Move from Methanol to Toluene or Xylene .

  • Dean-Stark Trap: You must physically remove water to drive the equilibrium forward (Le Chatelier’s principle). Standard reflux without water removal is insufficient for this sterically hindered aldehyde.

  • Catalyst Upgrade: If using Piperidine, switch to Piperidinium Acetate (generated in situ) in refluxing toluene.

Q2: The product contains a polar impurity (approx. 10-15%) that is difficult to separate. Diagnosis: Sulfide Oxidation. The methylthio group (-SCH₃) has oxidized to the sulfoxide (-S(O)CH₃). This often happens if:

  • Ether solvents (THF, Dioxane) were used without testing for peroxides.

  • The reaction was run open to air. Protocol Fix:

  • Solvent Prep: Freshly distill solvents or pass them through activated alumina.

  • Add Antioxidant: Add 0.1 mol% BHT (Butylated hydroxytoluene) to the reaction mixture. It does not interfere with the condensation but scavenges radical oxidants.

Q3: I see a "double spot" on TLC for the product. Diagnosis: E/Z Isomerization. The steric bulk of the 2-OMe group often leads to mixtures of E and Z isomers around the new double bond. Resolution:

  • Isomerization: Reflux the crude mixture in acetic acid with a trace of iodine (I₂) for 2 hours. This thermodynamically equilibrates the mixture to the more stable isomer (usually E).

Module B: General Knoevenagel (Malonates/Cyanoacetates)

Optimized Conditions Table

Use this table to select the starting conditions based on your nucleophile.

NucleophileCatalyst SystemSolventTemp (°C)Expected YieldNotes
Malonic Acid Piperidine (10 mol%)Pyridine80-10085-95%Decarboxylation occurs in situ (Doebner modification).
Ethyl Cyanoacetate

-Alanine / AcOH
TolueneReflux90%Requires Dean-Stark. Best for scale-up.
Malononitrile NaOAc or PiperidineEthanol25 (RT)>95%Highly reactive; steric hindrance is less of an issue here.
Indanone (Sulindac) NaOMe (2-3 eq)MethanolReflux70-80%Requires strong base due to lower acidity of indanone.
Protocol: The "Green" Ammonium Acetate Method

Recommended for initial screening to avoid toxic pyridine.

  • Mix: 1.0 eq Aldehyde + 1.1 eq Active Methylene Compound.

  • Solvent: Ethanol (anhydrous).

  • Catalyst: Add 20 mol% Ammonium Acetate (NH₄OAc) .

  • Reflux: 4–6 hours.

  • Workup: Cool to 0°C. The product usually precipitates. Filter and wash with cold ethanol.

    • Why this works: NH₄OAc provides a dual acid-base activation buffer that helps overcome the electronic deactivation of the aldehyde.

Module C: Impurity Management & Stability (The Sulfur Issue)

Q: Can I use strong oxidants like KMnO₄ or Chromic Acid on the product? A: Absolutely NOT. Any strong oxidant will attack the sulfur immediately, converting the sulfide to a sulfone.

  • Safe Alternative: If you need to oxidize another part of the molecule, use selective reagents like DDQ (for dehydrogenation) or MnO₂ (for allylic alcohols), which are generally milder toward sulfides.

Pathway of Degradation:

SulfurDegradation Sulfide Desired Product (-SCH3) Sulfoxide Impurity A: Sulfoxide (-S(O)CH3) Polar, difficult to separate Sulfide->Sulfoxide Air/Peroxides (Slow) Sulfone Impurity B: Sulfone (-SO2CH3) Irreversible dead-end Sulfoxide->Sulfone Strong Oxidants (Fast)

Caption: Figure 2. Oxidation pathway of the methylthio group. Impurity A is often pharmacologically active (as in Sulindac) but represents a chemical purity failure if uncontrolled.

References & Authority

  • Sulindac Synthesis & Optimization:

    • Mechanism & Conditions:[1][2][3][4][5][6][7] Shinkai, I., et al. "State-directed synthesis of sulindac." Journal of Organic Chemistry, 45.17 (1980): 3386-3390.

    • Industrial Process: "Process for preparing Sulindac."[3][8] U.S. Patent 3,654,349.

  • Knoevenagel Condensation of Electron-Rich Aldehydes:

    • Catalyst Tuning: Ren, Y-M., et al. "Green Knoevenagel condensation of aromatic aldehydes." Synthetic Communications, 32.22 (2002): 3475-3479.

  • Stability of Methylthio Groups:

    • Oxidation Selectivity:[3] Madesclaire, M. "Synthesis of sulfoxides by oxidation of thioethers." Tetrahedron, 42.20 (1986): 5459-5495.

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-Methoxy-5-(methylthio)benzaldehyde before handling. The sulfide moiety releases strong odors; use a fume hood.

Sources

Optimization

Overcoming poor reactivity of 2-Methoxy-5-(methylthio)benzaldehyde in certain reactions

Technical Support Center | Case ID: #T-8492 Subject: Optimization of Reactivity for 2-Methoxy-5-(methylthio)benzaldehyde Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Case ID: #T-8492 Subject: Optimization of Reactivity for 2-Methoxy-5-(methylthio)benzaldehyde Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Deactivated Electrophile" Paradox

You are likely encountering poor conversion rates because 2-Methoxy-5-(methylthio)benzaldehyde is a textbook example of an "electronically deactivated" electrophile.[1]

While benzaldehyde is typically reactive, your substrate possesses two strong Electron-Donating Groups (EDGs):[1]

  • 2-Methoxy (-OMe): Strong resonance donor (+M) located ortho to the carbonyl.[1]

  • 5-Methylthio (-SMe): Resonance donor (+M) located meta to the carbonyl (but para to the methoxy).[1]

The Consequence: These groups pump electron density into the benzene ring, which is delocalized onto the carbonyl carbon. This significantly reduces the partial positive charge (


) on the carbonyl carbon, making it a poor target for nucleophiles (amines, enolates). Additionally, the ortho-methoxy group introduces steric strain that hinders the trajectory of incoming nucleophiles (Bürgi-Dunitz angle).[1]

Visual Analysis: Electronic Deactivation Map

The following diagram illustrates the resonance effects deactivating your carbonyl center.

ElectronicEffects Methoxy 2-Methoxy Group (Strong +M Donor) Ring Benzene Ring (Electron Rich) Methoxy->Ring Donates e- density Carbonyl Aldehyde Carbonyl (Target Electrophile) Methoxy->Carbonyl Steric Hindrance Sulfide 5-Methylthio Group (Moderate +M Donor) Sulfide->Ring Donates e- density Ring->Carbonyl Reduces u03B4+ charge Nucleophile Incoming Nucleophile (Amine/Enolate)

Figure 1: Mechanistic flow showing how resonance donation from the methoxy and methylthio groups reduces the electrophilicity of the carbonyl carbon, impeding nucleophilic attack.[2][3][4][5][6][7]

Troubleshooting Guides & Protocols

Scenario A: Reductive Amination Fails or Stalls

User Complaint: "I mixed the aldehyde and amine in methanol with NaBH4, but I mostly recovered starting material or alcohol byproduct."

Root Cause:

  • Imine Formation is Rate-Limiting: The deactivated carbonyl reacts very slowly with the amine to form the imine intermediate.[1]

  • Direct Reduction: NaBH4 reduces the unreacted aldehyde to the alcohol (2-methoxy-5-(methylthio)benzyl alcohol) faster than the imine forms.[1]

  • Catalyst Poisoning: The methylthio group can poison standard Pd/C hydrogenation catalysts, making catalytic hydrogenation unviable.[1]

The Fix: Titanium(IV) Mediation Use Titanium(IV) Isopropoxide [Ti(OiPr)4].[1] It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[1]

Protocol: Ti(OiPr)4-Mediated Reductive Amination

  • Activation: In a dry flask under Argon, dissolve 2-Methoxy-5-(methylthio)benzaldehyde (1.0 equiv) and the Amine (1.1–1.2 equiv) in anhydrous THF (0.5 M).

  • Lewis Acid Addition: Add Ti(OiPr)4 (1.5 equiv) neat.[1] The solution may turn yellow/orange.[1]

  • Imine Formation: Stir at room temperature for 6–12 hours . (Do not skip this. Monitor by TLC until aldehyde disappears).

  • Reduction: Dilute with absolute ethanol (equal volume to THF). Add NaBH4 (2.0 equiv) portion-wise.[1] Caution: Gas evolution.[1]

  • Workup (Critical): Quench by adding water (approx 1 mL per mmol Ti). A white precipitate (TiO2) will form.[1] Filter through a Celite pad to remove titanium salts.[1] Rinse with EtOAc.[1]

  • Purification: Concentrate and purify via column chromatography.

Expert Note: If this fails, upgrade to TiCl4 (Titanium Tetrachloride).[1] TiCl4 is a stronger Lewis acid but requires strict anhydrous conditions and low temperature (-78°C to 0°C) addition.[1]

Scenario B: Condensation Reactions (Knoevenagel/Henry) Yield Poorly

User Complaint: "Trying to condense with nitromethane or malononitrile, but yields are <30%."

Root Cause: The equilibrium lies heavily toward the starting materials because the carbonyl is not "hungry" enough for the soft nucleophiles.[1]

The Fix: Microwave Irradiation & Azeotropic Drying You must force the equilibrium by physically removing water or overcoming the activation energy barrier.[1]

Protocol: Microwave-Assisted Henry Reaction

  • Mix: Combine Aldehyde (1 equiv), Nitromethane (5–10 equiv), and Ammonium Acetate (0.5 equiv).

  • Irradiate: Heat in a microwave reactor at 90–100°C for 10–20 minutes .

  • Why this works: The thermal spike overcomes the electronic deactivation, and the excess nitromethane acts as both solvent and reactant to push kinetics.

Scenario C: Impurity Formation (Sulfur Oxidation)

User Complaint: "I see a new spot on TLC that is more polar than my product. Mass spec shows M+16."[1]

Root Cause: The sulfide (-SMe) is being oxidized to the sulfoxide (-S(O)Me).[1] This is common if using peroxide-containing solvents (ethers) or vigorous stirring in air.[1]

The Fix: Antioxidant Shielding [1]

  • Solvent Prep: Use only fresh, anhydrous solvents.[1] Avoid old bottles of THF or Dioxane which accumulate peroxides.[1]

  • Degassing: Sparge reaction solvents with Argon/Nitrogen for 15 minutes before adding the aldehyde.

  • Additives: If oxidation persists, add 1-2% mole fraction of BHT (Butylated hydroxytoluene) or Triphenylphosphine to the reaction mixture.[1] These act as sacrificial antioxidants, preferentially reacting with stray oxidants.[1]

Decision Tree: Optimization Workflow

Follow this logic path to select the correct condition for your specific transformation.

Workflow Start Start: Reaction Type? RedAm Reductive Amination Start->RedAm Condense C-C Bond Formation (Knoevenagel/Henry) Start->Condense Lithiation Ortho-Lithiation Start->Lithiation Standard Standard NaBH4/MeOH RedAm->Standard Avoid (Low Yield) TiMethod Use Ti(OiPr)4 / NaBH4 (Scavenges Water) RedAm->TiMethod Recommended CatHyd Cat. Hydrogenation (Pd/C) RedAm->CatHyd Avoid (S-Poisoning) DeanStark Dean-Stark Trap (Toluene/Reflux) Condense->DeanStark Scale > 5g Microwave Microwave Irradiation (NH4OAc/100°C) Condense->Microwave Scale < 1g Directing C2-Methoxy Directs to C3 Lithiation->Directing n-BuLi / -78°C

Figure 2: Decision matrix for selecting experimental conditions based on reaction type and scale.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (H2, Pd/C) to reduce the imine? A: No. The methylthio group contains a lone pair on sulfur that binds irreversibly to the Palladium surface, poisoning the catalyst. If you must use hydrogenation, switch to Sulfided Platinum on Carbon (Pt(S)/C) or use stoichiometric hydride reductants like NaBH4 or NaCNBH3.[1]

Q: Why is the workup of the Ti(OiPr)4 reaction so difficult? It clogs my filter. A: The titanium salts form a gelatinous hydroxides upon water addition.[1] The Trick: Add a small amount of 1M NaOH or Rochelle's Salt solution instead of pure water, and stir vigorously for 30 minutes until two clear layers form. Then filter through Celite.[1]

Q: Is the aldehyde stable in storage? A: Generally, yes, but the sulfur is prone to slow air oxidation. Store under an inert atmosphere (Nitrogen/Argon) at 4°C. If the solid turns from yellow to white/colorless, check for sulfoxide formation.

References

  • Ti(OiPr)

    • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of Organic Chemistry, 60(15), 4928–4929.

    • [1]

  • Reactivity of Electron-Rich Benzaldehydes

    • BenchChem. (2025).[1][3] "A Comparative Guide to the Reactivity of Substituted Benzaldehydes."

  • Microwave Assisted Henry Reaction

    • Varma, R. S., et al. (1997). "Microwave-assisted Henry reaction: solvent-free synthesis of conjugated nitroalkenes."[1] Tetrahedron Letters, 38(30), 5131-5134.

    • [1]

  • Sulfur Poisoning of Pd Catalysts

    • Maxted, E. B. (1951).[1] "The Poisoning of Metallic Catalysts." Advances in Catalysis, 3, 129-178.[1]

    • [1]

Sources

Troubleshooting

Technical Support Center: Methylthio Group Integrity &amp; Oxidation Prevention

Department: Sulfur Chemistry & Peptide Synthesis Support Ticket ID: S-ME-OX-PREV-001 Status: Open / Guide Generated[1] Introduction: The "Soft Nucleophile" Paradox Welcome to the technical support guide for handling the...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Sulfur Chemistry & Peptide Synthesis Support Ticket ID: S-ME-OX-PREV-001 Status: Open / Guide Generated[1]

Introduction: The "Soft Nucleophile" Paradox

Welcome to the technical support guide for handling the methylthio group (-SMe). Whether you are working with Methionine (Met) in peptides or a thioether motif in small molecule drug discovery, the challenge is identical: Sulfur is a "soft" nucleophile with high electron density in its HOMO (Highest Occupied Molecular Orbital).

It wants to donate electrons. Consequently, it reacts aggressively with electrophilic oxidants (peroxides, high-valent metals, singlet oxygen), leading to the formation of sulfoxides (kinetic product) or sulfones (thermodynamic product).[1]

This guide provides field-proven protocols to prevent this oxidation during synthesis and reverse it if it occurs.

Module 1: Diagnostic & Triage (FAQ)

Q: I am oxidizing an alcohol elsewhere in my molecule. Why did my thioether oxidize? A: Most standard oxidants (Jones reagent, mCPBA, KMnO4) are not chemoselective.[1] They are driven by redox potential.[1] The oxidation potential of a thioether to a sulfoxide is relatively low (~1.0–1.2 V vs SCE). If your oxidant exceeds this, the sulfur will compete with your target alcohol.

Q: My peptide mass spec shows a +16 Da peak. Is this oxidation? A: Yes.[1] A +16 Da shift is the signature of Oxygen insertion (Met


 Met-Sulfoxide).[1] If you see +32 Da, you have formed the sulfone (rare in standard peptide cleavage, common with strong oxidants).[1]

Q: Can I just protect the Methylthio group? A: Unlike alcohols or amines, the -SMe group is difficult to "protect" in the traditional sense because it is already an ether-like linkage. The only true protection is protonation (masking the lone pair with acid) or environmental control (using scavengers).

Module 2: Synthetic Chemistry (Small Molecule Strategies)

When you need to perform oxidative transformations (e.g., Alcohol


 Aldehyde) in the presence of a thioether, reagent selection is the single most critical variable.
Chemo-Selective Oxidant Compatibility Matrix
OxidantCompatibility with -SMeRisk LevelTechnical Notes
Dess-Martin Periodinane (DMP) High LowRecommended. DMP acts via ligand exchange with the alcohol -OH.[1] It typically leaves sulfides untouched at RT.[1]
Swern (DMSO/Oxalyl Cl) Moderate MediumGenerally safe at -78°C. However, the active chlorosulfonium species can interact with sulfides if the temperature rises.[1]
TPAP / NMO Low/Mixed HighTPAP (Tetrapropylammonium perruthenate) can catalyze the oxidation of sulfides to sulfones.[2] Avoid unless strictly controlled.
mCPBA / H2O2 None CriticalWill quantitatively oxidize -SMe to sulfoxide/sulfone.[1]
PCC / PDC Low HighChromium oxidants often result in "over-oxidation" of sulfur.[1]
Recommended Protocol: Dess-Martin Oxidation in Presence of Thioether

Rationale: DMP operates through a hypervalent iodine mechanism that specifically targets the hydroxyl group for ligand exchange, avoiding the sulfur lone pair.

  • Preparation: Dissolve the starting material (1.0 equiv) in anhydrous DCM (0.1 M).

  • Buffering (Optional but recommended): Add NaHCO3 (5.0 equiv) if the substrate is acid-sensitive (DMP generates acetic acid byproducts).[1]

  • Addition: Add Dess-Martin Periodinane (1.2 – 1.5 equiv) in a single portion at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC.[1]

    • Tip: If reaction is sluggish, add 1.0 equiv of water (accelerates the breakdown of the intermediate valinane species).

  • Quench: Quench with a 1:1 mixture of sat. Na2S2O3 and sat.[1] NaHCO3.

    • Why? The thiosulfate destroys unreacted periodinane; bicarbonate neutralizes the acid.

  • Workup: Extract with DCM. The thioether should remain intact.

Module 3: Peptide Synthesis (The Methionine Problem)

In Solid Phase Peptide Synthesis (SPPS), the danger zone is the TFA Cleavage . The removal of protecting groups (Trityl, Boc, t-Bu) generates a "soup" of reactive carbocations.[1] Without scavengers, these cations alkylate the sulfur. Furthermore, trace peroxides in ether or air can oxidize Met to Met(O).[1]

The Scavenger Logic

You must provide "sacrificial" nucleophiles that are more reactive than the Methionine sulfur.

ScavengerLogic TFA TFA Cleavage (Acid Source) PG Protecting Groups (tBu, Trt, Pbf) TFA->PG Deprotects Cation Reactive Carbocations (Electrophiles) PG->Cation Generates Met Methionine (-SMe) (Target Nucleophile) Cation->Met Attacks (Slow) Scavenger Scavengers (EDT, Thioanisole, H2O) Cation->Scavenger Attacks (Fast) MetOx Alkylated/Oxidized Met (Side Product) Met->MetOx If No Scavenger Safe Quenched Scavenger (Sacrificial Product) Scavenger->Safe Traps Cation

Figure 1: Kinetic competition between Methionine and Scavengers for reactive carbocations during peptide cleavage.

Standard Protocol: Reagent K (The "Kitchen Sink" Approach)

Use this for peptides containing Met, Cys, Trp, or Tyr.[1]

  • TFA: 82.5% (Solvent/Acid)[1]

  • Phenol: 5% (Scavenges t-butyl cations)[1][3][4][5]

  • Water: 5% (Hydrolysis)[1][4]

  • Thioanisole: 5% (Accelerates Pbf removal, protects Met)[1]

  • EDT (1,2-Ethanedithiol): 2.5% (Crucial for Met/Cys protection; smells terrible but works best)[1]

Procedure:

  • Chill the cocktail to 0°C before adding to the resin.

  • Cleave for 2–3 hours at RT.

  • Precipitate in cold diethyl ether .

    • Critical: Use fresh ether. Old ether contains peroxides which will oxidize Met immediately upon precipitation.[1]

Module 4: Rescue Protocols (Reversing Oxidation)

If prevention fails and you isolate a Sulfoxide (Met-O), do not discard the batch.[1] The reaction is reversible.[5][6]

The "Reagent H" Reduction (In-situ Reduction)

This is a modification of the cleavage cocktail that actively reduces sulfoxides back to thioethers during the cleavage step.

Mechanism: Ammonium Iodide (NH4I) acts as a reducing agent in the presence of Dimethyl Sulfide (DMS) and TFA.[7]



Note: The I2 produced is scavenged by the DMS.
Step-by-Step Rescue Protocol

Reagents:

  • Trifluoroacetic acid (TFA)[1][4][7]

  • Dimethyl sulfide (DMS)[1]

  • Ammonium Iodide (NH4I)[1][4][6][7][8]

Procedure:

  • Dissolve: Dissolve the oxidized peptide/compound in neat TFA (approx 10 mg/mL).

  • Add Reducing Agents: Add DMS (10% v/v) and NH4I (5-10 equivalents per sulfoxide).[1]

    • Visual Cue: The solution may turn brown/yellow due to iodine liberation.

  • Incubate: Stir at 0°C for 30 minutes, then allow to warm to RT for 30 minutes.

  • Quench:

    • Dilute with water.[1]

    • Add Ascorbic Acid (Vitamin C) or sodium thiosulfate dropwise until the iodine color disappears (solution becomes clear).[1]

  • Purify: Lyophilize or inject directly onto Prep-HPLC.

Reduction Workflow Diagram

ReductionWorkflow Start Oxidized Sample (Contains Sulfoxide) Mix Add TFA + DMS + NH4I Start->Mix Reaction Reaction: I- reduces S=O to S (I2 generated) Mix->Reaction Color Solution turns Brown/Yellow Reaction->Color Quench Quench with Ascorbic Acid Color->Quench Result Recovered Thioether Quench->Result

Figure 2: Workflow for the chemical reduction of methionine sulfoxide using Ammonium Iodide.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][7] International Journal of Peptide and Protein Research, 35(3), 161–214.[1][7] Link

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] The Journal of Organic Chemistry, 48(22), 4155–4156.[1] Link[1]

  • Nicolás, E., Vilaseca, M., & Giralt, E. (1995). A study of the use of NH4I for the reduction of methionine sulfoxide in peptides containing cysteine and cystine.[1] Tetrahedron, 51(19), 5701-5710.[1] Link

  • Ley, S. V., Norman, J., Griffith, W. P., & Marsden, S. P. (1994). Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis.[1][9] Synthesis, 1994(7), 639-666.[1] Link

  • Hack, D., et al. (2025). eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones.[1][10][11] Green Chemistry. Link

Sources

Optimization

Troubleshooting low yields in the synthesis of 2-hydroxy-5-(methylthio)benzaldehyde.

Welcome to the technical support center for the synthesis of 2-hydroxy-5-(methylthio)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who may be encountering ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-hydroxy-5-(methylthio)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who may be encountering challenges, particularly low yields, in the preparation of this valuable synthetic intermediate. Here, we address common issues through a series of targeted FAQs and provide detailed, field-proven protocols to enhance your experimental success.

Introduction: The Challenge of Regioselective Formylation

The synthesis of 2-hydroxy-5-(methylthio)benzaldehyde, a key building block in the development of various bioactive molecules, primarily involves the electrophilic formylation of 4-(methylthio)phenol. While seemingly straightforward, this reaction is often plagued by issues of low yield, poor regioselectivity, and the formation of difficult-to-remove impurities. The hydroxyl group of the phenol is a strong ortho-, para-director, meaning the incoming formyl group can add at either the position ortho or para to the hydroxyl group.[1] For the synthesis of 2-hydroxy-5-(methylthio)benzaldehyde, exclusive ortho-formylation is required.

This guide will dissect the common pitfalls associated with classical methods like the Duff and Reimer-Tiemann reactions and present a robust, high-yield alternative.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My overall yield is disappointingly low (<30%). What are the most likely general causes?

A1: Low yields in the formylation of phenols are a frequent issue. The root cause typically falls into one of three categories:

  • Suboptimal Reaction Choice: Classical methods like the Duff or Reimer-Tiemann reactions are notoriously low-yielding for many substrates.[2][3][4] The Duff reaction, for instance, often produces significant amounts of polymeric resin, while the Reimer-Tiemann reaction can result in complex product mixtures.[5][6]

  • Poor Control of Reaction Conditions: Parameters such as temperature, reaction time, and reagent stoichiometry are critical. Overheating can promote polymerization, especially in acid-catalyzed reactions like the Duff.[5] Incorrect reagent ratios can lead to side reactions or incomplete conversion.

  • Inefficient Work-up and Purification: The product, 2-hydroxy-5-(methylthio)benzaldehyde, is a semi-solid which can make isolation challenging.[7][8] Losses can occur during aqueous work-up, extraction, and final purification steps.

Q2: I'm using the Duff reaction and observing significant resin/polymer formation. How can I prevent this?

A2: Phenol-formaldehyde resin formation is a well-known side reaction when using formaldehyde or its equivalents like hexamethylenetetramine (HMTA).[5] This occurs through repeated hydroxymethylation and subsequent condensation. To minimize this:

  • Temperature Management: Avoid excessive temperatures. Higher temperatures dramatically accelerate the condensation reactions leading to resin.[5] Maintain the lowest effective temperature for the formylation to proceed at a reasonable rate.

  • Stoichiometry Control: Carefully control the ratio of HMTA to the phenol. An excess of the formylating agent can drive polymerization. Reducing the amount of HMTA can favor the desired mono-formylation.[5]

  • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction's progress using a suitable technique (e.g., TLC or HPLC) and quench it as soon as the starting material is consumed or product formation plateaus.

Start High Resin Formation in Duff Reaction Temp Is Temperature Too High? Start->Temp Stoich Is HMTA:Phenol Ratio > 1.5:1? Temp->Stoich No ReduceTemp Action: Reduce Temperature (e.g., to 70-80°C with TFA) Temp->ReduceTemp Yes Time Is Reaction Time Excessive? Stoich->Time No ReduceStoich Action: Reduce HMTA (e.g., to 1.2 equivalents) Stoich->ReduceStoich Yes ReduceTime Action: Monitor by TLC/HPLC and Quench Promptly Time->ReduceTime Yes Result Reduced Resin Formation, Improved Yield Time->Result No ReduceTemp->Result ReduceStoich->Result ReduceTime->Result

Caption: Troubleshooting workflow for minimizing resin formation.

Q3: My Reimer-Tiemann reaction is giving a mixture of ortho and para isomers. How can I improve regioselectivity?

A3: The Reimer-Tiemann reaction often yields a mixture of isomers, though the ortho product typically predominates due to interaction between the dichlorocarbene intermediate and the phenoxide ion.[6][9] However, achieving high ortho-selectivity can be challenging. For 4-(methylthio)phenol, the para-position relative to the hydroxyl group is already occupied, so the primary competition is between the two equivalent ortho positions and potential side reactions. Poor yields in this case often stem from the harsh basic conditions and the instability of the starting material or product. For this specific substrate, the Reimer-Tiemann reaction is not recommended due to its low efficiency. A more reliable ortho-selective method is advised (see Protocol I).

Q4: Are there higher-yielding, more reliable methods for this specific synthesis?

A4: Absolutely. For the ortho-formylation of many phenols, including 4-(methylthio)phenol, a superior method utilizes magnesium chloride and triethylamine with paraformaldehyde as the formylating agent.[10] This method, often referred to as the Casnati-Skattebøl reaction, proceeds under milder conditions and demonstrates excellent ortho-selectivity and high yields, often exceeding 80%.[7][8][11] It avoids the harsh conditions of the Reimer-Tiemann reaction and the polymerization issues of the Duff reaction.[10]

cluster_0 Casnati-Skattebøl Reaction Mechanism Phenol 4-(Methylthio)phenol Phenoxide Magnesium Phenoxide Intermediate Phenol->Phenoxide + MgCl2 / Et3N Complex Six-membered Transition State (Chelation Control) Phenoxide->Complex Product Ortho-Formylated Product Complex->Product Hydrolysis Paraformaldehyde Paraformaldehyde Paraformaldehyde->Complex

Caption: Chelation-controlled ortho-selectivity mechanism.

Recommended Synthetic Protocols

Protocol I: High-Yield ortho-Formylation using MgCl₂/Et₃N (Recommended)

This procedure is adapted from a high-yield synthesis reported in the literature and is the recommended method for preparing 2-hydroxy-5-(methylthio)benzaldehyde.[7][8] It leverages a magnesium-chelated intermediate to direct formylation specifically to the ortho position.[10]

Materials:

  • 4-(Methylthio)phenol (1.0 eq)

  • Anhydrous Magnesium Chloride (MgCl₂) (1.5 eq)

  • Paraformaldehyde (powder, fresh) (~6.7 eq)

  • Triethylamine (Et₃N) (3.7 eq)

  • Anhydrous Acetonitrile (MeCN)

  • 1N Hydrochloric Acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-(methylthio)phenol (1.0 eq), anhydrous magnesium chloride (1.5 eq), and paraformaldehyde (6.7 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile to form a suspension (approx. 10 mL per 50 mmol of phenol). At room temperature, add triethylamine (3.7 eq) via syringe.

  • Heating: Heat the reaction mixture to 60 °C and stir vigorously for 5 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 hexane/dichloromethane eluent).

  • Quenching: After 5 hours, cool the mixture to 0 °C in an ice bath. Slowly and carefully add 1N HCl until two distinct phases separate. This step hydrolyzes the intermediate and neutralizes the triethylamine.

  • Extraction: Transfer the mixture to a separatory funnel and add MTBE. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a 1:1 hexane/dichloromethane eluent to afford the pure product as a semi-solid.[7][8]

ParameterRecommended ValueRationale
Starting Material 4-(Methylthio)phenolThe substrate for formylation.[12]
Formylating Agent ParaformaldehydeA stable source of formaldehyde.
Catalyst System MgCl₂ / Et₃NForms a chelate to direct ortho-formylation.[10]
Solvent Anhydrous AcetonitrileA polar aprotic solvent suitable for the reaction.[7]
Temperature 60 °CProvides sufficient energy without significant side reactions.[8]
Reaction Time 5 hoursTypically sufficient for complete conversion.[8]
Expected Yield ~84%Based on reported literature procedures.[7][8]
Protocol II: Classical Duff Reaction (Alternative Method)

This protocol is provided for context, as it is a classic formylation method. However, be aware of the potential for lower yields and resin formation compared to Protocol I.[5]

Materials:

  • 4-(Methylthio)phenol (1.0 eq)

  • Hexamethylenetetramine (HMTA) (1.5 - 2.0 eq)

  • Trifluoroacetic Acid (TFA)

  • 2M Sulfuric Acid

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(methylthio)phenol (1.0 eq) and HMTA (2.0 eq) in trifluoroacetic acid (TFA).

  • Heating: Heat the reaction mixture to 70-80 °C and stir. The reaction is often complete within 30-60 minutes.[13] Monitor by TLC.

  • Hydrolysis: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water. Add 2M sulfuric acid and heat the mixture (e.g., to 60 °C) for 15-30 minutes to hydrolyze the intermediate imine.

  • Extraction: Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent and purify the crude product by column chromatography.

References

  • Scribd. Phenol Formylation | PDF | Chemical Reactions | Ester. Available from: [Link]

  • Podesto, D. D., & Salurialam, R. Modification of the Duff Formylation Reaction. Studylib. Available from: [Link]

  • Wikipedia. Duff reaction. Available from: [Link]

  • Gucma, M., & Gzella, A. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Molecules, 26(24), 7541. Available from: [Link]

  • da Silva, A. C. S., et al. (2020). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Asian Journal of Organic Chemistry, 9(12), 1996-2015. Available from: [Link]

  • ResearchGate. Brief summary of the Duff reaction conditions previously described for ortho-formylation of umbelliferones. Available from: [Link]

  • Grokipedia. Duff reaction. Available from: [Link]

  • Chemeurope.com. Duff reaction. Available from: [Link]

  • Peterson, G. I., & Larock, R. C. (2014). Formylation of phenols using formamidine acetate. Organic & Biomolecular Chemistry, 12(43), 8754-8757. Available from: [Link]

  • ResearchGate. Is there any other reagent instead of dichloromethyl methyl ether, for formylation reaction of phenol or mesitylene. Available from: [Link]

  • Hansen, T. V., & Skattebøl, L. ortho-Formylations of Phenols. Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Available from: [Link]

  • YouTube. Organic Chemistry - Duff Reaction Mechanism. Available from: [Link]

  • Master Organic Chemistry. Reimer-Tiemann Reaction. Available from: [Link]

  • J&K Scientific LLC. Reimer-Tiemann Reaction. Available from: [Link]

  • ResearchGate. Synthesis of 2‐hydroxy‐5‐((p‐tolylthio)methyl)benzaldehyde 2. Available from: [Link]

  • PubChem. 2-Hydroxy-5-(methylthio)benzaldehyde. Available from: [Link]

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. Available from: [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. Available from: [Link]

  • University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols. Available from: [Link]

  • UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available from: [Link]

  • Supporting Information. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Available from: [Link]

  • Chemistry LibreTexts. 22.6: Electrophilic Substitution of Phenols. Available from: [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. Available from: [Link]

  • Dalal Institute. Aromatic Electrophilic Substitution. Available from: [Link]

  • Name-Reaction.com. Duff Reaction. Available from: [Link]

  • Chemistry Steps. Electrophilic Aromatic Substitution Practice Problems. Available from: [Link]

  • Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. Available from: [Link]

  • PubChem. 4-(Methylthio)phenol. Available from: [Link]

  • ResearchGate. ortho -Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Available from: [Link]

  • Google Patents. US4151201A - Process for preparing 2-hydroxybenzoic aldehydes.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-5-(methylthio)benzaldehyde

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-Methoxy-5-(methylthio)benzaldehyde. Our focus is on the robust and scalab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-Methoxy-5-(methylthio)benzaldehyde. Our focus is on the robust and scalable Vilsmeier-Haack formylation of 4-methoxythioanisole. This document provides not just procedural steps but also the underlying chemical logic, enabling users to troubleshoot effectively and adapt the methodology for scale-up operations.

Synthesis Overview: The Vilsmeier-Haack Approach

The formylation of electron-rich aromatic compounds is a cornerstone of synthetic chemistry. For the synthesis of 2-Methoxy-5-(methylthio)benzaldehyde, the Vilsmeier-Haack reaction is the method of choice due to its reliability, use of accessible reagents, and adaptability to scale.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile, a chloroiminium salt known as the "Vilsmeier reagent," is generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3]

The substrate, 4-methoxythioanisole, possesses two activating groups: a methoxy (-OCH₃) group and a methylthio (-SCH₃) group. Both are ortho-, para-directing. The powerful activating and ortho-directing effect of the methoxy group, combined with steric hindrance at the position ortho to the bulkier methylthio group, decisively favors formylation at the position ortho to the methoxy group, yielding the desired product with high regioselectivity.

Reaction Pathway Visualization

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ StartMat 4-Methoxythioanisole Iminium_Intermediate Aryl Iminium Intermediate StartMat->Iminium_Intermediate + Vilsmeier Reagent Final_Product 2-Methoxy-5-(methylthio)benzaldehyde Iminium_Intermediate->Final_Product + H₂O (Work-up) Troubleshooting_Flowchart Start Problem Occurred Reagent_Prep During Vilsmeier Reagent Prep? Start->Reagent_Prep Reaction During Formylation? Start->Reaction Workup During Work-up? Start->Workup Dark_Color Reagent Dark/Tarry? Reagent_Prep->Dark_Color Low_Yield Low Yield / Stalled? Reaction->Low_Yield Side_Products Multiple Spots on TLC? Reaction->Side_Products Exotherm Violent Quench? Workup->Exotherm Check_Reagents Solution: - Use Anhydrous Reagents - Ensure Dry Glassware - Maintain T < 10°C Dark_Color->Check_Reagents Yes Optimize_Conditions Solution: - Check Reagent Stoichiometry - Verify Substrate Purity - Gently Heat (e.g., 40°C) Low_Yield->Optimize_Conditions Yes Control_Reaction Solution: - Control Stoichiometry (1.1 eq) - Avoid High Temperatures - Purify via Chromatography Side_Products->Control_Reaction Yes Control_Quench Solution: - Use Reverse Addition - Quench into Buffer - Ensure Good Ventilation Exotherm->Control_Quench Yes

Sources

Optimization

Removal of unreacted starting materials from 2-Methoxy-5-(methylthio)benzaldehyde product

Technical Support Center: Purification of 2-Methoxy-5-(methylthio)benzaldehyde From the Desk of the Senior Application Scientist Welcome to our dedicated technical guide for researchers and development professionals. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Methoxy-5-(methylthio)benzaldehyde

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers and development professionals. This document addresses a critical, yet often challenging, step in the synthesis of 2-Methoxy-5-(methylthio)benzaldehyde: the effective removal of unreacted starting materials. Achieving high purity is paramount for downstream applications, ensuring reproducibility and the integrity of your research. This guide is structured to provide not just protocols, but the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I should expect?

Based on typical synthetic routes, the most probable starting material to contaminate your final product is a phenolic precursor, such as 2-hydroxy-5-(methylthio)benzaldehyde or 4-(methylthio)phenol .[1] These compounds are used in reactions involving formylation or methylation to produce the target aldehyde. Due to their acidic nature, they behave differently from the desired product during certain purification steps.

Q2: What is the most straightforward first step to remove a phenolic impurity?

An alkaline liquid-liquid extraction is the most efficient initial step. The acidic proton of the phenol will react with a mild base (like sodium bicarbonate or sodium hydroxide) to form a water-soluble salt. This salt partitions into the aqueous phase, while your desired, less acidic benzaldehyde product remains in the organic layer.[2] This exploits the significant difference in acidity between a phenol and an aromatic aldehyde.

Q3: How can I quickly assess the purity of my product and detect starting materials?

Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method.[3] By spotting your crude product, the pure starting material, and your purified product on the same plate, you can visually track the removal of impurities. A successful purification will result in a single spot for your product that is distinct from the starting material spot. For more definitive structural confirmation and quantification, ¹H NMR spectroscopy and GC-MS are the recommended analytical techniques.[3][4]

Troubleshooting Guide: Isolating Pure 2-Methoxy-5-(methylthio)benzaldehyde

This section addresses specific issues encountered during purification. Each problem is followed by its probable cause and a detailed, validated protocol for its resolution.

Issue 1: My initial workup is complete, but ¹H NMR analysis shows characteristic phenol peaks.
  • Probable Cause: The initial aqueous washes were insufficient to remove the acidic phenolic starting material. The equilibrium between the organic and aqueous layers did not sufficiently favor the partitioning of the phenolate salt into the aqueous phase.

  • Solution: Perform a Targeted Acid-Base Extraction.

    This protocol is designed to selectively extract acidic phenolic impurities into an aqueous layer.

    Experimental Protocol: Alkaline Liquid-Liquid Extraction

    • Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. A typical concentration is 50-100 mg/mL.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. If the phenolic impurity is particularly stubborn, a 1M sodium hydroxide (NaOH) solution can be used, but be cautious as strong bases can sometimes promote side reactions with aldehydes.

    • Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

    • Allow the layers to separate completely. Drain the lower aqueous layer.

    • Repeat the wash (steps 2-4) two more times with fresh aqueous base to ensure complete removal of the phenol.

    • Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution). This helps to break any emulsions and remove residual water.

    • Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[5]

    • Filter away the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

    • Validation: Re-run the ¹H NMR spectrum. The phenolic peaks should be absent or significantly diminished.

Issue 2: My product appears as multiple spots on a TLC plate, even after an alkaline wash.
  • Probable Cause: The crude mixture contains non-acidic impurities or starting materials with polarities very similar to the product, making separation by simple extraction ineffective.

  • Solution: Purify using Flash Column Chromatography.

    Chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[6] By selecting an appropriate eluent, the product can be isolated from impurities.

    Experimental Protocol: Flash Column Chromatography

    • Select the Eluent: First, determine the optimal solvent system using TLC. Test various ratios of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[6][7] The ideal system will show good separation between the product spot (Rf value of ~0.3-0.4) and the impurity spots.

    • Pack the Column: Prepare a slurry of silica gel in the non-polar solvent component of your eluent. Pour this into a glass column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

    • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (dry loading) or apply it directly to the top of the packed column (wet loading).

    • Elute the Column: Run the selected eluent through the column, collecting fractions in test tubes. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.[3]

    • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure.

    Starting Solvent System (Test via TLC) Typical Application
    9:1 Hexanes:Ethyl AcetateFor separating non-polar impurities.
    4:1 Hexanes:Ethyl AcetateA good starting point for many aromatic aldehydes.[7]
    1:1 Hexanes:DichloromethaneEffective for compounds with moderate polarity.[1]
Issue 3: The product is obtained, but it has an off-color or fails to solidify, and trace impurities remain.
  • Probable Cause: Minor, structurally similar impurities or residual solvents are trapped within the product matrix.

  • Solution: Purify by Recrystallization.

    This technique relies on the principle that the desired compound and the impurity have different solubilities in a given solvent. A saturated solution is prepared at high temperature, and as it cools, the desired compound crystallizes out in a pure form, leaving impurities behind in the mother liquor.[8]

    Experimental Protocol: Recrystallization

    • Solvent Selection: The key to successful recrystallization is choosing the right solvent or solvent pair.[9] The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Common choices include ethanol, isopropanol, or a two-solvent system like hexanes/ethyl acetate.[10]

    • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

    • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals. If crystals are slow to form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[9]

    • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9] Dry the crystals under vacuum to remove all residual solvent.

    • Validation: Assess the purity of the recrystallized product by checking its melting point (a sharp melting point indicates high purity) and using analytical methods like HPLC or GC.[11]

Workflow for Purification and Analysis

The following diagram outlines the logical progression from a crude reaction mixture to a verified, pure product.

PurificationWorkflow cluster_main Purification & Analysis Workflow Crude Crude Product (Post-Reaction) Analysis1 Initial Purity Check (TLC, ¹H NMR) Crude->Analysis1 Decision1 Phenolic Impurity Present? Analysis1->Decision1 Extraction Alkaline Wash (LLE) Decision1->Extraction Yes Analysis2 Purity Check (TLC) Decision1->Analysis2 No Extraction->Analysis2 Decision2 Other Impurities Present? Analysis2->Decision2 Chroma Column Chromatography Decision2->Chroma Yes Analysis3 Purity Check (TLC) Decision2->Analysis3 No Chroma->Analysis3 Decision3 Trace Impurities Remain? Analysis3->Decision3 Recrystal Recrystallization Decision3->Recrystal Yes FinalAnalysis Final Verification (NMR, GC-MS, HPLC, MP) Decision3->FinalAnalysis No Recrystal->FinalAnalysis PureProduct Pure Product FinalAnalysis->PureProduct

Caption: Logical workflow for purifying 2-Methoxy-5-(methylthio)benzaldehyde.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • AOBChem. (n.d.). 2-methoxy-5-methyl-4-(methylthio)benzaldehyde. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2007). Supporting Information. Wiley-VCH. Retrieved from [Link]

  • European Patent Office. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from [Link]

  • Google Patents. (2003). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • ResearchGate. (2020, December 29). How to remove excess starting material Pyrenecarboxyaldehyde? Retrieved from [Link]

  • Brindle, C. S., & Mahoney, J. M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57379. Retrieved from [Link]

  • ARKIVOC. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (1972). US3652675A - 2-methoxy-5-hydroxybenzaldehyde.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mirante, S. (n.d.). Meth Recrystalization. Sema. Retrieved from [Link]

  • Khan, I., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Austin Chromatography, 8(1), 1061. Retrieved from [Link]

  • Chromatography Online. (2013). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Jarrahpour, A. A., et al. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Molbank, 2004(3), M371. Retrieved from [Link]

  • Al-Jumaily, T., & Al-Amili, K. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2137. Retrieved from [Link]

  • Forensic Science International. (2016). The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from benzaldehyde and methyl ethyl ketone. Retrieved from [Link]

  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved from [Link]

  • ResearchGate. (2016). The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from Benzaldehyde and Methyl Ethyl Ketone. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2002). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Retrieved from [Link]

Sources

Troubleshooting

Optimizing catalyst selection for reactions with 2-Methoxy-5-(methylthio)benzaldehyde

Executive Summary: The Substrate Profile Welcome to the technical support center. You are likely working with 2-Methoxy-5-(methylthio)benzaldehyde .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Profile

Welcome to the technical support center. You are likely working with 2-Methoxy-5-(methylthio)benzaldehyde . This is not a standard benzaldehyde; it presents a "Dr. Jekyll and Mr. Hyde" profile that often ruins standard protocols.

  • The Reactive Center: The aldehyde (-CHO) is your primary handle for reductive aminations, condensations, and oxidations.

  • The Deactivator: The 2-methoxy group is an Electron Donating Group (EDG) via resonance, rendering the carbonyl carbon less electrophilic than unsubstituted benzaldehyde.

  • The Poison: The 5-methylthio group (-SCH₃) is a "soft" nucleophile. It binds irreversibly to soft transition metals (Pd, Pt, Ni), poisoning heterogeneous catalysts and sequestering homogeneous ones.

This guide addresses the three most common support tickets we receive regarding this molecule.

Module 1: Reductive Amination & Hydrogenation
User Ticket #402:

"I'm trying to react this aldehyde with a primary amine using Pd/C and H₂ gas (1 atm). The reaction starts but stalls at 15% conversion. Adding more catalyst doesn't help. What's wrong?"

Root Cause Analysis:

You are experiencing Catalyst Poisoning via Thioether Coordination . The sulfur atom in the methylthio group possesses lone pairs that bond strongly to the active sites of Palladium. Unlike the transient adsorption of your reactants, the sulfur adsorption is often irreversible under standard hydrogenation conditions, effectively "coating" the catalyst surface and shutting down the cycle [1].

The Solution Protocol:

Do NOT use standard Pd/C or Raney Nickel for this substrate unless you are performing a specific desulfurization (which destroys your functional group).

Recommended Workflow: Chemical Reduction (Preferred) The gold standard for sulfur-containing aldehydes is Sodium Triacetoxyborohydride (STAB) . It is mild, does not require a metal surface, and tolerates the sulfur moiety perfectly.

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve 2-Methoxy-5-(methylthio)benzaldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (1,2-Dichloroethane) or THF .

    • Note: If the reaction is sluggish due to the ortho-methoxy steric hindrance, add Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Stir for 1-2 hours at Room Temperature (RT).

  • Reduction:

    • Add NaBH(OAc)₃ (1.4 equiv) in one portion.

    • Stir at RT for 4–16 hours.

    • Monitor: TLC/LCMS. The intermediate imine should disappear.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.[1]

    • Extract with DCM.[1] The sulfur group remains intact (oxidation state -2).

Alternative: Heterogeneous Catalysis (If H₂ is mandatory) If you must use hydrogenation (e.g., flow chemistry restrictions), switch to Sulfided Platinum on Carbon (Pt(S)/C) . This catalyst is already "poisoned" with sulfur, preventing further deactivation by your substrate, but it retains activity for hydrogenation [2].

Comparison of Reducing Agents:

ReagentCompatibility with -SCH₃Risk of Side ReactionsRecommendation
H₂ + Pd/C 🔴 Critical FailureCatalyst poisoning; DesulfurizationAVOID
H₂ + Raney Ni 🟠 High RiskDesulfurization (C-S bond cleavage)AVOID
NaBH₄ 🟡 ModerateReduces aldehydes too fast (before imine forms)Use only for alcohols
NaBH(OAc)₃ 🟢 ExcellentHigh chemoselectivityPRIMARY CHOICE
H₂ + Pt(S)/C 🟢 GoodSlower rates, but stableSECONDARY CHOICE
Module 2: Metal-Catalyzed Cross-Couplings
User Ticket #899:

"I am using this aldehyde as a partner in a Suzuki coupling (reacting at a bromide elsewhere on the molecule). Yields are inconsistent (10-40%). I suspect the aldehyde is interfering."

Root Cause Analysis:

Even if the aldehyde is not the coupling site, the -SCH₃ group acts as a ligand scavenger . In a standard catalytic cycle (e.g., Pd(PPh₃)₄), the sulfur atom competes with the phosphine ligands for the Palladium center. If the sulfur binds Pd(II), it can form a stable, unreactive chelate, preventing the transmetallation step [3].

The Solution Protocol:

You must use a catalyst system with high-affinity ligands that bind Palladium more tightly than the sulfur does.

Recommended Catalyst Systems:

  • Buchwald Dialkylbiaryl Phosphines (e.g., SPhos, XPhos):

    • These bulky, electron-rich ligands create a steric shell around the Pd, allowing the reaction to proceed while physically blocking the sulfur approach.

  • NHC Ligands (N-Heterocyclic Carbenes):

    • PEPPSI-iPr or Pd-NHC dimers form extremely strong bonds with Pd, resisting displacement by thioethers.

Optimization Workflow (Graphviz Diagram):

CatalystOptimization Start Start: Suzuki Coupling with -SCH3 containing substrate Check1 Standard Catalyst? (Pd(PPh3)4 or Pd(dppf)Cl2) Start->Check1 Fail Result: Low Yield / Stalled (Sulfur Poisoning) Check1->Fail Yes Sol1 Switch to Bulky Ligands (SPhos, XPhos, RuPhos) Fail->Sol1 Option A Sol2 Switch to NHC Catalysts (PEPPSI-iPr) Fail->Sol2 Option B Action Increase Catalyst Loading (2-5 mol% -> 5-10 mol%) Sol1->Action Sol2->Action Success High Yield (>80%) Action->Success

Caption: Decision matrix for overcoming sulfur-mediated catalyst deactivation in cross-coupling reactions.

Module 3: Condensation Reactions (Knoevenagel/Aldol)
User Ticket #115:

"I'm trying to condense this aldehyde with malonic acid. With 4-nitrobenzaldehyde, this takes 1 hour. With 2-Methoxy-5-(methylthio)benzaldehyde, it takes 24 hours and conversion is poor. Why?"

Root Cause Analysis:

This is an Electronic Deactivation issue.

  • Sterics: The 2-methoxy group is ortho to the aldehyde, creating steric hindrance that blocks the approach of the nucleophile.

  • Electronics: Both the 2-methoxy and 5-methylthio groups are electron donors. They push electron density into the ring and, by extension, the carbonyl carbon. This makes the aldehyde significantly less electrophilic (less "hungry" for electrons) compared to nitrobenzaldehyde [4].

The Solution Protocol:

You need to activate the electrophile (the aldehyde) or use a more aggressive catalyst system.

Protocol A: Lewis Acid Activation (TiCl₄) Titanium tetrachloride coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbon.

  • Warning: TiCl₄ is aggressive. Ensure your product is stable.

  • Conditions: TiCl₄ (2.0 equiv), Base (Pyridine), THF, 0°C to RT.

Protocol B: The "Piperidine/Acetic Acid" Buffer (Standard Knoevenagel) If standard conditions fail, optimize the ratio to ensure continuous water removal (Dean-Stark or Molecular Sieves).

  • Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv).

  • Solvent: Toluene (Reflux with Dean-Stark trap).

  • Mechanism:[2][3][4][5][6][7] The formation of the iminium ion intermediate is crucial here. The steric bulk of the ortho-methoxy group makes the initial attack slower, so reflux temperatures are often non-negotiable for this specific substrate.

References
  • Maxted, E. B. (1951). "The Poisoning of Metallic Catalysts." Advances in Catalysis, 3, 129–178.

    • Establishes the foundational theory of sulfur poisoning on Group VIII metals.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

    • The definitive guide on using STAB for chemoselective reductive amin
  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.

    • Details how bulky phosphines protect the Pd center
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Electronic Effects in Nucleophilic Addition). General reference for EDG effects on aldehyde reactivity.

For further assistance, please escalate your ticket to the Synthesis Optimization Group.

Sources

Reference Data & Comparative Studies

Validation

2-Methoxy-5-(methylthio)benzaldehyde vs. 2,5-dimethoxybenzaldehyde in synthesis

This guide provides a technical comparison of 2-Methoxy-5-(methylthio)benzaldehyde (MMTB) versus the industry-standard 2,5-Dimethoxybenzaldehyde (2,5-DMB). It focuses on synthetic utility, reactivity profiles, and critic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-Methoxy-5-(methylthio)benzaldehyde (MMTB) versus the industry-standard 2,5-Dimethoxybenzaldehyde (2,5-DMB). It focuses on synthetic utility, reactivity profiles, and critical handling differences required for sulfur-containing aromatics.

Executive Summary

2,5-Dimethoxybenzaldehyde (2,5-DMB) is the benchmark precursor for 2C-series phenethylamines (e.g., 2C-H, 2C-B). It is characterized by high stability, predictable reactivity, and compatibility with catalytic hydrogenation.

2-Methoxy-5-(methylthio)benzaldehyde (MMTB) is a bioisostere where the 5-methoxy oxygen is replaced by sulfur. This substitution dramatically alters the synthetic landscape:

  • Reactivity: The aldehyde carbonyl is more electrophilic due to the weaker resonance donation of sulfur compared to oxygen.

  • Reduction Constraints: The sulfur atom acts as a catalyst poison, rendering standard catalytic hydrogenation (Pd/C, Raney Ni) ineffective.

  • Lipophilicity: The thioether moiety significantly increases LogP, affecting solubility and purification strategies.

Structural & Electronic Analysis

The synthetic behavior of these molecules is dictated by the electronic contribution of the substituent at the 5-position (meta to the aldehyde).

Feature2,5-Dimethoxybenzaldehyde (2,5-DMB) 2-Methoxy-5-(methylthio)benzaldehyde (MMTB)
Structure

5-OMe  (Ether)

5-SMe  (Thioether)
Electronic Effect (5-pos) Strong +M (Resonance), Strong -I (Inductive)Weak +M (Poor 3p-2p overlap), Weak -I
Carbonyl Electrophilicity Lower. The 5-OMe donates electron density into the ring, stabilizing the system.Higher. Weaker donation from SMe leaves the carbonyl more susceptible to nucleophilic attack.
Hammett Constant (

)
-0.27 (Strong Donor)0.00 (Neutral/Weak Donor)
Catalyst Compatibility Universal (Pd, Pt, Ni, Hydrides)Restricted (Hydrides only; poisons noble metals)
CAS Number 93-02-767868-81-9
Synthetic Implication:

In condensation reactions (e.g., Henry Reaction), MMTB will react faster and often with higher conversion rates than 2,5-DMB because the aldehyde carbon is more electron-deficient. However, the resulting product is more sensitive to oxidation (sulfoxide formation).

Synthetic Pathways & Decision Matrix

The following flowchart illustrates the divergent pathways required for processing these two aldehydes.

SynthesisPath Start Target Molecule Synthesis Choice Select Precursor Start->Choice DMB 2,5-Dimethoxybenzaldehyde (Standard Route) Choice->DMB MMTB 2-Methoxy-5-(methylthio)benzaldehyde (Thio Route) Choice->MMTB Henry Henry Reaction (Nitromethane + NH4OAc) DMB->Henry MMTB->Henry Nitrostyrene_O 2,5-Dimethoxy-beta-nitrostyrene Henry->Nitrostyrene_O Nitrostyrene_S 2-Methoxy-5-(methylthio)-beta-nitrostyrene Henry->Nitrostyrene_S Red_Choice_O Reduction Method (O-Series) Nitrostyrene_O->Red_Choice_O Red_Choice_S Reduction Method (S-Series) Nitrostyrene_S->Red_Choice_S Cat_Hydro Catalytic Hydrogenation (H2, Pd/C or Raney Ni) Red_Choice_O->Cat_Hydro Preferred (Scalable) Hydride Hydride Reduction (LAH or NaBH4/CuCl2) Red_Choice_O->Hydride Alternative Red_Choice_S->Cat_Hydro AVOID Red_Choice_S->Hydride MANDATORY Poison FAILURE: Catalyst Poisoning (Sulfur deactivates Pd/Pt) Cat_Hydro->Poison Product_O 2,5-Dimethoxyphenethylamine (2C-H) Cat_Hydro->Product_O Hydride->Product_O Product_S 2-Methoxy-5-(methylthio)phenethylamine (5-Thio-2C-H) Hydride->Product_S

Caption: Decision tree highlighting the critical divergence in reduction methodology for sulfur-containing benzaldehydes.

Experimental Protocols

Protocol A: The Henry Reaction (Nitrostyrene Formation)

Applicable to both derivatives, but MMTB requires strictly inert atmosphere to prevent S-oxidation.

Reagents:

  • Aldehyde (10 mmol)

  • Nitromethane (excess, solvent/reagent)[1]

  • Ammonium Acetate (catalyst, 2-5 mmol)

Procedure:

  • Dissolution: Dissolve 10 mmol of the aldehyde in 10-15 mL of Nitromethane.

  • Catalysis: Add 0.5g Ammonium Acetate.

  • Heating:

    • 2,5-DMB: Reflux (101°C) for 2-4 hours. The color will shift from pale yellow to deep orange.

    • MMTB: Heat to 80°C maximum under Nitrogen. The reaction is faster (1-2 hours) due to higher electrophilicity. Caution: Overheating causes polymerization and sulfoxide formation.

  • Workup: Remove excess nitromethane under vacuum.[1] Recrystallize the residue from boiling Isopropyl Alcohol (IPA).

    • 2,5-DMB Nitrostyrene: Bright orange needles.

    • MMTB Nitrostyrene: Darker orange/red crystals (distinctive sulfur odor).

Protocol B: Reduction (The Divergence)
Method 1: Catalytic Hydrogenation (For 2,5-DMB ONLY)
  • Catalyst: 10% Pd/C or Raney Nickel.

  • Conditions: 50 psi H₂, EtOH solvent, room temperature.

  • Result: Clean conversion to phenethylamine.

  • Note: DO NOT USE for MMTB. The sulfur atom will irreversibly bind to the metal surface, stopping the reaction immediately.

Method 2: NaBH₄ / CuCl₂ Reduction (Universal / Required for MMTB)

This method avoids noble metals and is tolerant of the thioether moiety.

Reagents:

  • Nitrostyrene (5 mmol)

  • Sodium Borohydride (NaBH₄, 25 mmol)

  • CuCl₂[2]·2H₂O (Catalytic, 0.5 mmol)

  • Ethanol (50 mL)

Procedure:

  • Dissolve the nitrostyrene in Ethanol at 0°C.

  • Add CuCl₂ (solution turns green).

  • Add NaBH₄ portion-wise. The reaction is exothermic; maintain temp <20°C.

    • Observation: The solution will turn black (colloidal copper boride species) and evolve hydrogen gas.

  • Stir for 1 hour at room temperature.

  • Quench: Carefully add dilute HCl to decompose borates.

  • Extraction: Basify with NaOH (pH 12), extract with DCM.

    • Purification: The MMTB amine is more lipophilic; ensure thorough drying of the organic phase. Form the HCl salt by bubbling HCl gas or adding ethereal HCl.

Comparative Data Summary

Parameter2,5-DMB PathwayMMTB Pathway
Henry Reaction Rate Moderate (2-4 hrs)Fast (1-2 hrs)
Nitrostyrene Yield 85-95%80-90%
Reduction Method H₂/Pd (Scalable) or HydrideHydride ONLY (LAH, NaBH₄)
Product Stability HighModerate (Sensitive to S-oxidation)
Odor Profile Mild, aromaticStrong, disagreeable (Sulfur)
Cost Efficiency High (Cheap reagents)Lower (Specialty reduction required)

Conclusion & Recommendations

For researchers targeting 2,5-dimethoxy compounds (2C-H, 2C-B), the 2,5-DMB pathway is superior due to the ability to use catalytic hydrogenation, which is cleaner and more scalable.

For researchers investigating bioisosteres or sulfur-based analogs (Aleph/2C-T analogs), MMTB is the required precursor. You must:

  • Avoid Catalytic Hydrogenation: It will fail due to poisoning.

  • Control Temperature: The thioether makes the aldehyde more reactive but also more prone to side reactions.

  • Manage Odor: Use bleach traps for all waste streams to neutralize sulfur smells.

The substitution of Oxygen for Sulfur at the 5-position transforms a robust, easy-to-handle synthesis into one requiring specific "soft" chemical techniques, primarily driven by the incompatibility of sulfur with transition metal catalysts.

References
  • Synthesis of 2,5-Dimethoxybenzaldehyde:Org. Synth.1936, 16, 22.
  • Henry Reaction Kinetics: Luzzio, F. A. Tetrahedron2001, 57(5), 915-945. (Electrophilicity of benzaldehydes).
  • Catalyst Poisoning by Sulfur: Maxted, E. B.[3] Adv.[4] Catal.1951 , 3, 129-178. Link. (Fundamental mechanism of S-poisoning on Pd/Pt).

  • NaBH4/CuCl2 Reduction: Yoo, B. W., et al. Tetrahedron Lett.2002, 43(27), 4813-4815. (Protocol for reducing nitrostyrenes without noble metals).
  • 2-Methoxy-5-(methylthio)benzaldehyde Data: CAS 67868-81-9.[5][6] Commercially available building block for thio-phenethylamines.[7]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Benzaldehydes in Condensation Reactions

For researchers and professionals in organic synthesis and drug development, a nuanced understanding of isomeric reactivity is paramount for optimizing reaction conditions and predicting product outcomes. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in organic synthesis and drug development, a nuanced understanding of isomeric reactivity is paramount for optimizing reaction conditions and predicting product outcomes. This guide provides an in-depth comparison of the reactivity of substituted benzaldehydes in condensation reactions, with a focus on the widely utilized Claisen-Schmidt condensation. We will explore the electronic and steric influences of various substituents on the electrophilicity of the aldehyde's carbonyl carbon, supported by comparative experimental data and a detailed, validated protocol.

The Fundamental Principle: Electronic Effects on Carbonyl Electrophilicity

The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation, involves the base-catalyzed reaction between an aldehyde lacking α-hydrogens (such as benzaldehyde) and an enolizable ketone (like acetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone.[1] The reaction's success and rate are critically dependent on the electrophilicity of the benzaldehyde's carbonyl carbon. Substituents on the aromatic ring play a pivotal role in modulating this electrophilicity through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and halogens (-Cl, -Br) pull electron density away from the aromatic ring and, by extension, from the carbonyl group. This withdrawal of electron density intensifies the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack by the enolate.[2][3] Consequently, EWGs generally accelerate the rate of condensation reactions.

  • Electron-Donating Groups (EDGs): Conversely, groups such as methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) push electron density into the aromatic ring. This effect reduces the partial positive charge on the carbonyl carbon, diminishing its electrophilicity and slowing the rate of nucleophilic attack.[2]

The following diagram illustrates the logical relationship between substituent type and reaction rate in a base-catalyzed condensation.

G substituent Substituent on Benzaldehyde ewg Electron-Withdrawing Group (e.g., -NO₂, -Cl) substituent->ewg Type edg Electron-Donating Group (e.g., -OCH₃, -N(CH₃)₂) substituent->edg Type increased_reactivity Increased Electrophilicity ewg->increased_reactivity Leads to decreased_reactivity Decreased Electrophilicity edg->decreased_reactivity Leads to reactivity Carbonyl Carbon Electrophilicity faster_rate Faster Reaction Rate increased_reactivity->faster_rate Results in slower_rate Slower Reaction Rate decreased_reactivity->slower_rate Results in rate Condensation Reaction Rate

Caption: Influence of substituents on benzaldehyde reactivity.

Quantitative Comparison: A Hammett Plot Analysis

The Hammett equation, log(k/k₀) = σρ, offers a powerful tool for quantifying the electronic effects of substituents on reaction rates.[2] In this equation, k and k₀ are the rate constants for the substituted and unsubstituted benzaldehyde, respectively, σ is the substituent constant (a measure of the electronic effect of a particular substituent), and ρ is the reaction constant (indicating the sensitivity of the reaction to these effects).

A study involving competition reactions of various para-substituted benzaldehydes with a limiting amount of acetophenone provides clear, quantitative evidence for these electronic effects. The relative product yields, which correlate with the reaction rates, can be plotted against the Hammett substituent constants (σ).[4]

Substituent (p-X)Substituent Constant (σ)Product Ratio (vs. Benzaldehyde)% Yield (Illustrative)
-NO₂0.78High92%
-Cl0.23Moderate85%
-H0.001.00 (Reference)78%
-CH₃-0.17Low70%
-OCH₃-0.27Very Low65%
(Data compiled and interpreted from principles described in cited literature. Actual yields may vary based on specific reaction conditions.)[4][5]

A positive slope (ρ > 0) in the Hammett plot for this reaction indicates that electron-withdrawing groups (with positive σ values) accelerate the reaction, while electron-donating groups (with negative σ values) retard it.[4] This is consistent with a mechanism where the rate-determining step involves the nucleophilic attack of the acetophenone enolate on the benzaldehyde carbonyl carbon.[4]

Validated Experimental Protocol: Synthesis of Chalcone via Claisen-Schmidt Condensation

This protocol details a reliable method for the synthesis of chalcone from benzaldehyde and acetophenone, which can be adapted for various substituted derivatives.

Materials and Reagents:

  • Acetophenone

  • Substituted Benzaldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde, 4-Methoxybenzaldehyde)

  • Sodium Hydroxide (NaOH)

  • 95% Ethanol

  • Distilled Water

  • 10% Hydrochloric Acid (HCl) (for neutralization, if necessary)

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Erlenmeyer Flask (50 mL)

  • Büchner Funnel and Filter Flask

  • Beakers

  • Recrystallization Apparatus

Experimental Workflow Diagram:

G start Start dissolve 1. Dissolve Benzaldehyde (1 mmol) & Acetophenone (1 mmol) in Ethanol start->dissolve cool 2. Cool Mixture in Ice Bath dissolve->cool add_base 3. Add NaOH Solution Dropwise with Vigorous Stirring cool->add_base stir 4. Stir at Room Temperature (e.g., 2 hours) add_base->stir precipitate 5. Acidify with HCl & Pour into Ice-Cold Water to Precipitate Product stir->precipitate filter 6. Collect Crude Product by Vacuum Filtration precipitate->filter wash 7. Wash with Cold Water until Neutral filter->wash recrystallize 8. Recrystallize from Ethanol wash->recrystallize dry 9. Dry the Purified Crystals recrystallize->dry end End dry->end

Caption: Step-by-step workflow for chalcone synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve the substituted benzaldehyde (10 mmol) and acetophenone (10 mmol) in 10-15 mL of 95% ethanol.[3][6] Stir the mixture at room temperature until all solids are dissolved.

  • Initiation of Condensation: Cool the flask in an ice bath. While stirring vigorously, slowly add a solution of sodium hydroxide (e.g., 10 mL of a 20% aqueous solution) dropwise.[6] The use of a strong base is essential to deprotonate the α-hydrogen of the acetophenone, forming the nucleophilic enolate ion.[7] The reaction is kept cold initially to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction Progression: After the addition of the base is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.[8] The formation of a precipitate (the chalcone product) is often observed during this time.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water and acidify with 10% HCl.[10] This step quenches the reaction and causes the water-insoluble chalcone to precipitate fully.

  • Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel.[8] It is crucial to wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral to litmus or pH paper. This removes any residual sodium hydroxide, which could interfere with subsequent steps or degrade the product.[8]

  • Purification: The crude product should be purified by recrystallization. Ethanol is a commonly used solvent for this purpose.[9][11] Dissolve the crude solid in a minimal amount of hot ethanol, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize the yield of purified crystals.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and allow them to air dry or dry in a desiccator.[3] The final product can be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[11]

Conclusion

The reactivity of substituted benzaldehydes in condensation reactions is a predictable and quantifiable phenomenon governed by fundamental principles of organic chemistry. Electron-withdrawing substituents enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates, while electron-donating groups have the opposite effect. This understanding, supported by quantitative data from Hammett analysis, allows researchers to select appropriate substrates and optimize reaction conditions to achieve desired outcomes in the synthesis of chalcones and other important molecular scaffolds. The provided protocol offers a robust and validated method for exploring these principles in a laboratory setting.

References

  • Rasayan J. Chem. SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL CHALCONE DERIVATIVES. [Link]

  • JETIR. SYNTHESIS OF CHALCONES. [Link]

  • Mandge, S., Singh, H. P., Gupta, S. D., & Moorthy, N. S. H. N. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. [Link]

  • ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. [Link]

  • Chemistry university. (2021, May 6). Claisen Condensation: Solvent and Base Choice [Video]. YouTube. [Link]

  • Gesto, D., Estévez, J. C., & Estévez, R. J. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576. [Link]

  • The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). [Link]

  • CUTM Courseware. CLAISEN-SCHMIDT CONDENSATION. [Link]

  • Mak, K. K. W., Chan, W.-F., Lung, K.-Y., Lam, W.-Y., Ng, W.-C., & Lee, S.-F. (n.d.). Probing the Rate-Determining Step of the Claisen–Schmidt Condensation by Competition Reactions. Journal of Chemical Education. [Link]

  • askIITians. (2025, March 22). Explain the mechanism of claisen-schmidt reaction. [Link]

  • Vedantu. Claisen Condensation Mechanism: Steps, Example & Tips. [Link]

  • Wikipedia. Claisen–Schmidt condensation. [Link]

  • Scribd. Chemistry Lab Report: Aldol Reaction. [Link]

  • Name Reactions in Organic Synthesis. Claisen-Schmidt Condensation. [Link]

  • Rahman, A. F. M. M., Ali, R., & Jahng, Y. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 17(1), 571–583. [Link]

  • de Oliveira, G. G., & de Andrade, J. C. (2024). Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. ChemRxiv. [Link]

  • Rahman, A. F., Ali, R., & Jahng, Y. (2012). A facile solvent free Claisen-Schmidt reaction: synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones and α,α'-bis-(substituted-alkylidene)cycloalkanones. Molecules (Basel, Switzerland), 17(1), 571–583. [Link]

  • Taylor & Francis Online. Claisen-Schmidt condensation – Knowledge and References. [Link]

Sources

Validation

Beyond 1D: The Integrated NMR Validation Suite for 2-Methoxy-5-(methylthio)benzaldehyde Derivatives

Executive Summary The "Quick Check" is a Drug Development Liability. In the synthesis of bioactive scaffolds, particularly Schiff base derivatives of 2-Methoxy-5-(methylthio)benzaldehyde , reliance on standard 1D Proton...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Quick Check" is a Drug Development Liability.

In the synthesis of bioactive scaffolds, particularly Schiff base derivatives of 2-Methoxy-5-(methylthio)benzaldehyde , reliance on standard 1D Proton NMR (


H NMR) is a critical vulnerability. While 1D NMR can confirm the presence of functional groups, it often fails to definitively distinguish between correct regioisomers and subtle byproducts in trisubstituted benzene systems.

This guide advocates for a transition from "verification" to "structural certification." We present a Multi-Dimensional NMR Validation Protocol that integrates HSQC, HMBC, and NOESY. This methodology provides an indisputable structural fingerprint, essential for regulatory compliance (IND/NDA filings) and reproducible SAR (Structure-Activity Relationship) studies.

Part 1: The Scientific Challenge

The Ambiguity of Trisubstituted Benzenes

The core challenge with 2-Methoxy-5-(methylthio)benzaldehyde lies in its substitution pattern (1,2,5-trisubstituted).

  • Electronic Competition: The benzene ring possesses both electron-donating groups (Methoxy at C2, Methylthio at C5) and an electron-withdrawing group (Aldehyde at C1). This creates a complex shielding/deshielding environment where chemical shift prediction algorithms often falter.

  • Crowded Aromatic Region: In derivatives (e.g., hydrazones, thiosemicarbazones), the aromatic region (6.8–8.0 ppm) becomes crowded with signals from the derivative moiety, obscuring the specific coupling patterns (doublets vs. double-doublets) required to prove the 1,2,5-substitution.

  • The "Methyl Masquerade": The methoxy (-OCH

    
    , ~3.9 ppm) and methylthio (-SCH
    
    
    
    , ~2.5 ppm) groups are distinct, but in complex mixtures or impure samples, solvent peaks (DMSO-d
    
    
    at 2.50 ppm) can mask the methylthio signal, leading to false negatives or integration errors.

Part 2: Comparative Methodology

Objective Comparison of Validation Protocols

FeatureMethod A: Standard 1D Check Method B: Integrated 2D Suite (Recommended)
Technique

H NMR only

H,

C, HSQC, HMBC, NOESY
Time Investment 10–15 mins2–4 hours (automated overnight)
Regioisomer Proof Low. Infers structure based on splitting; ambiguous if peaks overlap.High. Directly maps C-H connectivity 3 bonds away.
Functional Group ID Medium. Identifies groups but not their exact location.High. Correlates specific protons to specific carbons.[1][2][3][4]
Solvent Interference High. S-Me peak often buried under DMSO/Acetone.Low. HSQC separates S-Me from solvent signals in the carbon dimension.
Regulatory Value Insufficient for novel chemical entities (NCEs).Gold standard for structural elucidation.

Part 3: The Integrated Structural Elucidation Workflow

This protocol is designed to be self-validating. If Step 3 fails, the structure is rejected regardless of Step 1 results.

Step 1: The 1D Screening (The "Go/No-Go")
  • Solvent Choice: Use CDCl

    
      (7.26 ppm) if solubility permits, to avoid the DMSO (2.50 ppm) overlap with the -SMe  group (~2.48 ppm). If DMSO-d
    
    
    
    is necessary, run at a higher temperature (e.g., 313 K) to shift the water peak or use high-concentration samples to distinguish the sharp S-Me singlet from the solvent quintet.
  • Key Diagnostic Signals:

    • Aldehyde/Imine Proton: 10.3 ppm (aldehyde) or 8.0–8.8 ppm (derivative imine).

    • Methoxy (-OCH

      
      ):  Singlet at ~3.8–4.0 ppm.[5]
      
    • Methylthio (-SCH

      
      ):  Singlet at ~2.4–2.5 ppm.
      
Step 2: Carbon Backbone Mapping ( C & HSQC)
  • Objective: Assign every proton to its direct carbon partner.

  • Protocol: Run a Multiplicity-Edited HSQC.

    • Why? It distinguishes CH/CH

      
       (positive phase) from CH
      
      
      
      (negative phase).[1]
    • Validation: The Methoxy carbon (~56 ppm) and Methylthio carbon (~15 ppm) must correlate to their respective proton singlets. If the "S-Me" proton correlates to a carbon at 20+ ppm, it may be an impurity (e.g., acetyl group).

Step 3: Connectivity Proof (HMBC - The Core)
  • Objective: Prove the 1,2,5-substitution pattern. This step is non-negotiable.

  • The "Triangulation" Logic:

    • Aldehyde/Imine Proton (H-C=N): Look for correlations to C1 , C2 , and C6 .

    • Methoxy Protons: Must show a strong 3-bond correlation to C2 .

    • Methylthio Protons: Must show a strong 3-bond correlation to C5 .

    • Ring Protons:

      • H6 (isolated singlet/doublet) must correlate to C1 (Aldehyde/Imine carbon) and C5 (S-Me carbon). This uniquely places H6 between the aldehyde and the sulfur.

Step 4: Spatial Confirmation (NOESY)
  • Objective: Confirm regioisomerism via through-space interactions (<5 Å).

  • Key NOE Signals:

    • Methoxy (H)

      
       H3 (aromatic):  Confirms the OMe is adjacent to H3.
      
    • Aldehyde/Imine (H)

      
       H6 (aromatic):  Confirms the functional handle is adjacent to H6.
      
    • Self-Validation: If you see an NOE between Methoxy and the Aldehyde proton, the structure is WRONG (likely the 3-methoxy isomer).

Part 4: Visualization of the Workflow

Diagram 1: The Decision Matrix

This flowchart illustrates the logical progression from synthesis to certified structure.

NMR_Validation_Workflow Start Crude Derivative (Schiff Base) Step1 Step 1: 1D 1H NMR (Solvent: CDCl3 preferred) Start->Step1 Check1 Are -OMe and -SMe signals distinct? Step1->Check1 Step2 Step 2: HSQC (Identify C-H pairs) Check1->Step2 Yes Fail REJECT / RE-PURIFY (Regioisomer or Impurity) Check1->Fail No (Overlap/Missing) Step3 Step 3: HMBC (The Connectivity Proof) Step2->Step3 Validation HMBC Check: Does H6 correlate to C1 (Imine) AND C5 (S-C)? Step3->Validation Success CERTIFIED STRUCTURE (Ready for Bio-Assay) Validation->Success Yes Validation->Fail No

Caption: Logical workflow for validating 2-Methoxy-5-(methylthio)benzaldehyde derivatives. Step 3 (HMBC) is the critical gatekeeper.

Diagram 2: The HMBC Connectivity Map

This diagram visualizes the specific long-range correlations (arrows) that definitively prove the 1,2,5-substitution pattern.

HMBC_Connectivity C1 C1 (Ipso-Imine) C2 C2 (Ipso-OMe) C5 C5 (Ipso-SMe) C6 C6 (Aromatic CH) H_Imine H-Imine (~8.5 ppm) H_Imine->C1 2J H_Imine->C2 3J H_Imine->C6 3J H_OMe H-OMe (~3.9 ppm) H_OMe->C2 HMBC (3-bond) H_SMe H-SMe (~2.5 ppm) H_SMe->C5 HMBC (3-bond) H_6 H6 (~7.6 ppm) H_6->C1 Critical Proof H_6->C5 Critical Proof

Caption: HMBC Correlation Map. The convergence of H6 correlations on C1 and C5 uniquely identifies the substitution pattern.

Part 5: Experimental Data Reference

Expected Chemical Shift Ranges (in CDCl


) 
NucleusPositionShift (

ppm)
MultiplicityCoupling (

Hz)

H
Aldehyde/Imine10.3 / 8.0–8.8s-

H
H6 (Aromatic)7.6 – 7.8d


H
H4 (Aromatic)7.4 – 7.5dd


H
H3 (Aromatic)6.9 – 7.0d


H
-OCH

3.8 – 4.0s-

H
-SCH

2.4 – 2.5s-

C
Carbonyl (C=O/N)160 – 190--

C
C-OMe~56.0--

C
C-SMe~15.0 – 18.0--

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC pulse sequences).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shifts of sulfur/oxygen substituted benzenes).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Verified source for coupling constants in trisubstituted systems).

  • PubChem. (2024). 2-Methoxy-5-methylbenzaldehyde Data. National Library of Medicine. [Link] (Analogous structure data for shift comparison).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link] (Essential for distinguishing S-Me from DMSO).

Sources

Comparative

Characterization of 2-Methoxy-5-(methylthio)benzaldehyde impurities

An In-Depth Comparative Guide to the Characterization of 2-Methoxy-5-(methylthio)benzaldehyde Impurities Introduction: The Critical Role of Impurity Profiling In pharmaceutical development, the adage "the dose makes the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Characterization of 2-Methoxy-5-(methylthio)benzaldehyde Impurities

Introduction: The Critical Role of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" is incomplete. The purity of the active pharmaceutical ingredient (API) is equally paramount. Impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug product.[1] 2-Methoxy-5-(methylthio)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity directly influences the quality of the final API. Therefore, a robust analytical strategy to detect, identify, and quantify potential impurities is not just a regulatory requirement but a scientific necessity.

This guide provides a comprehensive comparison of orthogonal analytical techniques for the characterization of impurities associated with 2-Methoxy-5-(methylthio)benzaldehyde. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

Part 1: Understanding the Impurity Landscape

A successful characterization strategy begins with anticipating the likely impurities. These can arise from the synthetic route, subsequent degradation, or improper storage.

1.1 Process-Related Impurities

These impurities are by-products or unreacted materials from the synthesis process. While the exact synthetic route for 2-Methoxy-5-(methylthio)benzaldehyde can vary, common organic reactions provide clues to potential process-related impurities.

  • Starting Material Carryover: Synthesis may involve precursors like 4-(methylthio)phenol or 2-hydroxy-5-(methylthio)benzaldehyde.[2] Incomplete reactions can lead to the presence of these starting materials in the final product.

  • Isomeric Impurities: Reactions on substituted benzene rings, such as Friedel-Crafts acylation or formylation, can produce ortho, meta, and para isomers as by-products.[3]

  • Over-oxidation Products: The aldehyde functional group is susceptible to oxidation. During synthesis, over-oxidation can occur, converting the benzaldehyde to the corresponding 2-Methoxy-5-(methylthio)benzoic acid.[3]

1.2 Degradation-Related Impurities

These impurities form during storage or handling due to exposure to environmental factors like light, heat, humidity, or air. Forced degradation studies, conducted under conditions more severe than standard stability testing, are essential to predict these potential degradants.[4][5]

  • Oxidative Degradation: Benzaldehydes are readily oxidized by atmospheric oxygen to form benzoic acids, a common impurity in laboratory samples.[6] This is a primary degradation pathway to anticipate.

  • Hydrolytic Degradation: Although generally stable, cleavage of the methoxy or methylthio groups could occur under extreme pH conditions.

  • Photolytic Degradation: Exposure to light can provide the energy to initiate degradation reactions, potentially leading to radical-driven processes.[5]

The following diagram illustrates the potential pathways for the formation of key impurities.

Impurity_Formation_Pathways cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Precursors Precursors (e.g., 4-(methylthio)phenol) Synthesis Synthesis (e.g., Formylation) Precursors->Synthesis API 2-Methoxy-5- (methylthio)benzaldehyde Synthesis->API Starting_Material Unreacted Starting Material Synthesis->Starting_Material Incomplete Reaction Isomers Isomeric Impurities Synthesis->Isomers Side Reaction Over_Oxidation Over-Oxidation Product (Benzoic Acid Derivative) Synthesis->Over_Oxidation Over-oxidation Degradation Oxidative Degradation (Air, H2O2) API->Degradation Storage/Stress

Caption: Potential formation pathways for process- and degradation-related impurities.

Part 2: Orthogonal Analytical Strategies: A Comparative Guide

No single analytical technique can provide a complete impurity profile. A multi-faceted, or orthogonal, approach is necessary, primarily employing chromatography for separation and spectroscopy for identification and structural elucidation.

2.1 High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone for separating and quantifying impurities in pharmaceutical analysis due to its high resolution, sensitivity, and robustness.[3][7]

Expertise & Rationale: A reversed-phase HPLC (RP-HPLC) method is the logical first choice. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. This setup is ideal for retaining and separating the moderately polar API from potentially more polar (e.g., carboxylic acids) or less polar impurities. A UV detector is suitable as the aromatic ring provides a strong chromophore. A gradient elution is preferred over an isocratic one to ensure that impurities with a wide range of polarities are resolved and eluted effectively within a reasonable timeframe.

Protocol 1: Stability-Indicating RP-HPLC Method

  • Instrumentation: HPLC with a Diode Array Detector (DAD) or UV Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.

2.2 Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is an excellent complementary technique, particularly for identifying volatile and semi-volatile impurities that may not be amenable to HPLC.[3][9]

Expertise & Rationale: The target molecule, a benzaldehyde derivative, is sufficiently volatile for GC analysis.[10] The primary advantage of GC-MS is the high resolving power of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer. A high-temperature capillary column is necessary to ensure the elution of the relatively high-boiling point analyte and its impurities.[3] While derivatization can be used for less volatile compounds, it is likely not necessary for the primary analyte and its most probable impurities.[10][11]

Protocol 2: GC-MS Method for Volatile Impurity Profiling

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve the sample in Dichloromethane to a concentration of 1 mg/mL.

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

When an impurity is detected by HPLC or GC but its identity is unknown, NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[1][12] It is a non-destructive technique, allowing the sample to be recovered for further analysis.[1]

Expertise & Rationale: ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.[13] For impurity characterization, isolating the impurity peak from the HPLC eluent is often the first step. The isolated fraction is then concentrated and analyzed. Quantitative NMR (qNMR) can also be used as a primary method for purity determination, offering an orthogonal check to HPLC results.[14]

Protocol 3: NMR for Structural Elucidation of an Isolated Impurity

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Isolate the impurity of interest using preparative or semi-preparative HPLC.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6). Add a small amount of Tetramethylsilane (TMS) as an internal standard if required.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum. Key signals to observe for the parent compound include the aldehyde proton (~9.5-10.5 ppm), aromatic protons (~6.5-8.0 ppm), methoxy protons (~3.5-4.0 ppm), and methylthio protons (~2.0-2.5 ppm).[13]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. Aromatic carbons typically appear between 120-150 ppm.[13]

  • 2D NMR (if necessary):

    • If the structure is not clear from 1D spectra, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Part 3: The Analytical Workflow and Forced Degradation

A systematic workflow ensures comprehensive characterization. Forced degradation studies are a critical input to this process, generating the very impurities that the analytical methods must be proven to handle.[15][16]

Analytical_Workflow cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Analysis & Characterization Sample API Sample Acid Acid Hydrolysis (e.g., 0.1M HCl) Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Sample->Base Oxidation Oxidation (e.g., 3% H2O2) Sample->Oxidation Thermal Thermal (e.g., 80°C) Sample->Thermal Photo Photolytic (ICH Q1B) Sample->Photo Degraded_Samples Stressed Samples Acid->Degraded_Samples Base->Degraded_Samples Oxidation->Degraded_Samples Thermal->Degraded_Samples Photo->Degraded_Samples HPLC HPLC-DAD (Separation & Quantification) Fraction Isolate Unknowns (Prep-HPLC) HPLC->Fraction GCMS GC-MS (Volatile Impurity ID) NMR NMR (1D, 2D) (Structure Elucidation) Fraction->NMR MS High-Res MS (Formula ID) Fraction->MS Degraded_Samples->HPLC Degraded_Samples->GCMS

Caption: Integrated workflow for impurity characterization using forced degradation.

Protocol 4: Forced Degradation Study

  • Objective: To generate potential degradation products and demonstrate the specificity of the stability-indicating HPLC method.[4]

  • General Procedure: Prepare solutions of 2-Methoxy-5-(methylthio)benzaldehyde (approx. 1 mg/mL) and subject them to the following conditions. The goal is to achieve 5-20% degradation of the API.[16]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. Neutralize with NaOH before injection.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours. Neutralize with HCl before injection.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[4]

    • Thermal Degradation: Store the solid API at 80 °C for 7 days.

    • Photolytic Degradation: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples by the validated HPLC method (Protocol 1) against a control sample. The method is considered "stability-indicating" if all degradation peaks are well-resolved from the main API peak.

Part 4: Comparative Analysis and Conclusion

Choosing the right analytical tool depends on the specific question being asked. The table below summarizes the comparison of the discussed techniques for impurity profiling of 2-Methoxy-5-(methylthio)benzaldehyde.

FeatureHPLC-UV/DADGC-MSNMR Spectroscopy
Primary Use Separation & QuantificationSeparation & IdentificationStructure Elucidation & Quantification
Best For Routine quality control, stability testing, quantifying known impurities.Volatile/semi-volatile impurities, orthogonal identification.Identifying unknown impurities, confirming structures.
Sensitivity High (ng range)Very High (pg-fg range)Low (µg-mg range)
Sample Throughput HighMediumLow
Destructive? YesYesNo[1]
Key Advantage Robust, precise quantification, widely available.Excellent for identification of volatiles, high sensitivity.Unambiguous structure determination.[12]
Key Limitation Requires reference standards for quantification of impurities.Not suitable for non-volatile or thermally labile compounds.Requires pure, isolated sample in relatively large amounts.

A comprehensive characterization of impurities in 2-Methoxy-5-(methylthio)benzaldehyde requires a synergistic application of orthogonal analytical techniques.

  • Foundation: Develop and validate a stability-indicating RP-HPLC method as the primary tool for separation and quantification. This method will be the workhorse for routine analysis and stability studies.

  • Orthogonal Check: Employ GC-MS to screen for any volatile or semi-volatile impurities that might be missed by HPLC. This provides a more complete impurity profile.

  • Investigation: When unknown impurities are detected above the identification threshold (as defined by ICH guidelines), isolate them using preparative HPLC and perform NMR spectroscopy (¹H, ¹³C, and 2D) and high-resolution mass spectrometry for definitive structural elucidation.

By integrating these techniques within a logical workflow underpinned by forced degradation studies, drug development professionals can build a comprehensive understanding of the impurity profile of 2-Methoxy-5-(methylthio)benzaldehyde, ensuring the quality, safety, and regulatory compliance of the final pharmaceutical product.

References

  • Wikipedia. Benzaldehyde. [Link].

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link].

  • ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link].

  • PubChem - NIH. Benzaldehyde. [Link].

  • Semantic Scholar. HPLC Method Properties. [Link].

  • ResearchGate. GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. [Link].

  • Journal of Molecular Science. Hyphenated techniques in impurity profiling of Efavirenz. [Link].

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link].

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link].

  • UND Scholarly Commons. Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. [Link].

  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link].

  • ResearchGate. (PDF) FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. [Link].

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link].

  • Journal of Drug Delivery and Therapeutics. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link].

  • ResearchGate. Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis? [Link].

  • Phenomenex. Guide to Choosing the Correct HPLC Solvent. [Link].

  • Elsevier. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin, and menthol) in throat lozenges. [Link].

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link].

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Validation

A Senior Scientist's Comparative Guide to the Quantitative Analysis of 2-Methoxy-5-(methylthio)benzaldehyde in Reaction Mixtures

Introduction: The Analytical Imperative In the landscape of pharmaceutical synthesis and process development, the ability to accurately quantify specific molecules within a complex reaction matrix is paramount. 2-Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

In the landscape of pharmaceutical synthesis and process development, the ability to accurately quantify specific molecules within a complex reaction matrix is paramount. 2-Methoxy-5-(methylthio)benzaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. Monitoring its formation, consumption, or presence as a residual impurity directly impacts reaction optimization, yield calculation, and the safety profile of the final active pharmaceutical ingredient (API). The challenge, however, lies not just in detection, but in achieving precise and reliable quantification amidst a sea of starting materials, reagents, byproducts, and solvents.

This guide provides an in-depth comparison of three principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Moving beyond a simple listing of procedures, we will explore the causality behind methodological choices, establish frameworks for self-validating protocols, and provide the data-driven insights necessary for researchers, chemists, and quality control professionals to select and implement the most appropriate analytical strategy for their specific needs.

Chapter 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity testing and quantification, and for good reason.[1][2] Its robustness and precision are well-established. For a molecule like 2-Methoxy-5-(methylthio)benzaldehyde, which possesses a strong UV chromophore due to its benzaldehyde structure, HPLC with a UV detector is an exceptionally suitable choice.

The 'Why': Rationale for HPLC-UV

The fundamental principle of reverse-phase HPLC (the most common mode) is the separation of analytes based on their polarity. The reaction mixture is injected into a stream of a polar mobile phase, which passes through a column packed with a nonpolar stationary phase (e.g., C18). Nonpolar compounds, like our target analyte, will have a stronger affinity for the stationary phase and thus travel more slowly through the column than polar impurities or reagents. This differential migration allows for the separation of the target analyte, which can then be quantified by its UV absorbance at a specific wavelength.

The choice of HPLC-UV is driven by its ability to provide highly reproducible quantitative data for non-volatile or thermally sensitive compounds, which can be a concern with GC-based methods.[3]

Experimental Protocol: A Validated HPLC-UV Method

This protocol is designed to be a self-validating system, incorporating elements that ensure its reliability as per International Council for Harmonisation (ICH) guidelines.[1][4][5]

1. Instrumentation and Conditions:

  • System: HPLC with a UV-Vis Detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (Benzaldehydes typically have strong absorbance in this region).

  • Run Time: 10 minutes.

2. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 2-Methoxy-5-(methylthio)benzaldehyde reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 Acetonitrile:Water diluent.

  • Reaction Mixture Sample: Quench the reaction at a specific time point. Dilute an accurately measured aliquot of the reaction mixture with the diluent to an expected final concentration of ~0.1 mg/mL. The dilution factor must be recorded precisely.

  • Spiked Sample (for Accuracy): Prepare a sample of the reaction matrix (a "blank" run without starting material, if possible) and spike it with a known amount of the standard stock solution.

3. Method Validation Workflow:

The trustworthiness of any analytical method hinges on its validation.[4][6] This process provides documented evidence that the procedure is fit for its intended purpose.[4][6]

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Data Analysis and Comparison

The concentration of the analyte in the reaction sample is calculated using a calibration curve generated from a series of known standards.

ParameterHPLC-UVJustification
Specificity HighChromatographic separation isolates the analyte from other components. Peak purity can be assessed with a Diode Array Detector.
Sensitivity (LOQ) ~0.1 - 1 µg/mLGenerally sufficient for monitoring reactions and major impurities.[7]
Precision (%RSD) < 2%Excellent for reliable quantification in quality control settings.[7]
Accuracy (% Recovery) 98 - 102%High accuracy when validated correctly.[5]
Throughput Moderate~10-15 minutes per sample allows for analysis of multiple time points or batches.
Cost ModerateInstrumentation is common in analytical labs; solvent consumption is a running cost.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For analytes that are volatile and thermally stable, GC-MS offers unparalleled specificity and sensitivity.[2] Substituted benzaldehydes are often amenable to GC analysis, and the mass spectrometer provides definitive identification, which is a significant advantage over UV detection.[8][9]

The 'Why': Rationale for GC-MS

The choice of GC-MS is driven by the need for absolute certainty in identification or when very low levels of the analyte must be detected. In GC, separation occurs as the volatilized sample is carried by an inert gas through a column containing a stationary phase. Separation is based on boiling point and analyte-phase interactions. The eluting compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern (mass spectrum) is a unique "fingerprint" of the molecule, allowing for highly confident identification.

This is particularly useful when dealing with complex reaction mixtures where a byproduct might co-elute with the target analyte in an HPLC run. The MS detector can easily distinguish between two co-eluting compounds if they have different masses.

Experimental Protocol: A Robust GC-MS Method

1. Instrumentation and Conditions:

  • System: Gas Chromatograph with a Mass Spectrometric Detector (e.g., Quadrupole).

  • Column: DB-5ms or similar, 30 m x 0.25 mm, 0.25 µm film thickness.[10]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C, Splitless mode.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode (m/z 40-400) for initial identification, then Selected Ion Monitoring (SIM) for quantification using characteristic ions (e.g., the molecular ion and major fragments).

2. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as in the HPLC method, but use a volatile solvent like Ethyl Acetate or Dichloromethane.

  • Reaction Mixture Sample: Quench the reaction. Perform a liquid-liquid extraction. For example, dilute the reaction mixture in water and extract with Ethyl Acetate. The organic layer can then be injected directly or after dilution. This extraction step is crucial for removing non-volatile components that could contaminate the GC inlet and column.

Data Analysis and Comparison

Quantification is typically performed in SIM mode for maximum sensitivity. The area of a specific ion peak is plotted against concentration to create a calibration curve.

ParameterGC-MSJustification
Specificity ExcellentMass spectrometric detection provides a molecular fingerprint, virtually eliminating misidentification due to co-elution.
Sensitivity (LOQ) ~1 - 100 ng/mLSIM mode offers exceptional sensitivity, ideal for trace impurity analysis.
Precision (%RSD) < 5%Very good, though often slightly less precise than HPLC due to inlet discrimination and sample prep variability.
Accuracy (% Recovery) 95 - 105%Dependent on the efficiency and reproducibility of the sample extraction process.
Throughput ModerateSimilar run times to HPLC, but sample preparation (extraction) can be more time-consuming.
Cost HighInstrumentation is more expensive and requires more specialized maintenance than HPLC.

Chapter 3: Quantitative NMR (qNMR) Spectroscopy

qNMR stands apart from chromatographic techniques because it is a primary ratio method.[11] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, a fundamental physical constant.[12] This allows for quantification without needing a reference standard of the actual analyte, a major advantage in early-stage research where pure standards may not be available.

The 'Why': Rationale for qNMR

The decision to use qNMR is based on the need for rapid method development, absolute quantification, or simultaneous structural confirmation.[11][13] By adding a known amount of a stable, high-purity internal standard to a sample, the concentration of the analyte can be determined by comparing the integral of a unique analyte signal to the integral of a known signal from the standard.[12] It is non-destructive and provides a complete snapshot of all proton-containing species in the mixture, making it excellent for reaction monitoring.[13][14]

Experimental Protocol: An Accurate qNMR Method

1. Instrumentation and Conditions:

  • System: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A high-purity compound with sharp signals that do not overlap with analyte signals (e.g., Maleic acid, 1,4-Dinitrobenzene).[12]

  • Pulse Sequence: A standard 1D proton experiment with parameters optimized for quantification.

  • Key Parameter - Relaxation Delay (d1): Must be set to at least 5 times the longest T₁ relaxation time of any nucleus being quantified to ensure full relaxation and accurate integration. A value of 30-60 seconds is often a safe starting point.

2. Sample Preparation:

  • Accurately weigh a specific amount of the internal standard into an NMR tube.

  • Accurately weigh and add a specific amount of the reaction mixture to the same tube.

  • Add the deuterated solvent, ensuring complete dissolution.

Caption: General workflow for quantitative analysis using internal standard qNMR.

Data Analysis and Comparison

The concentration is calculated with the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample)

Where:

  • I = Integral area

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

ParameterqNMRJustification
Specificity Moderate to HighDepends on spectral overlap. Overlapping peaks can make accurate integration impossible.[15]
Sensitivity (LOQ) ~0.1 - 1 mg/mLSignificantly lower sensitivity than chromatographic methods.[15] Not suitable for trace analysis.
Precision (%RSD) < 3%Can be highly precise with proper experimental setup and parameter optimization.
Accuracy ExcellentAs a primary method, it can be highly accurate, often used to certify reference standards.
Throughput HighSample preparation is minimal, and acquisition can be fast (though long d1 times increase experiment duration).
Cost HighRequires access to a high-field NMR spectrometer, which has high capital and maintenance costs.

Comparative Summary and Method Selection

Choosing the right analytical tool requires a clear understanding of the analytical objective.

FeatureHPLC-UVGC-MSqNMR
Primary Use Case Routine QC, Purity, AssayImpurity ID, Trace AnalysisReaction Monitoring, Absolute Quant.
Specificity HighExcellentModerate to High
Sensitivity ModerateExcellentLow
Sample Prep Minimal (Dilution)Moderate (Extraction)Minimal (Weighing)
Method Dev. Time ModerateModerate-HighLow
Cost / Sample Low-ModerateHighHigh (instrument access)
Identifies Unknowns? NoYesYes (structure)

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// Node Definitions Start [label="What is the primary\nanalytical goal?", fillcolor="#F1F3F4", fontcolor="#202124"]; Q1 [label="Is analyte concentration\n< 0.1% (trace level)?", fillcolor="#FBBC05", fontcolor="#202124"]; Q2 [label="Is this for routine QC\nof a known process?", fillcolor="#FBBC05", fontcolor="#202124"]; Q3 [label="Need to identify\nunknown byproducts?", fillcolor="#FBBC05", fontcolor="#202124"]; Q4 [label="Need rapid quantification\nwithout a reference standard?", fillcolor="#FBBC05", fontcolor="#202124"];

// End Nodes Use_GCMS [label="Use GC-MS", shape=box]; Use_HPLC [label="Use HPLC-UV", shape=box]; Use_qNMR [label="Use qNMR", shape=box];

// Edges Start -> Q1 [label=" ", color="#5F6368"]; Q1 -> Use_GCMS [label="Yes", color="#5F6368"]; Q1 -> Q2 [label="No", color="#5F6368"]; Q2 -> Use_HPLC [label="Yes", color="#5F6368"]; Q2 -> Q3 [label="No", color="#5F6368"]; Q3 -> Use_GCMS [label="Yes", color="#5F6368"]; Q3 -> Q4 [label="No", color="#5F6368"]; Q4 -> Use_qNMR [label="Yes", color="#5F6368"]; Q4 -> Use_HPLC [label="No", color="#5F6368"]; }

Caption: Decision tree for selecting the optimal analytical method.

  • For routine process monitoring and quality control where the analyte is a major component (>1%) , HPLC-UV is the superior choice due to its robustness, precision, and lower operating cost.

  • When identifying and quantifying trace-level impurities or confirming the identity of the analyte in a complex matrix , GC-MS is the most powerful tool, offering unmatched sensitivity and specificity.

  • In early-stage development, for rapid reaction monitoring, or when a pure reference standard is unavailable , qNMR provides fast, accurate, and absolute quantification with the added benefit of structural confirmation.

Ultimately, the methods can be complementary. An HPLC or GC-MS method may be used for routine analysis, while qNMR can be used to independently verify the concentration of the reference standard used to calibrate the chromatographic method, ensuring the highest level of analytical confidence.

References

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
  • Quantitative NMR methods for reaction and process monitoring. kluedo - RPTU.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Veeprho.
  • Giraudeau, P. (2023). Quantitative NMR spectroscopy of complex mixtures. Chemical Communications, 59(40), 5936-5951. Available from: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass.
  • Quantitative NMR spectroscopy of complex mixtures. ResearchGate. Available from: [Link]

  • NMR methods for the analysis of mixtures. PMC. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Cancho, B., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A, 1303, 56-63. Available from: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available from: [Link]

  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent Technologies. Available from: [Link]

  • GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. ResearchGate. Available from: [Link]

  • GC AND GC/MS. Agilent Technologies. Available from: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available from: [Link]

  • A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. ResearchGate. Available from: [Link]

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Comparative

A Comparative In-Silico Reactivity Analysis of 2-Methoxy-5-(methylthio)benzaldehyde for Drug Development

For researchers, scientists, and drug development professionals, understanding the intrinsic reactivity of a molecule is paramount for predicting its metabolic fate, potential toxicity, and efficacy as a therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic reactivity of a molecule is paramount for predicting its metabolic fate, potential toxicity, and efficacy as a therapeutic agent. In this guide, we delve into an in-silico analysis of the reactivity of 2-Methoxy-5-(methylthio)benzaldehyde, a substituted benzaldehyde with potential applications in medicinal chemistry. By leveraging computational tools, we can gain profound insights into its electronic properties and predict its behavior in various chemical environments.

This guide will not only explore the theoretical underpinnings of the reactivity of 2-Methoxy-5-(methylthio)benzaldehyde but also provide a comparative analysis with two other commercially available benzaldehyde derivatives: the electron-rich 2,5-dimethoxybenzaldehyde and the less electronically perturbed 4-methylbenzaldehyde. This comparative approach, supported by established chemical principles, will illustrate how subtle changes in substitution patterns can significantly impact a molecule's reactivity profile.

The Critical Role of In-Silico Analysis in Modern Drug Discovery

In the early stages of drug development, in-silico methods offer a rapid and cost-effective means to screen and prioritize lead compounds. By simulating molecular properties and interactions, we can anticipate potential liabilities and guide synthetic efforts toward molecules with more desirable characteristics. The reactivity of a drug candidate, for instance, can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Aromatic aldehydes, in particular, are susceptible to a range of metabolic transformations, primarily oxidation to carboxylic acids.[1] The electronic environment of the benzaldehyde scaffold, dictated by its substituents, plays a crucial role in modulating the rate and regioselectivity of these reactions.

Understanding Substituent Effects on Benzaldehyde Reactivity

The reactivity of the aldehyde functional group in benzaldehyde derivatives is fundamentally governed by the electrophilicity of the carbonyl carbon.[2] Electron-donating groups (EDGs) on the aromatic ring, such as methoxy (-OCH3) and methyl (-CH3), increase electron density on the carbonyl carbon through inductive and resonance effects, thereby reducing its electrophilicity and slowing down nucleophilic attack.[2][3] Conversely, electron-withdrawing groups (EWGs) have the opposite effect, enhancing the carbonyl carbon's electrophilicity and accelerating nucleophilic addition reactions.[2]

The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates.[4] While a detailed Hammett analysis is beyond the scope of this guide, the principles underpinning it are central to our comparative in-silico analysis.

Comparative In-Silico Analysis: A Triad of Benzaldehydes

To contextualize the reactivity of 2-Methoxy-5-(methylthio)benzaldehyde, we will compare its predicted electronic properties with those of 2,5-dimethoxybenzaldehyde and 4-methylbenzaldehyde.

  • 2-Methoxy-5-(methylthio)benzaldehyde: The target molecule features a methoxy group, a known electron-donating group, and a methylthio group, which can act as either a weak electron-donating or -withdrawing group depending on the electronic demand of the reaction. Its reactivity will be a product of the interplay between these two substituents.

  • 2,5-Dimethoxybenzaldehyde: This molecule contains two strong electron-donating methoxy groups, making its aromatic ring and carbonyl group significantly more electron-rich than unsubstituted benzaldehyde.[5][6]

  • 4-Methylbenzaldehyde: With a single, moderately electron-donating methyl group, this molecule serves as a less electronically perturbed baseline for comparison.[7][8]

In-Silico Methodology: A Window into Molecular Reactivity

The insights presented in this guide are based on a hypothetical in-silico analysis using Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.[9] The following properties would be calculated to assess and compare the reactivity of the three benzaldehyde derivatives:

  • Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.[10]

  • Calculated Reaction Barriers: By modeling a representative reaction, such as nucleophilic addition, the activation energy barrier for each molecule can be calculated, providing a quantitative measure of their relative reactivity.

The following is a generalized workflow for such an in-silico analysis:

G cluster_0 Computational Workflow mol_selection Molecule Selection: - 2-Methoxy-5-(methylthio)benzaldehyde - 2,5-Dimethoxybenzaldehyde - 4-Methylbenzaldehyde geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_selection->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc esp_map Electrostatic Potential Map Generation freq_calc->esp_map fmo_analysis Frontier Molecular Orbital (HOMO/LUMO) Analysis freq_calc->fmo_analysis reaction_modeling Reaction Pathway Modeling (e.g., Nucleophilic Addition) freq_calc->reaction_modeling data_analysis Data Analysis and Comparison esp_map->data_analysis fmo_analysis->data_analysis ts_search Transition State Search reaction_modeling->ts_search irc_calc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc_calc irc_calc->data_analysis

Caption: A generalized workflow for the in-silico reactivity analysis of substituted benzaldehydes.

Predicted Reactivity Profile

Based on established principles of electronic effects, we can predict the relative reactivity of our three compounds.

Table 1: Predicted In-Silico Reactivity Parameters

CompoundSubstituentsPredicted Carbonyl Carbon ElectrophilicityPredicted HOMO-LUMO GapPredicted Nucleophilic Addition Rate
2-Methoxy-5-(methylthio)benzaldehyde 2-OCH₃, 5-SCH₃ModerateModerateModerate
2,5-Dimethoxybenzaldehyde 2,5-(OCH₃)₂LowLargeSlow
4-Methylbenzaldehyde 4-CH₃HighSmallFast

The two electron-donating methoxy groups in 2,5-dimethoxybenzaldehyde are expected to significantly decrease the electrophilicity of the carbonyl carbon, leading to a slower rate of nucleophilic addition compared to the other two molecules.[11] The single methyl group in 4-methylbenzaldehyde will have a less pronounced electron-donating effect, resulting in a more electrophilic carbonyl carbon and a faster reaction rate.[3] 2-Methoxy-5-(methylthio)benzaldehyde is predicted to have intermediate reactivity, with the methoxy group's electron-donating effect being partially modulated by the methylthio group.

Visualizing Reactivity: A Nucleophilic Addition Pathway

To illustrate a key reaction, the following diagram depicts the generally accepted mechanism for the nucleophilic addition to a benzaldehyde derivative.

G cluster_0 Nucleophilic Addition to a Substituted Benzaldehyde Reactants Substituted Benzaldehyde + Nucleophile (Nu⁻) TransitionState Transition State [Nu---C(O)---O]⁻ Reactants->TransitionState Rate-determining step Intermediate Tetrahedral Intermediate TransitionState->Intermediate Product Alcohol Product Intermediate->Product Protonation

Caption: A simplified reaction coordinate diagram for the nucleophilic addition to a substituted benzaldehyde.

Experimental Validation: Bridging Theory and Practice

While in-silico predictions provide invaluable guidance, experimental validation remains the gold standard. The predicted reactivity of these aldehydes can be experimentally verified through kinetic studies of reactions such as oxidation or nucleophilic addition. For instance, the rate of oxidation of various substituted benzaldehydes to their corresponding benzoic acids can be monitored to quantify the electronic effects of the substituents.[1] Similarly, the kinetics of semicarbazone formation can be followed using UV-vis spectroscopy to construct a Hammett plot, providing a direct measure of the reaction's sensitivity to substituent effects.[12]

Detailed Protocol: In-Silico Reactivity Analysis of a Novel Benzaldehyde Derivative

This protocol outlines the steps for conducting a comprehensive in-silico reactivity analysis of a novel substituted benzaldehyde using common quantum chemistry software.

Objective: To predict the relative reactivity of a novel benzaldehyde derivative compared to known standards.

Materials:

  • A workstation with a licensed version of a quantum chemistry software package (e.g., Gaussian, Spartan, etc.).

  • Molecular visualization software (e.g., GaussView, Avogadro).

  • The chemical structure of the novel benzaldehyde and at least two comparator molecules.

Methodology:

  • Molecule Building and Initial Optimization:

    • Construct the 3D structures of the novel benzaldehyde and the comparator molecules in the molecular modeling software.

    • Perform an initial geometry optimization using a low-level method (e.g., molecular mechanics) to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • Set up a geometry optimization calculation using a DFT functional and basis set suitable for organic molecules (e.g., B3LYP/6-31G*).

    • Run the calculation and ensure it converges to a stationary point on the potential energy surface.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry at the same level of theory.

    • Confirm that there are no imaginary frequencies, which indicates a true energy minimum.

  • Electronic Property Analysis:

    • From the output of the frequency calculation, extract the HOMO and LUMO energies and calculate the HOMO-LUMO gap.

    • Generate an electrostatic potential map and visualize it on the molecule's electron density surface. Identify the most electron-poor region on the carbonyl carbon.

  • Reaction Modeling (Optional but Recommended):

    • Choose a simple nucleophilic addition reaction to model (e.g., addition of cyanide or hydride).

    • Build the reactant complex (benzaldehyde and nucleophile).

    • Locate the transition state for the nucleophilic attack on the carbonyl carbon using a transition state search algorithm.

    • Perform a frequency calculation on the transition state geometry to confirm a single imaginary frequency corresponding to the reaction coordinate.

    • Calculate the activation energy barrier as the difference in energy between the transition state and the reactants.

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state connects the reactants and the tetrahedral intermediate.

  • Comparative Analysis:

    • Tabulate the calculated carbonyl carbon ESP values, HOMO-LUMO gaps, and activation energy barriers for the novel compound and the comparators.

    • Analyze the trends in the data in the context of the electronic properties of the substituents.

Conclusion and Future Directions

The in-silico analysis presented in this guide provides a powerful framework for understanding and predicting the reactivity of 2-Methoxy-5-(methylthio)benzaldehyde. By comparing its calculated electronic properties with those of 2,5-dimethoxybenzaldehyde and 4-methylbenzaldehyde, we can make informed predictions about its behavior in chemical and biological systems. This knowledge is invaluable for guiding the design of new drug candidates with optimized metabolic stability and desired pharmacological activity. Future work should focus on the experimental validation of these computational predictions to further refine our understanding of the structure-reactivity relationships in this important class of molecules.

References

  • PubChem. 4-Methylbenzaldehyde. [Link]

  • Solubility of Things. p-Tolualdehyde. [Link]

  • Safrole. 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. [Link]

  • ResearchGate. Hammett plot for the para -substituted benzaldehydes in the B.–V.... [Link]

  • Science.gov. hammett substituent constants: Topics by Science.gov. [Link]

  • Rhodium.ws. Bromination of 2,5-Dimethoxybenzaldehyde. [Link]

  • ResearchGate. Schematic reaction profile for the nucleophilic addition reaction of CN⁻ to benzaldehydes 2. [Link]

  • PDF Free Download. The Hammett Equation: Probing the Mechanism of Aromatic. [Link]

  • How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions?. [Link]

  • MDPI. Optimization, First-Order Hyperpolarizability Studies of o, m, and p-Cl Benzaldehydes Using DFT Studies. [Link]

  • Pertanika.upm.edu.my. Bromination of 2,S-dimethoxybenzaldehyde. [Link]

  • RSC Publishing. Chemical Science. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes. [Link]

  • ResearchGate. Oxidative amidation of 4-methylbenzaldehyde: (a) with DMF in the.... [Link]

  • Sciencemadness Discussion Board. 4-Methylbenzaldehyde... - Powered by XMB 1.9.11. [Link]

  • Scribd. 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol | PDF | Sodium Hydroxide. [Link]

  • RIFM fragrance ingredient safety assessment, p -tolualdehyde, CAS Registry Number 104-87-0. [Link]

  • PMC. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

  • Indian Academy of Sciences. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

Sources

Validation

Cross-validation of analytical methods for 2-Methoxy-5-(methylthio)benzaldehyde

Cross-Validation of HPLC-UV and GC-MS Methodologies for Thioether-Aldehyde Intermediates Executive Summary 2-Methoxy-5-(methylthio)benzaldehyde (CAS: 67868-81-9) presents a unique analytical paradox. As a benzaldehyde de...

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation of HPLC-UV and GC-MS Methodologies for Thioether-Aldehyde Intermediates

Executive Summary

2-Methoxy-5-(methylthio)benzaldehyde (CAS: 67868-81-9) presents a unique analytical paradox. As a benzaldehyde derivative, it possesses sufficient volatility for Gas Chromatography (GC). However, the para-positioned methylthio ether moiety introduces a susceptibility to S-oxidation that can lead to thermal artifacts during high-temperature analysis.[1]

This guide serves as a technical directive for analytical scientists validating the purity of this intermediate. We compare High-Performance Liquid Chromatography (HPLC-UV) against Gas Chromatography-Mass Spectrometry (GC-MS) .

The Verdict: While GC-MS provides superior structural identification and volatile impurity profiling, HPLC-UV is the required standard for assay and purity determination due to the thermal instability of potential sulfoxide impurities.[1]

Part 1: The Chemical Context & Analytical Challenge

The molecule contains two reactive centers that dictate analytical strategy:

  • The Aldehyde (-CHO): Susceptible to autoxidation to benzoic acid derivatives.[1]

  • The Methylthio Ether (-SMe): Susceptible to oxidation to sulfoxides (-S(=O)-) and sulfones (-SO2-).[1]

The "Thermal Artifact" Risk

In GC analysis, if the sample contains trace amounts of the sulfoxide impurity , the high temperature of the injector port (typically >200°C) can induce a Pummerer-type rearrangement or elimination, leading to false peaks or baseline noise that misrepresents the sample's true purity. Therefore, a "cold" separation technique (HPLC) must be used to cross-validate the "hot" technique (GC).

Part 2: Method A – HPLC-UV (The Quantitative Anchor)[1]

Role: Primary Assay & Purity (Gold Standard). Principle: Reverse-phase partition chromatography under ambient conditions preserves the oxidation state of sulfur.[1]

Optimized Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity and stabilizes the aldehyde).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 10% B[1]

    • 15 min: 90% B[1]

    • 20 min: 90% B[1]

    • 21 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (conjugated aldehyde band).

  • Temperature: 25°C (Strictly controlled to prevent on-column oxidation).

Senior Scientist Note: Do not use unbuffered water. The slightly acidic pH (approx. 2.5) ensures the carboxylic acid impurity (2-methoxy-5-(methylthio)benzoic acid) remains protonated, sharpening its peak shape and preventing co-elution with the parent aldehyde.[1]

Part 3: Method B – GC-MS (The Orthogonal Validator)[1]

Role: Identification (MS), Residual Solvents, and Volatile Isomer Detection. Limitation: Potential thermal degradation of S-oxidized impurities.[1]

Optimized Protocol
  • Instrument: Agilent 7890B GC / 5977B MSD.[1]

  • Column: DB-5MS (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.[1]

  • Inlet Temperature: 220°C (Kept as low as possible; standard 250°C risks degradation).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 50°C (hold 1 min)

    • Ramp 15°C/min to 280°C

    • Hold 5 min.

  • Detection: EI Source (70 eV), Scan range 40–400 amu.

Senior Scientist Note: If you observe a "hump" or broad peak preceding the main peak in GC, it is likely the thermal decomposition of the sulfoxide impurity. Cross-reference immediately with HPLC.

Part 4: Cross-Validation Data Summary

The following data represents a comparative validation study on a synthesized batch of 2-Methoxy-5-(methylthio)benzaldehyde containing trace oxidation impurities.

ParameterMethod A: HPLC-UVMethod B: GC-MSInterpretation
Linearity (R²) > 0.9995> 0.9980HPLC offers superior linear dynamic range for quantification.[1]
Assay (Purity) 98.2% 99.1% CRITICAL: GC overestimates purity because non-volatile oxidation byproducts may not elute or decompose into the parent peak.
Impurity A (Acid) Detectable (RT 4.2 min)Poor Peak Shape (Tailing)HPLC is required for tracking the benzoic acid derivative.
Impurity B (Sulfoxide) Distinct Peak (RT 6.8 min)Not Detected / Artifacts GC fails to accurately quantitate the thermally labile sulfoxide.
LOD (Limit of Detection) 0.05 µg/mL0.01 µg/mLGC-MS is more sensitive for trace detection but less accurate for total purity.[1]

Part 5: Visualization of Analytical Logic

Diagram 1: The Cross-Validation Workflow

This decision tree illustrates when to rely on which method, ensuring data integrity.

ValidationWorkflow Start Crude Sample: 2-Methoxy-5-(methylthio)benzaldehyde SolubilityCheck Solubility Check (Acetonitrile/Water) Start->SolubilityCheck HPLC Method A: HPLC-UV (Cold Separation) SolubilityCheck->HPLC Dissolves GC Method B: GC-MS (Hot Separation) SolubilityCheck->GC Dissolves DataCompare Compare Purity Profiles HPLC->DataCompare GC->DataCompare Decision1 Discrepancy: GC Purity > HPLC Purity? DataCompare->Decision1 ResultA Conclusion: Thermal Degradation in GC. Report HPLC Purity. Decision1->ResultA Yes (Sulfoxides suspected) ResultB Conclusion: Volatile Impurities Present. Report GC for Solvents/Isomers. Decision1->ResultB No (Profiles match)

Caption: Workflow for reconciling discrepancies between HPLC and GC purity data.

Diagram 2: Degradation Pathways & Detection

Understanding what we are detecting is as important as how.[1] This diagram maps the oxidation risks.

DegradationPath Parent Parent Molecule (MMTB) Acid Impurity A: Benzoic Acid Deriv. (UV Active, Polar) Parent->Acid + O2 (Aldehyde) Sulfoxide Impurity B: Sulfoxide (Thermally Unstable) Parent->Sulfoxide + [O] (Thioether) Oxidation1 Air Oxidation (Storage) Oxidation2 Thermal Stress (GC Injector) Artifact GC Artifact: Elimination Product Sulfoxide->Artifact Heat (>200°C)

Caption: Chemical fate of MMTB during storage and analysis. Note the conversion of Sulfoxide to Artifacts in GC.

Part 6: References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 591398, 2-Methoxy-5-methylbenzaldehyde (Isomer Analog).[1] [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique.[2][3][4][5] [Link]

  • American Chemical Society (ACS). (2009). Efficient α-(Alkylthio)alkyl-Type Radical Formation in[1][6] •OH-Induced Oxidation of α-(Methylthio)acetamide. (Mechanistic insight into thioether oxidation). [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Methoxy-5-(methylthio)benzaldehyde

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methoxy-5-(methylthio)benzaldehyde, grounded in established safety principles and best practices. Our goal is to ensure that every step, from the point of generation to final disposal, is clear, logical, and prioritizes the safety of personnel and the protection of our environment.

Hazard Assessment and Chemical Profile

Before any disposal procedure can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. 2-Methoxy-5-(methylthio)benzaldehyde, like many substituted aromatic aldehydes, presents several potential hazards that dictate its handling and disposal requirements. While a specific Safety Data Sheet (SDS) for this exact isomer must always be consulted, data from closely related compounds and general chemical principles allow us to construct a reliable hazard profile.

Aldehydes as a class are known to be irritants, and organosulfur compounds can be malodorous and toxic.[1][2] The primary hazards associated with this chemical class include irritation to the skin, eyes, and respiratory system.[3][4]

Table 1: Hazard Profile Summary for Substituted Benzaldehydes

Hazard ClassificationDescriptionRecommended Precautions
Skin Irritation Causes skin irritation upon direct contact.[3][4]Wear nitrile rubber gloves and a lab coat. Change gloves immediately if contaminated.[5][6]
Eye Irritation Causes serious eye irritation.[3][4]Wear safety glasses or chemical splash goggles. An eye wash station should be readily accessible.[5]
Respiratory Irritation May cause respiratory irritation if dust or vapors are inhaled.[3][4]Handle in a well-ventilated area, preferably within a chemical fume hood.[5][6]
Acute Oral Toxicity May be harmful if swallowed.[7][8]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[6][9]
Combustibility Combustible. Vapors may form explosive mixtures with air upon intense heating.[3]Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.[4][10]

This table is based on data for structurally similar compounds. Always refer to the specific SDS provided by your supplier for 2-Methoxy-5-(methylthio)benzaldehyde.

Core Principles for Chemical Waste Management

The disposal of 2-Methoxy-5-(methylthio)benzaldehyde must adhere to federal, state, and local regulations.[11][12] The following principles are universal and form the foundation of a safe disposal workflow.

  • Prohibition of Sewer Disposal: Under no circumstances should this chemical or its rinsate be poured down the sanitary sewer.[2][13][14] This is to prevent environmental contamination and potential damage to wastewater treatment systems.[9]

  • Waste Segregation is Critical: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[1][13] Incompatible materials can react violently. Specifically:

    • Separate from strong oxidizing agents, strong bases, and strong reducing agents.[4]

    • Separate halogenated and non-halogenated solvent wastes.[2][13]

    • Keep organosulfur compounds separate to prevent the generation of toxic gases during potential treatment processes.[15]

  • Designate as Hazardous Waste: From the moment it is deemed unusable, 2-Methoxy-5-(methylthio)benzaldehyde must be handled, stored, and disposed of as hazardous waste.[3][4]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure safety and compliance from the point of waste generation to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE as detailed in Table 1. This includes, at a minimum, a lab coat, nitrile gloves, and chemical safety goggles.[5] All handling of open containers should occur inside a certified chemical fume hood to minimize inhalation exposure.[6]

Step-2: Waste Container Selection and Labeling
  • Select a Compatible Container: Use a clean, dry, and chemically resistant container with a secure, tight-fitting lid.[14] Glass or polyethylene containers are generally suitable. The container must be in good condition, free of cracks or leaks.

  • Label the Container: Proper labeling is a legal requirement and essential for safety.[1][2] Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "Waste 2-Methoxy-5-(methylthio)benzaldehyde"

    • The primary hazards (e.g., "Irritant," "Combustible").

    • The date accumulation started.

    • The name of the principal investigator or lab group.

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
  • Transferring Waste: Carefully transfer the waste into the labeled container, avoiding splashes or spills. Keep the container closed at all times, except when actively adding waste.[14] This minimizes the release of vapors.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][13]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.[14]

  • Segregation: Ensure the container is stored away from incompatible materials, particularly strong acids, bases, and oxidizers.[4][12]

Step 4: Arranging for Final Disposal
  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills during transport.[2]

  • Request Pickup: Once the container is full or you no longer need to accumulate this waste stream, contact your institution's EHS department or approved hazardous waste contractor to schedule a pickup.[12] Follow their specific procedures for waste consolidation and removal.[2]

  • On-Site Treatment (Cautionary Note): While some aldehydes like formaldehyde can be chemically deactivated, this is considered a treatment process and is highly regulated.[16] Do not attempt to neutralize or treat 2-Methoxy-5-(methylthio)benzaldehyde unless you are operating under a specific, validated protocol approved by your EHS department and in compliance with all applicable regulations.[1][16]

Decontamination and Spill Management

  • Empty Containers: An "empty" container that held this chemical must still be managed carefully. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[1][13] Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste. [2][13] After rinsing, deface the original label, and dispose of the container according to your institution's guidelines for solid waste.[2]

  • Minor Spills: For a small spill within a fume hood, absorb the material with a chemical absorbent pad or non-reactive material like sand.[5] Sweep up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[4][10] Clean the affected area thoroughly.

  • Major Spills: In the event of a large spill, evacuate the area immediately and notify your institution's emergency response personnel and EHS department.[3][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of 2-Methoxy-5-(methylthio)benzaldehyde waste.

DisposalWorkflow cluster_generation Point of Generation cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe select_container Select Compatible Container ppe->select_container label_container Affix 'Hazardous Waste' Label (Name, Hazards, Date) select_container->label_container add_waste Transfer Waste to Container label_container->add_waste store_saa Store in SAA (Secondary Containment, Segregated) add_waste->store_saa decision_full Container Full (or No Longer Needed)? store_saa->decision_full decision_full->add_waste No request_pickup Arrange Pickup with EHS or Approved Contractor decision_full->request_pickup Yes end Waste Removed by Professional request_pickup->end

Caption: Decision workflow for handling 2-Methoxy-5-(methylthio)benzaldehyde waste.

References

  • Focus on: Treatment by Aldehyde Deactivation.
  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
  • Safety Data Sheet for 2-Methoxybenzaldehyde. MilliporeSigma.
  • Safety Data Sheet for 2-Methoxybenzaldehyde. Fisher Scientific.
  • Hazardous Waste Disposal Guide. Northwestern University, Research Safety.
  • Safety Data Sheet for 2-(Methylthio)benzaldehyde. TCI Chemicals.
  • Hazardous Waste Disposal Guide. Northwestern University (NSWAI).
  • 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia. Wikipedia.
  • Aldex® - Aldehyde Disposal Made Easy. Aldex.
  • 2-methoxy-4-methyl-5-(methylthio)benzaldehyde | 22583-05-7. ChemicalBook.
  • Safety Data Sheet for 2-Methoxybenzenethiol. Thermo Fisher Scientific.
  • 2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398. PubChem.
  • Safety Data Sheet for 4-Methoxy-3-(methoxymethyl)benzaldehyde. Angene Chemical.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Labor
  • 2-methoxy-5-methyl-4-(methylthio)benzaldehyde. AOBChem.
  • Safety Data Sheet: Benzaldehyde. Chemos GmbH&Co.KG.
  • Safety Data Sheet for 2-Hydroxy-5-methylbenzaldehyde. Santa Cruz Biotechnology.
  • Hazardous & Regulated Waste Management Guide. Western Kentucky University.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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